molecular formula C4H2N2O B1322572 Isoxazole-3-carbonitrile CAS No. 68776-57-8

Isoxazole-3-carbonitrile

Cat. No.: B1322572
CAS No.: 68776-57-8
M. Wt: 94.07 g/mol
InChI Key: QUBXULZTCLXFRV-UHFFFAOYSA-N
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Description

Isoxazole-3-carbonitrile is a useful research compound. Its molecular formula is C4H2N2O and its molecular weight is 94.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-oxazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBXULZTCLXFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627036
Record name 1,2-Oxazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-57-8
Record name 1,2-Oxazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoxazole-3-carbonitriles from Aldoxime Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain isoxazole-3-carbonitriles, a valuable scaffold in medicinal chemistry, with a focus on pathways originating from aldoxime-derived intermediates. While a direct one-pot conversion from simple aldoximes to isoxazole-3-carbonitriles is not prominently described in the literature, this document details robust multi-step strategies involving key isoxazole intermediates.

Introduction: The Strategic Importance of the Isoxazole-3-carbonitrile Moiety

The isoxazole ring is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The incorporation of a nitrile group at the 3-position further enhances its utility as a versatile synthetic handle for the introduction of various functional groups, such as amines, amides, and tetrazoles, which are crucial for modulating the pharmacological properties of lead compounds. This guide explores practical and efficient synthetic methodologies for accessing this key heterocyclic building block.

General Synthetic Strategies

The synthesis of isoxazole-3-carbonitriles from aldoxime-related starting materials typically proceeds through a multi-step sequence. The core of these strategies involves the initial formation of a stable isoxazole intermediate, which is then subjected to a cyanation reaction at the C3 position. The two most viable and well-documented pathways are:

  • Route A: Cyanation of 3-Haloisoxazoles: This approach involves the synthesis of a 3-chloro- or 3-bromoisoxazole intermediate, followed by a nucleophilic substitution reaction with a cyanide source.

  • Route B: From Isoxazole-3-carboxylic Acids: This pathway entails the preparation of an isoxazole-3-carboxylic acid, which is then converted to the corresponding primary carboxamide and subsequently dehydrated to yield the target nitrile.

The following sections will provide a detailed examination of these synthetic routes, including experimental protocols and quantitative data.

Route A: Synthesis via 3-Haloisoxazole Intermediates

This strategy offers a reliable method for the introduction of the nitrile group through well-established cyanation protocols.

Workflow for the Synthesis of this compound via a 3-Haloisoxazole Intermediate

G Aldehyde Aromatic/Aliphatic Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime NH2OH·HCl, Base Halogenated_Oxime N-Hydroxyimidoyl Halide Aldoxime->Halogenated_Oxime NCS or NBS Isoxazole_Halide 3-Haloisoxazole Halogenated_Oxime->Isoxazole_Halide Alkyne, Base Isoxazole_Nitrile This compound Isoxazole_Halide->Isoxazole_Nitrile Pd-catalyzed Cyanation (e.g., K4[Fe(CN)6])

Caption: Synthetic workflow from an aldehyde to this compound via a 3-haloisoxazole intermediate.

Experimental Protocols and Data

Step 1: Synthesis of Aldoximes from Aldehydes

Aldoximes are readily prepared from the corresponding aldehydes by reaction with hydroxylamine hydrochloride in the presence of a base.

Step 2: Halogenation of Aldoximes to N-Hydroxyimidoyl Halides

The aldoxime is converted to the corresponding N-hydroxyimidoyl halide using a suitable halogenating agent.

  • Protocol for Chlorination: To a solution of the aldoxime in a suitable organic solvent such as N,N-dimethylacetamide (DMA), N-chlorosuccinimide (NCS) is added, and the mixture is stirred at a controlled temperature (e.g., 45°C) for several hours.[1]

Step 3: Cycloaddition to form 3-Haloisoxazoles

The in-situ generated nitrile oxide from the N-hydroxyimidoyl halide undergoes a [3+2] cycloaddition with an alkyne in the presence of a base to yield the 3-haloisoxazole.

Step 4: Palladium-Catalyzed Cyanation of 3-Haloisoxazoles

The final step involves the conversion of the 3-haloisoxazole to the desired this compound. Palladium-catalyzed cyanation reactions are highly efficient for this transformation.[2][3]

  • General Protocol for Palladium-Catalyzed Cyanation: A mixture of the 3-haloisoxazole, a palladium catalyst (e.g., a palladacycle precatalyst), a cyanide source (e.g., the non-toxic potassium hexacyanoferrate(II) trihydrate, K4[Fe(CN)6]·3H2O), and a base in a suitable solvent is heated.[2][4] The reaction conditions are optimized for the specific substrate.

Table 1: Representative Data for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

EntryAryl HalideCatalystCyanide SourceYield (%)Reference
1(Hetero)aryl ChloridePalladacycleK4[Fe(CN)6]·3H2OHigh[2]
2Aryl BromidePd(OAc)2K4[Fe(CN)6]·3H2O10-95[4]

Note: The yields are general for (hetero)aryl halides and demonstrate the feasibility of the reaction. Specific yields for 3-haloisoxazoles may vary.

Route B: Synthesis via Isoxazole-3-carboxylic Acid Intermediates

This pathway provides an alternative approach, particularly useful when the corresponding carboxylic acid is readily accessible.

Workflow for the Synthesis of this compound via an Isoxazole-3-carboxylic Acid Intermediate

G Carboxylic_Acid Isoxazole-3-carboxylic Acid Carboxamide Isoxazole-3-carboxamide Carboxylic_Acid->Carboxamide 1. SOCl2 or (COCl)2 2. NH3 or NH4OH Isoxazole_Nitrile This compound Carboxamide->Isoxazole_Nitrile Dehydration (e.g., Cyanuric Chloride/DMF)

Caption: Synthetic workflow from an isoxazole-3-carboxylic acid to this compound.

Experimental Protocols and Data

Step 1: Synthesis of Isoxazole-3-carboxylic Acids

Isoxazole-3-carboxylic acids can be prepared through various methods, including the cycloaddition of nitrile oxides with appropriate alkynes bearing a carboxylate or a precursor group.[5]

Step 2: Conversion of Carboxylic Acid to Carboxamide

The carboxylic acid is first converted to an activated species, such as an acid chloride, which is then reacted with ammonia or ammonium hydroxide to form the primary carboxamide.

  • General Protocol for Amide Formation: The isoxazole-3-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride. The crude acid chloride is then carefully added to a solution of aqueous ammonia to yield the isoxazole-3-carboxamide.[6]

Step 3: Dehydration of Carboxamide to Nitrile

The final step is the dehydration of the primary carboxamide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.

  • Protocol using Cyanuric Chloride/DMF: A solution of the heterocyclic carboxamide in N,N-dimethylformamide (DMF) is treated with cyanuric chloride. The reaction is typically carried out at room temperature or with gentle heating.[7] The product is isolated after an aqueous workup.

Table 2: Dehydration of Heterocyclic Carboxamides to Nitriles using Cyanuric Chloride/DMF

EntryHeterocyclic CarboxamideYield of Nitrile (%)Reference
14-Methyl-5-oxazole carboxamide99[7]
25-Ethoxy-4-methyl-2-oxazole carboxamide62.6[7]
35-Ethoxy-oxazole-4-carboxamide77.6[7]
44-Amino-5-imidazole-carboxamide HCl63.4[7]
5Indole-3-acetamide76[7]

Note: This data demonstrates the general applicability of the cyanuric chloride/DMF system for the dehydration of various heterocyclic carboxamides.

Alternative Strategy: Sandmeyer Reaction of 3-Aminoisoxazoles

While less documented for this specific transformation, the Sandmeyer reaction offers a potential route from 3-aminoisoxazoles. This would involve the diazotization of the amino group followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[8] Further investigation into specific protocols and yields for the cyanation of 3-aminoisoxazoles is warranted to establish this as a routine method.

Conclusion

The synthesis of isoxazole-3-carbonitriles from aldoxime-derived precursors is most effectively achieved through multi-step synthetic sequences. The two primary strategies detailed in this guide, proceeding via 3-haloisoxazole or isoxazole-3-carboxylic acid intermediates, offer reliable and versatile approaches for accessing this important heterocyclic scaffold. The choice of route will depend on the availability of starting materials and the desired substitution pattern on the isoxazole ring. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel isoxazole-based compounds with potential therapeutic applications.

References

An In-depth Technical Guide to Isoxazole-3-carbonitrile: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoxazole-3-carbonitrile is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with a nitrile group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the isoxazole ring and the versatile reactivity of the nitrile moiety.[1][2][3] Isoxazole derivatives are integral to numerous clinically approved drugs, highlighting the importance of this chemical class in drug discovery.[2][4][5]

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

PropertyValueSource
Molecular Formula C₄H₂N₂O[6][7]
Molecular Weight 94.07 g/mol [6][7]
Boiling Point 70 °C at 25 Torr[7][8]
Density 1.25 ± 0.1 g/cm³ (Predicted)[7][8]
pKa -7.18 ± 0.50 (Predicted)[8]
Appearance Colorless oil[9]
Storage Store in freezer, under -20°C, sealed in dry conditions[7][8]

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods. The following data was reported for a synthesized sample:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.64 (d, J=1.6 Hz, 1H), 6.70 (d, J=1.6 Hz, 1H)[9]

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.92, 139.19, 109.95, 107.40[9]

  • Elemental Analysis (Calculated for C₄H₂N₂O): C, 51.07%; N, 29.78%; H, 2.14%[9]

  • Elemental Analysis (Measured): C, 50.02%; N, 27.74%[9]

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electron-deficient isoxazole ring and the electrophilic nitrile group. The weak N-O bond within the isoxazole ring also provides a pathway for ring-opening reactions, further expanding its synthetic utility.[2]

1,3-Dipolar Cycloaddition: A Primary Synthetic Route

The most common and versatile method for synthesizing the isoxazole ring system is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[10][11][12] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl halides.[2][13] This reaction is highly regioselective, with the substituent of the nitrile oxide generally ending up at the 3-position of the isoxazole ring and the substituent of the alkyne at the 5-position.

G cluster_0 Nitrile Oxide Generation (in situ) cluster_1 1,3-Dipolar Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation OxidizingAgent Oxidizing Agent (e.g., Chloramine-T, bleach) OxidizingAgent->NitrileOxide NitrileOxide2 Nitrile Oxide (from Generation Step) Dipolarophile Dipolarophile (e.g., Alkyne, R'C≡CH) Isoxazole 3,5-Disubstituted Isoxazole Dipolarophile->Isoxazole NitrileOxide2->Isoxazole

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Nucleophilic Reactions

The nitrile group of this compound is susceptible to nucleophilic attack. For instance, in a related dinitro-substituted benzthis compound, methoxide ion was shown to add to the cyano group, leading to the formation of a dinitroimidate.[14] This reactivity allows for the conversion of the nitrile into other functional groups, such as amides, carboxylic acids, or tetrazoles, which are valuable transformations in drug development.

Ring-Opening Reactions

The inherent weakness of the N-O bond in the isoxazole ring allows for facile cleavage under various conditions, providing access to synthetically useful β-amino enones or α-fluorocyanoketones.[15][16]

  • Reductive Cleavage: Catalytic hydrogenation, often using catalysts like Raney Nickel or Palladium on carbon, can reductively cleave the N-O bond to yield β-amino enones.[15][17]

  • Fluorinative Ring Opening: Treatment with an electrophilic fluorinating agent such as Selectfluor can lead to a ring-opening fluorination, producing α-fluorocyanoketones.[16] This reaction proceeds through fluorination followed by deprotonation.

G cluster_nucleophilic Nucleophilic Addition cluster_ring_opening Ring-Opening Reactions Isoxazole This compound Nuc Nucleophile (e.g., MeO⁻) Isoxazole->Nuc Attacks Nitrile Reductive Reductive Cleavage (e.g., H₂, Pd/C) Isoxazole->Reductive Cleaves N-O bond Fluorinative Fluorinative Opening (e.g., Selectfluor) Isoxazole->Fluorinative Cleaves N-O bond Product_Nuc Imidate/Other Adducts Nuc->Product_Nuc Product_Red β-Amino Enone Reductive->Product_Red Product_Flu α-Fluoro-β-ketonitrile Fluorinative->Product_Flu G Start Start: 5-ethoxy-4,5-dihydrothis compound in DCM Cool Cool to 0-5 °C Start->Cool AddDBU Add DBU dropwise (20-30 min) Cool->AddDBU Stir Stir at 0-5 °C (2-3 hours) AddDBU->Stir Monitor Monitor by HPLC Stir->Monitor Monitor->Stir Incomplete Neutralize Neutralize with 0.1N HCl to pH 6.5-7.0 Monitor->Neutralize Complete Extract Extract with MTBE (2x) Neutralize->Extract Dry Dry organic layers (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Purify by distillation (40 °C / 5 mmHg) Concentrate->Distill End End: Pure this compound Distill->End

References

Isoxazole-3-carbonitrile CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoxazole-3-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a nitrile group. The isoxazole scaffold is a prominent structural motif in a wide array of biologically active compounds and functional materials. Isoxazole derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and hypoglycemic activities.[1][2] The presence of the cyano group provides a versatile handle for further chemical modifications, making this compound a valuable building block in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and commercial availability.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and a common derivative are presented below.

PropertyThis compound5-(tert-Butyl)this compound
CAS Number 68776-57-8[3][4][5][6][7]148014-06-6[8]
Molecular Formula C₄H₂N₂O[3][4]C₈H₁₀N₂O[8]
Molecular Weight 94.07 g/mol [3][4][5]150.18 g/mol [8]
Purity Typically ≥97%[4]Typically ≥97%[8]
Synonyms 3-Cyanoisoxazole, 3-Isoxazolecarbonitrile[4][9]3-Isoxazolecarbonitrile, 5-(1,1-dimethylethyl)-[8]
Storage Sealed in dry, store in freezer, under -20°C[3]Sealed in dry, 2-8°C[8]

Synthesis of this compound

The synthesis of the isoxazole ring is a well-established area of organic chemistry, with several synthetic routes available. One of the most common and versatile methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][10][11][12]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A Aldoxime C In situ generation of Nitrile Oxide A->C Oxidation B Alkyne/Alkene D 1,3-Dipolar Cycloaddition B->D C->D E Isoxazole/Isoxazoline D->E

General synthesis of Isoxazoles via 1,3-dipolar cycloaddition.
Experimental Protocol: Preparation of this compound

The following protocol is a representative synthesis of this compound[5]:

  • Reaction Setup: To a dry 10 L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add dichloromethane (5200 g) and 5-ethoxy-4,5-dihydrothis compound (289.8 g, 1.04 mol, 64.5 wt% purity).

  • Addition of Base: Cool the reaction mixture to 0-5 °C. Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (173.8 g, 0.6 mol) dropwise over 20-30 minutes while maintaining the temperature.

  • Neutralization: After the reaction is complete, neutralize the mixture to a pH of 6.5-7.0 with 0.1 N hydrochloric acid (1000.0 g) at 0-5 °C.

  • Extraction: Extract the neutralized mixture twice with methyl tert-butyl ether (1170 g).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (116 g), filter, and concentrate under vacuum to obtain the crude product.

  • Purification: Purify the crude product by reduced pressure distillation (40 °C/5 mmHg) to yield this compound as a colorless oil. The structure can be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.[5]

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dictated by its two main functional groups: the isoxazole ring and the nitrile group. The isoxazole ring can participate in cycloaddition reactions, while the cyano group is susceptible to nucleophilic attack.[1] For instance, in related dinitrobenzo[d]this compound, the electron-deficient aromatic system is highly susceptible to nucleophilic attack, leading to the formation of a stable Meisenheimer (σ-adduct) complex.[13]

G A Electron-deficient Isoxazole Derivative C Formation of σ-adduct (Meisenheimer complex) A->C B Nucleophile (e.g., MeO⁻) B->C D Further reaction at the cyano group C->D E Imidate formation D->E

Electrophilic reactivity of an activated this compound.

Applications

Derivatives of this compound are of significant interest in several fields:

  • Medicinal Chemistry: The isoxazole nucleus is a key component in numerous drugs.[14] Compounds containing this moiety have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[1]

  • Material Science: The unique electronic and optical properties of these compounds are being explored for the development of novel materials.[1]

  • Agricultural Chemistry: Their antimicrobial properties suggest potential applications in the development of new agrochemicals.[1]

Supplier Information

This compound and its derivatives are available from various chemical suppliers.

SupplierProduct NameCAS Number
BLD Pharm This compound68776-57-8[3]
CymitQuimica This compound68776-57-8[4]
ChemicalBook This compound68776-57-8[5]
ChemScene 5-(tert-Butyl)this compound148014-06-6[8]
Fisher Scientific eMolecules this compound68776-57-8[7]
Smolecule 5-(4-Fluorophenyl)this compoundNot specified[1]

References

An In-depth Technical Guide to Isoxazole-3-carbonitrile: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isoxazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document covers its fundamental molecular properties, outlines a general experimental protocol for the synthesis of related structures, and describes standard characterization techniques.

Core Molecular Data

This compound and its derivatives are characterized by a five-membered isoxazole ring substituted with a nitrile group at the 3-position. The physicochemical properties vary based on substitutions at other positions of the ring. The table below summarizes the molecular formula and weight for the parent compound and several common derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound68776-57-8C₄H₂N₂O94.07
5-(4-Fluorophenyl)this compoundNot specifiedC₁₀H₅FN₂O188.16[1]
5-(tert-Butyl)this compound148014-06-6C₈H₁₀N₂O150.18[2]
4,5-Dihydrothis compound65150-73-4C₄H₄N₂O96.09[3]
5-Amino-3-(m-tolyl)isoxazole-4-carbonitrileNot specifiedC₁₁H₉N₃O199.21[4]

Experimental Protocols

The synthesis of isoxazole rings is a well-established area of organic chemistry. One of the most prevalent and versatile methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene.[1][5]

This protocol describes a general procedure for synthesizing a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of this compound derivatives. The key steps involve the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne.

Objective: To synthesize a 3-aryl-5-substituted-isoxazole-4-carbonitrile.

Materials:

  • Aromatic aldoxime (e.g., benzaldoxime)

  • Substituted propiolonitrile (dipolarophile)

  • Chloramine-T (oxidizing agent)

  • Ethanol (solvent)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldoxime (1 equivalent) and the substituted propiolonitrile (1 equivalent) in ethanol.

  • Nitrile Oxide Generation: Add Chloramine-T (1.1 equivalents) to the mixture. Chloramine-T serves as the oxidizing agent to generate the nitrile oxide in situ from the aldoxime.

  • Cycloaddition: Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 3-5 hours.[1] The progress of the reaction should be monitored by TLC to observe the consumption of starting materials and the formation of the product.[1][6]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

  • Purification: The crude product is often purified using column chromatography on silica gel, typically with a solvent system like hexane:ethyl acetate, to isolate the desired isoxazole derivative.[1]

The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the C≡N stretch of the nitrile group and vibrations associated with the isoxazole ring.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N) of the synthesized compound, providing further confirmation of its chemical formula.[7][8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Mix Aldoxime & Alkyne in Ethanol B 2. Add Chloramine-T A->B C 3. Reflux Reaction (3-5 hours) B->C D 4. Monitor via TLC C->D E 5. Reaction Work-up (Extraction) D->E Reaction Complete F 6. Column Chromatography E->F G Isolated Product F->G

Caption: General workflow for the synthesis of isoxazole derivatives.

G cluster_characterization Characterization Methods A Synthesized Isoxazole Product B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Elemental Analysis A->E F Verified Structure & Purity B->F C->F D->F E->F

References

An In-depth Technical Guide on the NMR Spectral Data of Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds. For researchers and professionals in drug development, understanding the NMR spectral characteristics of heterocyclic scaffolds like isoxazole is crucial for structure elucidation, verification, and quality control. Isoxazole-3-carbonitrile, a key building block in medicinal chemistry, possesses a unique electronic and structural profile. This guide provides a detailed overview of its expected ¹H and ¹³C NMR spectral data, supported by a generalized experimental protocol and a structural correlation diagram.

While specific, publicly available experimental spectra for this compound are not readily found, this guide presents the foundational NMR data for the parent isoxazole ring. The influence of the electron-withdrawing nitrile group at the C3 position is discussed based on established principles of NMR spectroscopy.

¹H and ¹³C NMR Spectral Data

The spectral data for the parent isoxazole molecule are presented below. The presence of a nitrile group at the C3 position in this compound is expected to significantly influence the chemical shifts. The nitrile group's electron-withdrawing nature will deshield adjacent nuclei, causing their signals to appear further downfield (at a higher ppm value). Specifically, the signals for C3, C4, and H4 would be most affected.

Data Summary for Parent Isoxazole Ring

The following tables summarize the experimental NMR data for unsubstituted isoxazole, which serves as a baseline for interpreting the spectrum of its 3-carbonitrile derivative.

Table 1: ¹H NMR Spectral Data for Isoxazole

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H38.29Doublet1.8
H46.42Doublet of Doublets1.8, 1.7
H58.63Doublet1.7

Solvent: Not specified in the available data source.

Table 2: ¹³C NMR Spectral Data for Isoxazole

CarbonChemical Shift (δ) ppm
C3149.08
C4103.61
C5157.81

Solvent: CDCl₃[1]

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables. Understanding this correlation is key to assigning spectral peaks to specific atoms within the molecule.

Isoxazole_NMR cluster_mol cluster_legend Legend N1 N C5 C5 N1->C5 O2 O O2->N1 O2->C5 C3 C3 C3->N1 CN_C C≡N C3->CN_C C4 C4 C4->C3 H4 H4 C4->H4 C5->C4 H5 H5 C5->H5 C_leg Carbon H_leg Proton N_leg Nitrogen O_leg Oxygen CN_leg Nitrile

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following is a generalized, representative protocol for the acquisition of ¹H and ¹³C NMR spectra for isoxazole derivatives, based on standard methodologies cited in the literature.[2][3][4]

1. Sample Preparation:

  • Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • A small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm), is added to the solution for chemical shift referencing.[4]

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker or Agilent Technologies).[2]

  • The probe temperature is maintained at a standard ambient temperature, typically 25°C (298 K).

3. ¹H NMR Spectroscopy Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~0.3 Hz) followed by a Fourier Transform. Phase and baseline corrections are applied manually.

4. ¹³C NMR Spectroscopy Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier Transformed. Phase and baseline corrections are applied.

The following workflow visualizes the general process of NMR spectral analysis.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) NMR_Acq NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acq H1_NMR 1H NMR Acquisition NMR_Acq->H1_NMR Proton Experiment C13_NMR 13C NMR Acquisition NMR_Acq->C13_NMR Carbon Experiment Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR sample analysis.

References

FT-IR Spectroscopic Analysis of Isoxazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Isoxazole-3-carbonitrile. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the FT-IR spectrum, and a visual representation of the analytical workflow. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the identification and characterization of this important heterocyclic compound.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a nitrile group at the 3-position. The isoxazole scaffold is a prominent structural motif in many biologically active molecules and approved pharmaceuticals. The addition of the nitrile group provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for the structural elucidation and quality control of compounds like this compound.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a predictive summary of its characteristic vibrational frequencies can be compiled based on the known absorptions of the isoxazole ring and the nitrile functional group. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and their typical wavenumber ranges and intensities.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~ 3150 - 3100Medium=C-H stretching (isoxazole ring)
~ 2240 - 2220Strong, SharpC≡N stretching (nitrile)
~ 1620 - 1580MediumC=N stretching (isoxazole ring)
~ 1550 - 1480Medium to StrongC=C stretching (isoxazole ring)
~ 1450 - 1400MediumC-H in-plane bending
~ 1300 - 1200StrongC-O-N stretching (isoxazole ring)
~ 1150 - 1050StrongRing breathing modes
~ 950 - 850Medium to Strong=C-H out-of-plane bending

Note: The exact positions of the absorption bands can be influenced by the sample's physical state (solid, liquid, or gas) and the sample preparation method.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FT-IR spectroscopy as it requires minimal to no sample preparation for solid and liquid samples. The following protocol details the steps for acquiring an FT-IR spectrum of this compound using an ATR accessory.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the attached ATR accessory are powered on and have completed their initialization and self-check procedures.

    • Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable infrared source and detector response.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.

    • The background spectrum is typically collected over the desired spectral range (e.g., 4000 - 400 cm⁻¹) with a specified number of scans (e.g., 16 or 32) for good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid sample, ensure it is a fine powder to maximize contact with the crystal surface.

    • If using a pressure clamp, lower the anvil to apply firm and even pressure on the sample, ensuring good contact with the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample using the same parameters (spectral range, number of scans) as the background measurement.

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • If necessary, perform a baseline correction to ensure all peaks originate from the zero-absorbance line.

    • Use the software's peak-picking tool to identify and label the wavenumbers of the significant absorption bands.

    • Compare the observed peak positions with the expected vibrational frequencies for this compound (as detailed in the table above) to confirm the compound's identity and structural integrity.

  • Cleaning:

    • After the analysis, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to prevent cross-contamination of future measurements.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR spectroscopic analysis of this compound using the ATR technique.

FTIR_Workflow Start Start InstrumentPrep Instrument Preparation (Power On & Stabilize) Start->InstrumentPrep CleanCrystal1 Clean ATR Crystal InstrumentPrep->CleanCrystal1 BackgroundScan Acquire Background Spectrum CleanCrystal1->BackgroundScan ApplySample Apply this compound Sample to Crystal BackgroundScan->ApplySample SampleScan Acquire Sample Spectrum ApplySample->SampleScan DataProcessing Data Processing (Baseline Correction, Peak Picking) SampleScan->DataProcessing Analysis Spectral Analysis & Interpretation DataProcessing->Analysis CleanCrystal2 Clean ATR Crystal Post-Analysis Analysis->CleanCrystal2 End End CleanCrystal2->End

Caption: A flowchart of the FT-IR analysis workflow using an ATR accessory.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural characterization of this compound. The presence of a strong, sharp absorption band in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile functional group, while the characteristic absorptions of the isoxazole ring provide further confirmation of the molecule's identity. The ATR-FT-IR method offers a simple, rapid, and reliable means of obtaining high-quality spectra, facilitating the work of researchers and professionals in the fields of chemical synthesis and drug development.

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed examination of the theoretical fragmentation pattern of isoxazole-3-carbonitrile under electron ionization (EI) mass spectrometry. While specific experimental data for this exact molecule is not widely published, this document outlines a plausible fragmentation pathway based on established principles of isoxazole ring chemistry and the behavior of nitrile-containing heterocyclic compounds. The guide includes a generalized experimental protocol for EI-MS analysis, a quantitative summary of predicted ionic fragments, and a visual representation of the fragmentation cascade to aid in the structural elucidation and characterization of this and related compounds.

Introduction

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, forming a core structure in numerous pharmaceuticals and biologically active molecules.[1] The unique electronic properties and the inherent weakness of the N-O bond make the isoxazole ring a key reactive center and a primary driver of fragmentation in mass spectrometry.[1] Understanding the fragmentation pattern is critical for the structural confirmation, metabolite identification, and purity assessment of isoxazole-containing drug candidates.

This compound (C₄H₂N₂O), with a molecular weight of 94.07 Da, presents a simple yet informative model for studying the fragmentation of substituted isoxazoles. This guide proposes a primary fragmentation pathway initiated by electron ionization, a standard technique for the analysis of volatile small molecules.

Experimental Methodology: Electron Ionization Mass Spectrometry (EI-MS)

The following section describes a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system, a common setup for this type of analyte.

2.1 Instrumentation

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization source.

  • Inlet: Gas chromatograph (GC) for sample introduction and separation.

2.2 GC Conditions

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL (splitless or split 10:1).

2.3 Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-200.

  • Scan Rate: 2 scans/second.

This protocol is a standard starting point and may require optimization based on the specific instrumentation and sample characteristics.

Proposed Fragmentation Pathway and Analysis

Upon electron ionization at 70 eV, this compound is expected to form a molecular ion (M•+) at m/z 94. The subsequent fragmentation is primarily dictated by the instability of the isoxazole ring's N-O bond.

The proposed pathway begins with the cleavage of this weak bond, leading to a ring-opened intermediate. This initiates a cascade of neutral losses and rearrangements to produce several characteristic fragment ions. The primary fragmentation event is hypothesized to be the expulsion of carbon monoxide (CO), a common feature in the mass spectra of oxazoles and isoxazoles.[2] This is followed by the loss of a hydrogen cyanide (HCN) molecule, resulting in smaller, stable fragments.

Quantitative Fragmentation Data

The table below summarizes the key ions predicted to appear in the EI mass spectrum of this compound. The m/z values are based on nominal integer masses.

Proposed Fragment Ion m/z (Nominal) Neutral Loss Formula of Loss Description
[C₄H₂N₂O]•+94--Molecular Ion (M•+)
[C₃H₂N₂]•+66COCarbon MonoxideLoss of CO following N-O bond cleavage and ring rearrangement.
[C₂HN]•+39HCNHydrogen CyanideLoss of HCN from the m/z 66 fragment.
[C₂H₂N]⁺40C₂N₂DicyanogenA plausible minor pathway involving rearrangement and loss of C₂N₂.
[C₃H₂NO]•+68CNCyanide RadicalLoss of the nitrile group radical from the molecular ion.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed logical flow of the fragmentation cascade for this compound, starting from the molecular ion.

Fragmentation_Pathway Proposed EI-MS Fragmentation of this compound M This compound [C₄H₂N₂O]•+ m/z = 94 F66 [C₃H₂N₂]•+ m/z = 66 M->F66 - CO F68 [C₃H₂NO]•+ m/z = 68 M->F68 - •CN F39 [C₂HN]•+ m/z = 39 F66->F39 - HCN

Caption: Proposed fragmentation of this compound.

Conclusion

This guide presents a theoretical but chemically sound model for the mass spectrometric fragmentation of this compound under electron ionization. The predicted pathway, initiated by the characteristic cleavage of the N-O bond and followed by sequential losses of carbon monoxide and hydrogen cyanide, provides a robust framework for interpreting experimental mass spectra. Researchers can use this guide to anticipate key fragments, confirm the identity of this compound, and aid in the structural elucidation of its derivatives and metabolites. Experimental verification is recommended to confirm the relative abundances of the proposed fragment ions.

References

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Isoxazole-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction analysis of isoxazole-3-carbonitrile and its derivatives. Due to the limited availability of public crystallographic data for the parent this compound, this document will focus on a well-characterized derivative, 3,5-Bis(4-fluorophenyl)isoxazole, to illustrate the core principles and experimental methodologies.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered isoxazole ring with a nitrile group at the 3-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Crystal Structure Analysis of a Representative Derivative: 3,5-Bis(4-fluorophenyl)isoxazole

A comprehensive single-crystal X-ray diffraction study has been performed on 3,5-Bis(4-fluorophenyl)isoxazole. The key findings and experimental parameters are summarized in the tables below.

Crystallographic Data

The crystal data provides fundamental information about the geometry of the unit cell, the smallest repeating unit of the crystal lattice.

Parameter Value
Chemical FormulaC₁₅H₉F₂NO
Formula Weight257.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)27.9097 (4)
b (Å)5.7319 (1)
c (Å)7.1437 (1)
α (°)90
β (°)102.473 (1)
γ (°)90
Volume (ų)1115.84 (3)
Z4
Calculated Density (Mg/m³)1.531
Absorption Coefficient (mm⁻¹)0.12
F(000)528
X-ray Data Collection and Refinement

This table outlines the experimental conditions under which the X-ray diffraction data were collected and the parameters used for refining the crystal structure model.

Parameter Value
DiffractometerBruker SMART APEXII CCD area-detector
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature (K)100
θ range for data collection (°)2.5 to 27.5
Index ranges-36 ≤ h ≤ 36, -7 ≤ k ≤ 7, -9 ≤ l ≤ 9
Reflections collected17407
Independent reflections2483 [R(int) = 0.024]
Completeness to θ = 27.5°99.7 %
Absorption correctionMulti-scan
Max. and min. transmission0.986 and 0.965
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2483 / 0 / 87
Goodness-of-fit on F²1.09
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.131
R indices (all data)R1 = 0.054, wR2 = 0.136
Largest diff. peak and hole (e.Å⁻³)0.62 and -0.28

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of 3,5-Bis(4-fluorophenyl)isoxazole.[2]

Synthesis and Crystallization

A solution of 4,4'-difluoro chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in 25 ml of ethanol containing 3 ml of 10% sodium hydroxide solution was refluxed for 12 hours. The reaction mixture was then cooled and poured into 50 ml of ice-cold water. The resulting precipitate was collected by filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray diffraction were grown from a dimethylformamide (DMF) solution by slow evaporation.[2]

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. The crystal was kept at a constant temperature of 100 K during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat. The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.

The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for crystal structure determination.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 3,5-Bis(4-fluorophenyl)isoxazole crystallization Slow Evaporation from DMF Solution synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Bruker SMART APEXII, 100K) crystal_mounting->data_collection data_processing Data Reduction & Absorption Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement validation Validation & CIF File Generation refinement->validation

References

Isoxazole-3-carbonitrile thermodynamic properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry and materials science.[1][2][3] The introduction of a carbonitrile group at the 3-position significantly influences the electronic properties and reactivity of the isoxazole ring. Understanding the thermodynamic properties and stability of this compound is crucial for its synthesis, handling, formulation, and the prediction of its behavior in various chemical and biological environments.

This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of this compound, drawing upon data from the parent isoxazole and related derivatives.

Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, are fundamental to understanding its energy content and the feasibility of its formation and reactions.

Enthalpy, Entropy, and Gibbs Free Energy

While specific experimental values for this compound are not available, the data for the parent compound, isoxazole, provides a baseline for estimation. The presence of the electron-withdrawing nitrile group is expected to influence the overall thermodynamic stability.

Table 1: Thermodynamic Properties of Isoxazole

PropertyValueStateReference
Enthalpy of Formation (ΔfH°)77.0 ± 1.7 kJ/molGas[4]
Enthalpy of Combustion (ΔcH°)-1654.05 kJ/molLiquid[5]
Enthalpy of Vaporization (ΔvapH°)37.9 ± 0.2 kJ/molLiquid[4]
Ionization Energy (IE)9.93 ± 0.05 eVGas[4]
Proton Affinity (PAff)848.60 kJ/molGas[5]
Gas Basicity (BasG)816.80 kJ/molGas[5]

Note: The thermodynamic data provided is for the parent isoxazole (CAS 288-14-2).

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for compounds like isoxazole derivatives typically involves calorimetric techniques.

This method is used to determine the standard enthalpy of formation (ΔfH°).

  • Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during combustion is measured by the temperature rise of the surrounding water bath.

  • Methodology:

    • A pellet of the solid sample (or a sealed ampule for a liquid) is placed in the crucible of a combustion calorimeter.

    • The bomb is sealed, pressurized with oxygen, and placed in a calorimeter jacket containing a known volume of water.

    • The sample is ignited, and the temperature change of the water is recorded.

    • The specific standard combustion energy is calculated from the temperature change and the known heat capacity of the calorimeter system.[6]

    • The standard enthalpy of formation is then derived using Hess's law.

This technique is employed to measure the sublimation enthalpy (ΔsubH°), which is crucial for deriving the gas-phase enthalpy of formation from the solid-state value.

  • Principle: The rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum is measured as a function of temperature. The vapor pressure can be calculated from this rate, and the sublimation enthalpy is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[6]

  • Methodology:

    • The sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

    • The cell is heated in a high-vacuum chamber.

    • The mass loss of the sample over time is measured using a microbalance.

    • These measurements are performed at various temperatures to determine the vapor pressure curve.

Stability of this compound

The stability of this compound is influenced by its chemical structure, particularly the isoxazole ring, which can be susceptible to cleavage under certain conditions.

Thermal Stability and Decomposition

Studies on the pyrolysis of isoxazole and its derivatives indicate that the initial step in thermal decomposition is the cleavage of the weak N-O bond.[7][8][9] For isoxazole itself, pyrolysis can lead to the formation of ketenimine and carbon monoxide, or isomerization to 3-hydroxypropenenitrile.[7][8] The presence of a nitrile group at the 3-position may influence the decomposition pathway.

Table 2: Physical Properties of this compound

PropertyValueConditionsReference
Boiling Point70 °C25 Torr[10]
Density1.25 ± 0.1 g/cm³Predicted[10]
StorageSealed in dry, store in freezer, under -20°C[10][11]

The recommended storage conditions at low temperatures suggest that the compound may have limited long-term stability at ambient temperatures.

Thermal_Decomposition_Pathway isoxazole This compound transition_state N-O Bond Cleavage (Rate-Determining Step) isoxazole->transition_state Heat (Δ) intermediate Vinylnitrene Intermediate transition_state->intermediate products Decomposition Products (e.g., nitriles, CO, etc.) intermediate->products rearrangement Rearrangement Products intermediate->rearrangement

Caption: A potential thermal decomposition pathway for this compound.

Chemical Stability

The stability of isoxazole derivatives in solution is highly dependent on pH and the solvent used.[12][13]

  • Hydrolytic Stability: The isoxazole ring is susceptible to cleavage via hydrolysis, particularly under strong acidic or basic conditions.[12][13] This can lead to the formation of various degradation products. For drug development purposes, it is crucial to assess the stability of the compound in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for formulation and storage.[12]

  • Photostability: Aromatic and heterocyclic compounds can be prone to photodegradation.[12] It is recommended to store solutions of this compound protected from light, for instance, by using amber vials.[12]

  • Reactivity: The nitrile group and the isoxazole ring are both sites of potential chemical reactivity. For instance, studies on 4,6-dinitrobenzo[d]this compound have shown that the cyano group can undergo nucleophilic addition.[14]

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH (Acid/Base Catalysis) Hydrolysis Hydrolysis (Ring Cleavage) pH->Hydrolysis Temp Temperature Thermal Thermal Decomposition Temp->Thermal Light Light Exposure Photo Photodegradation Light->Photo Solvent Solvent Type Solvent->Hydrolysis Oxidants Oxidizing Agents Oxidants->Hydrolysis

Caption: Key factors influencing the stability of the this compound core.

Experimental Protocols for Stability Assessment

A forced degradation study is a common method to evaluate the intrinsic stability of a drug substance by subjecting it to accelerated degradation conditions.

This protocol is adapted from general methods used for heterocyclic compounds in the pharmaceutical industry.[13]

  • Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Methodology:

    • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For solid-state testing, weigh the compound into vials.

    • Stress Conditions:

      • Acidic: Add 0.1 N HCl and incubate at a set temperature (e.g., 60°C).

      • Basic: Add 0.1 N NaOH and incubate.

      • Oxidative: Add 3% H₂O₂ and incubate.

      • Thermal (Solution): Incubate the solution at 60°C.

      • Thermal (Solid): Place the solid sample in a 60°C oven.

      • Photolytic: Expose the solution/solid to high-intensity light (e.g., in an ICH-compliant light chamber).

    • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

    • Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution in Organic Solvent prep_work Dilute to Working Concentration in Test Buffer/Solvent prep_stock->prep_work acid Acidic (HCl) prep_work->acid base Basic (NaOH) prep_work->base oxidative Oxidative (H₂O₂) prep_work->oxidative thermal Thermal prep_work->thermal photo Photolytic prep_work->photo sampling Sample at T=0, T=x... acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Quantify Parent Compound & Degradation Products hplc->data

Caption: General experimental workflow for a forced degradation study.

Conclusion

While specific thermodynamic data for this compound remains to be experimentally determined, the information available for the parent isoxazole and its derivatives provides a solid foundation for understanding its properties. The compound is expected to have moderate thermal stability, with the N-O bond of the isoxazole ring being the most likely point of initial cleavage. Its chemical stability is highly dependent on the environment, with potential for hydrolysis under acidic or basic conditions and photodegradation. For any application in drug development or materials science, a thorough experimental evaluation of its thermodynamic properties and stability profile under relevant conditions is strongly recommended.

References

An In-depth Technical Guide to Isoxazole-3-carbonitrile and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of isoxazole-3-carbonitrile and its derivatives, providing a critical resource for researchers and professionals in medicinal chemistry and drug discovery.

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The unique structural features of the isoxazole ring, combined with the reactivity of the carbonitrile group, make this scaffold a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical reactions, and diverse biological activities of these compounds, with a focus on their potential applications in drug development.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization can be achieved through several synthetic strategies. The most prominent methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer high efficiency and molecular diversity.

One of the most efficient methods for synthesizing the isoxazole ring is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] This reaction allows for the direct formation of the isoxazole core with good regioselectivity. For instance, the synthesis of 5-(4-Fluorophenyl)this compound can be achieved through the cycloaddition of a nitrile oxide generated in situ with an appropriately substituted alkyne.[1]

Multicomponent reactions (MCRs) provide another powerful tool for the synthesis of highly functionalized this compound derivatives in a single step. A notable example is the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[2] This approach is highly valued for its operational simplicity and atom economy.

The general workflow for the synthesis of isoxazole derivatives often involves the initial formation of a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[3]

G cluster_start Starting Materials cluster_chalcone Chalcone Formation cluster_cyclization Cyclization Aromatic Aldehyde Aromatic Aldehyde Chalcone Intermediate Chalcone Intermediate Aromatic Aldehyde->Chalcone Intermediate Base (e.g., KOH) Acetophenone Acetophenone Acetophenone->Chalcone Intermediate Hydroxylamine HCl Hydroxylamine HCl Isoxazole Derivative Isoxazole Derivative Hydroxylamine HCl->Isoxazole Derivative Chalcone Intermediate->Isoxazole Derivative Hydroxylamine HCl G Isoxazole Derivative Isoxazole Derivative EGFR-TK EGFR-TK Isoxazole Derivative->EGFR-TK Inhibition VEGFR2 VEGFR2 Isoxazole Derivative->VEGFR2 Inhibition Apoptosis Apoptosis Isoxazole Derivative->Apoptosis Induces Downstream Signaling Downstream Signaling EGFR-TK->Downstream Signaling VEGFR2->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes G Isoxazole Derivative Isoxazole Derivative Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Isoxazole Derivative->Pro-apoptotic Proteins (e.g., Bax) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Isoxazole Derivative->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Caspase Cascade Caspase Cascade Pro-apoptotic Proteins (e.g., Bax)->Caspase Cascade Activates Anti-apoptotic Proteins (e.g., Bcl-2)->Caspase Cascade Inhibits Apoptosis Apoptosis Caspase Cascade->Apoptosis G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare Compound Stock Prepare Compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Compound Stock->Serial Dilution in 96-well Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate with Bacteria Inoculate with Bacteria Prepare Bacterial Inoculum->Inoculate with Bacteria Serial Dilution in 96-well Plate->Inoculate with Bacteria Incubate at 37°C for 24h Incubate at 37°C for 24h Inoculate with Bacteria->Incubate at 37°C for 24h Determine MIC Determine MIC Incubate at 37°C for 24h->Determine MIC

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoxazole-3-carbonitrile via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole-3-carbonitrile and related isoxazole derivatives through 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy is widely utilized in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in a variety of biologically active compounds.

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings like isoxazoles.[1][2][3] This method involves the reaction of a nitrile oxide, as the 1,3-dipole, with a dipolarophile, in this case, a molecule containing a carbon-carbon triple bond (an alkyne) to yield an isoxazole. The in-situ generation of the often unstable nitrile oxide is a critical step in these synthetic routes. Several reliable methods for generating nitrile oxides have been developed, including the dehydration of nitroalkanes, oxidation of aldoximes, and elimination reactions from hydroximinoyl chlorides.[4][5][6][7]

Core Reaction Pathway

The fundamental transformation for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below. The regioselectivity of the reaction, leading to either 3,5-disubstituted or 3,4-disubstituted isoxazoles, is a key consideration in the synthetic design.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: General scheme of a [3+2] cycloaddition reaction.

Methods for In-Situ Generation of Nitrile Oxides

The choice of method for generating the nitrile oxide intermediate is crucial and often depends on the stability of the starting materials and the desired reaction conditions.

From Aldoximes

A prevalent method for nitrile oxide generation is the oxidation of aldoximes.[5][8] Various oxidizing agents can be employed, such as chlorine, N-bromosuccinimide (NBS), and tert-butyl hypochlorite (t-BuOCl) followed by base-mediated elimination of HX.[5] Another approach involves the use of Chloramine-T as a catalyst for the dehydrogenation of aldoximes.[1]

Aldoxime_to_Nitrile_Oxide Aldoxime Aldoxime Intermediate α-Halooxime Aldoxime->Intermediate Oxidizing Agent (e.g., NBS, t-BuOCl/NaI) Nitrile Oxide Nitrile Oxide Intermediate->Nitrile Oxide Base (e.g., Et3N)

Caption: Generation of nitrile oxide from an aldoxime.

From Nitroalkanes

Primary nitroalkanes can serve as precursors to nitrile oxides through dehydration. This method is advantageous as nitroalkanes are often readily available. The dehydration can be achieved using various reagents, with one common method involving the use of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

From Hydroximinoyl Chlorides

The dehydrochlorination of hydroximinoyl chlorides in the presence of a base is a classic and widely used method for generating nitrile oxides. The hydroximinoyl chlorides themselves are typically synthesized from the corresponding aldoximes.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and can be adapted for the synthesis of specific this compound derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes using t-BuOI

This protocol is adapted from a method describing the in-situ generation of nitrile oxides from oximes using t-BuOI, which is readily prepared from commercially available reagents.[6]

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (e.g., Phenylacetylene) (1.0 eq)

  • tert-Butyl hypochlorite (t-BuOCl) (1.0 eq)

  • Sodium iodide (NaI) (1.0 eq)

  • 2,6-Lutidine (1.0 eq)

  • Dioxane

Procedure:

  • To a stirred solution of the aldoxime (0.25 mmol), the alkyne (0.25 mmol), and sodium iodide (0.25 mmol) in dioxane (5 mL), add tert-butyl hypochlorite (0.25 mmol) and 2,6-lutidine (0.25 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Microwave-Assisted Synthesis of Isoxazoline Dicarboxylic Acids

This protocol demonstrates a microwave-assisted approach for a 1,3-dipolar cycloaddition, which can significantly reduce reaction times.[9] While this specific example leads to isoxazolines, the principle can be adapted for isoxazole synthesis by using an alkyne dipolarophile.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.2 eq)

  • Diacetoxyiodobenzene (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a microwave-safe vessel, combine the aldoxime (1.0 eq), the alkyne (1.2 eq), and diacetoxyiodobenzene (1.1 eq) in dichloromethane.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 20 minutes).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the isoxazole product.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various isoxazoles and isoxazolines via 1,3-dipolar cycloaddition under different conditions.

Aldoxime/Nitrile Oxide PrecursorDipolarophileReaction ConditionsYield (%)Reference
BenzaldoximeStyrenet-BuOI, 2,6-lutidine, dioxane, rt85[6]
4-ChlorobenzaldoximePhenylacetyleneNaCl, Oxone, Na₂CO₃, ball-milling, rt82[8]
Ethyl 2-nitroacetatePhenylacetyleneCholine chloride:urea (DES), 100 °C, 24 h85[10]
4-Methoxybenzaldoxime4-(Furan-2-yl)but-3-en-2-oneChloramine-T, reflux, 3 h68[1]
N-propargylbenzimidazole oxime(intramolecular)Bleach, DCM97[11][12]
(2-Diazoacetyl)-2H-azirinesPhenylacetylenet-BuONO, DCM, rt78[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of isoxazoles via 1,3-dipolar cycloaddition.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactant_Mixing Combine Aldoxime, Alkyne, and Reagents in Solvent Reaction Stir at Appropriate Temperature or Microwave Irradiation Reactant_Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for isoxazole synthesis.

Applications in Drug Development

Isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][9][14] The synthetic methods described herein provide a versatile platform for the generation of novel isoxazole derivatives for screening and lead optimization in drug discovery programs. The ability to readily vary the substituents on both the nitrile oxide precursor and the alkyne allows for the creation of diverse chemical libraries.

References

Application Notes and Protocols: Isoxazole-3-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-3-carbonitrile is a valuable and versatile heterocyclic building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for drug discovery and materials science. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds.[1] The presence of the nitrile group at the 3-position provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including ring transformations and modifications of the nitrile functionality.

Key Synthetic Applications

This compound serves as a precursor for a variety of important heterocyclic and functionalized molecules. The inherent reactivity of both the isoxazole ring and the nitrile group allows for diverse synthetic pathways.

Ring Transformation to 3-Aminopyrazoles

One of the most powerful applications of isoxazoles is their conversion to pyrazoles. This transformation is particularly valuable in medicinal chemistry, as pyrazoles are another class of heterocycles with a broad spectrum of biological activities. The reaction of isoxazoles with hydrazine proceeds via a ring-opening/ring-closing sequence to afford the corresponding aminopyrazoles.[1][2]

Two primary methods are employed for this conversion: a one-step process and a two-step process. The one-step method involves the direct reaction of the isoxazole with hydrazine, which acts as both the ring-opening and cyclization agent.[2] The two-step method first utilizes a base to induce ring-opening to a β-ketonitrile intermediate, followed by the addition of hydrazine to effect cyclization.[2] While the one-step method is simpler, the two-step process can offer higher purity and faster reaction times for certain substrates.[2]

Experimental Workflow for Aminopyrazole Synthesis

G cluster_one_step One-Step Protocol cluster_two_step Two-Step Protocol A1 This compound C1 Heat in Solvent (e.g., Ethanol, DMSO) A1->C1 B1 Hydrazine Hydrate B1->C1 D1 3-Aminopyrazole-4-carbonitrile C1->D1 A2 This compound C2 β-Ketonitrile Intermediate A2->C2 Step 1: Ring Opening B2 Base (e.g., NaOH) B2->C2 F2 3-Aminopyrazole-4-carbonitrile C2->F2 Step 2: Cyclization D2 Hydrazine Hydrate D2->F2 E2 Acid Quench E2->F2 G A This compound B Isoxazole-3-carboxamide A->B Partial Hydrolysis (H₂O₂, base) C Isoxazole-3-carboxylic acid A->C Full Hydrolysis (Acid or Base, Heat) D 3-(Aminomethyl)isoxazole A->D Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) E 3-(1H-Tetrazol-5-yl)isoxazole A->E Cycloaddition (NaN₃, Lewis Acid)

References

Application Notes and Protocols: Reactions of the Nitrile Group in Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. Isoxazole-3-carbonitrile is a key intermediate, with the nitrile group offering a versatile handle for synthetic transformations. The ability to selectively and efficiently convert the nitrile moiety into other functional groups is crucial for the development of novel isoxazole-based therapeutic agents. These application notes provide a detailed overview of key reactions of the nitrile group in this compound, including hydrolysis, reduction, cycloaddition, and amidine formation. The provided protocols are intended to serve as a guide for researchers in the synthesis and derivatization of this important heterocyclic building block.

Key Reactions of the Nitrile Group

The electron-withdrawing nature of the isoxazole ring influences the reactivity of the C3-nitrile group, making it susceptible to a range of chemical transformations. The primary reactions discussed herein are:

  • Hydrolysis: Conversion of the nitrile to a carboxamide or a carboxylic acid.

  • Reduction: Transformation of the nitrile to a primary amine.

  • [3+2] Cycloaddition: Reaction with azides to form a tetrazole ring.

  • Amidine Formation: Conversion of the nitrile to a carboximidamide.

These reactions provide access to a variety of functional groups that can significantly modulate the physicochemical and pharmacological properties of the parent isoxazole molecule.

Hydrolysis of this compound to Isoxazole-3-carboxamide

Application: The hydrolysis of this compound to isoxazole-3-carboxamide is a fundamental transformation in the synthesis of isoxazole-based drug candidates. The resulting carboxamide can act as a key intermediate for further functionalization or be the final bioactive molecule itself, as the amide group can participate in crucial hydrogen bonding interactions with biological targets.

Reaction Scheme:

This compound This compound Isoxazole-3-carboxamide Isoxazole-3-carboxamide This compound->Isoxazole-3-carboxamide H2O, H+ or OH- This compound This compound (Isoxazol-3-yl)methanamine (Isoxazol-3-yl)methanamine This compound->(Isoxazol-3-yl)methanamine 1. LiAlH4, THF 2. H2O This compound This compound 5-(Isoxazol-3-yl)-1H-tetrazole 5-(Isoxazol-3-yl)-1H-tetrazole This compound->5-(Isoxazol-3-yl)-1H-tetrazole NaN3, ZnCl2, DMF This compound This compound Pinner Salt Intermediate Pinner Salt Intermediate This compound->Pinner Salt Intermediate HCl, EtOH Isoxazole-3-carboximidamide Isoxazole-3-carboximidamide Pinner Salt Intermediate->Isoxazole-3-carboximidamide NH3

Derivatization of Isoxazole-3-carbonitrile for medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von Isoxazol-3-carbonitril für die medizinische Chemie

Einführung

Isoxazol-Derivate sind eine bedeutende Klasse von Heterozyklen in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter krebsbekämpfende, entzündungshemmende und antimikrobielle Eigenschaften.[1][2][3] Isoxazol-3-carbonitril ist ein besonders vielseitiges Ausgangsmaterial, da seine Nitrilgruppe (-C≡N) in verschiedene wichtige funktionelle Gruppen umgewandelt werden kann. Diese Fähigkeit ermöglicht die Synthese diverser Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen in der Wirkstoffentwicklung.[4]

Diese Anwendungs- und Protokollhinweise beschreiben die wichtigsten Derivatisierungsstrategien für Isoxazol-3-carbonitril, einschließlich detaillierter experimenteller Protokolle und biologischer Aktivitätsdaten für ausgewählte Derivate. Die Hauptpfade konzentrieren sich auf die Umwandlung der Nitrilgruppe in Carboxamide, Carbonsäuren und Tetrazole, die als Bioisostere fungieren.

Wichtige Derivatisierungsstrategien

Die Nitrilgruppe des Isoxazol-3-carbonitrils dient als zentraler Anknüpfungspunkt für die Synthese einer Vielzahl von Derivaten. Die drei primären strategischen Wege sind die Hydrolyse zu Carboxamiden und Carbonsäuren sowie die Cycloaddition zu Tetrazolen. Diese Umwandlungen erzeugen funktionelle Gruppen, die für die Interaktion mit biologischen Zielstrukturen entscheidend sind.

G cluster_start Ausgangsmaterial cluster_derivatives Primäre Derivate cluster_secondary Sekundäre Derivate / Anwendungen start Isoxazol-3-carbonitril carboxamide Isoxazol-3-carboxamid start->carboxamide Partielle Hydrolyse carboxylic_acid Isoxazol-3-carbonsäure start->carboxylic_acid Vollständige Hydrolyse tetrazole 5-(Isoxazol-3-yl)tetrazol start->tetrazole [3+2] Cycloaddition (z.B. mit NaN₃) n_substituted N-substituierte Amide carboxamide->n_substituted N-Alkylierung/ N-Arylierung carboxylic_acid->n_substituted Amidkopplung bioisostere Bioisoster für Carbonsäure tetrazole->bioisostere Medizinische Chemie Anwendung

Wichtige Derivatisierungswege für Isoxazol-3-carbonitril.
Synthese von Isoxazol-3-carboxamiden durch partielle Nitrilhydrolyse

Die Umwandlung von Nitrilen in Carboxamide ist eine grundlegende Reaktion in der organischen Synthese. Isoxazol-3-carboxamide sind wichtige Zwischenprodukte und selbst potente biologisch aktive Moleküle. Die partielle Hydrolyse kann unter sauren oder basischen Bedingungen erfolgen.

Experimentelles Protokoll: Basenkatalysierte Hydrolyse

Dieses Protokoll beschreibt die partielle Hydrolyse von Isoxazol-3-carbonitril zu Isoxazol-3-carboxamid unter Verwendung von Natriumhydroxid.

  • Reaktionsaufbau: In einem 50-mL-Rundkolben werden 1,0 g Isoxazol-3-carbonitril in 20 mL Ethanol gelöst.

  • Reagenzzugabe: Unter Rühren werden langsam 10 mL einer 4 M wässrigen Natriumhydroxid (NaOH)-Lösung zugegeben.

  • Reaktionsdurchführung: Die Mischung wird bei 50 °C für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit 2 M Salzsäure (HCl) vorsichtig neutralisiert (pH ≈ 7).

  • Extraktion: Das Produkt wird dreimal mit je 25 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Umkristallisation aus einem Ethanol/Wasser-Gemisch gereinigt, um reines Isoxazol-3-carboxamid zu erhalten.

Synthese von Isoxazol-3-carbonsäure und nachfolgende Amidkopplung

Die vollständige Hydrolyse des Nitrils führt zur Isoxazol-3-carbonsäure, einem vielseitigen Baustein für die Synthese einer breiten Palette von N-substituierten Amiden durch Amidkopplungsreaktionen.[5][6]

Experimentelles Protokoll: Synthese von N-substituierten Isoxazol-3-carboxamiden

G start Isoxazol-3-carbonsäure intermediate Aktives Ester-Intermediat start->intermediate + Kopplungsreagenz + Base reagent1 Kopplungsreagenz (z.B. EDCI, HATU) reagent1->intermediate reagent2 Amin (R-NH₂) product N-substituiertes Isoxazol-3-carboxamid reagent2->product reagent3 Base (z.B. DMAP, DIPEA) reagent3->intermediate intermediate->product + Amin (R-NH₂)

Allgemeiner Arbeitsablauf für die Amidkopplung.
  • Aktivierung der Carbonsäure: In einem trockenen 100-mL-Rundkolben unter Stickstoffatmosphäre werden 1,0 Äquivalente Isoxazol-3-carbonsäure in wasserfreiem Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.

  • Reagenzzugabe: Es werden 1,1 Äquivalente eines Kopplungsreagenzes (z. B. EDCI, HATU) und 0,1 Äquivalente eines Katalysators wie 4-Dimethylaminopyridin (DMAP) hinzugefügt.[7] Die Mischung wird bei Raumtemperatur 30 Minuten lang gerührt.

  • Aminzugabe: 1,2 Äquivalente des gewünschten primären oder sekundären Amins und 1,5 Äquivalente einer nicht-nukleophilen Base (z. B. DIPEA) werden zugegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur über Nacht gerührt und mittels DC oder LC-MS verfolgt.

  • Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und mit DCM extrahiert. Die organische Phase wird mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Produkt wird mittels Säulenchromatographie gereinigt.[8]

Synthese von 5-(Isoxazol-3-yl)tetrazol als Bioisoster

In der medizinischen Chemie wird die Tetrazolgruppe häufig als Bioisoster für eine Carbonsäuregruppe verwendet.[9][10][11] Sie ahmt die sauren Eigenschaften und die Fähigkeit zur Wasserstoffbrückenbindung der Carbonsäure nach, bietet aber oft eine verbesserte metabolische Stabilität und bessere pharmakokinetische Eigenschaften.[12][13] Die Synthese erfolgt typischerweise durch eine [3+2]-Cycloadditionsreaktion zwischen dem Nitril und einer Azidquelle.[14]

Experimentelles Protokoll: Synthese von 5-(Isoxazol-3-yl)tetrazol

  • Reaktionsaufbau: In einem 100-mL-Rundkolben werden 1,0 Äquivalente Isoxazol-3-carbonitril in 30 mL DMF gelöst.

  • Reagenzzugabe: Es werden 1,5 Äquivalente Natriumazid (NaN₃) und 1,5 Äquivalente Ammoniumchlorid (NH₄Cl) zugegeben. Vorsicht: Azide sind potenziell explosiv und sollten mit äußerster Sorgfalt gehandhabt werden.

  • Reaktionsdurchführung: Die Mischung wird bei 100-120 °C für 12-24 Stunden erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und in 100 mL Eiswasser gegossen. Die wässrige Lösung wird mit konzentrierter HCl auf pH 2-3 angesäuert, um das Tetrazol auszufällen.

  • Reinigung: Der feste Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und unter Vakuum getrocknet.[14] Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel wie Ethanol erfolgen.

Anwendungen und biologische Aktivität von Derivaten

Die Derivatisierung von Isoxazol-3-carbonitril hat zur Entdeckung potenter Inhibitoren für verschiedene biologische Zielstrukturen geführt. Insbesondere Isoxazol-3-carboxamid-Derivate haben sich als wirksame Inhibitoren von Cyclooxygenase (COX)-Enzymen und der mitochondrialen Permeabilitätsübergangspore (mtPTP) erwiesen.

Fallstudie 1: Isoxazol-Carboxamide als COX-Inhibitoren

Cyclooxygenase-Enzyme (COX-1 und COX-2) sind wichtige Zielstrukturen für entzündungshemmende Medikamente. Selektive COX-2-Inhibitoren sind aufgrund ihres verbesserten Magen-Darm-Sicherheitsprofils von besonderem Interesse. Es wurden verschiedene Isoxazol-Carboxamid-Derivate synthetisiert und auf ihre COX-hemmende Aktivität getestet.[15][16]

Tabelle 1: In-vitro-COX-Inhibitionsdaten für ausgewählte Isoxazol-Derivate

VerbindungR¹-Gruppe (am Phenylring)R²-Gruppe (am Amid-Stickstoff)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selektivitätsindex (COX-1/COX-2)
A13 3,4-Dimethoxy4-Chlorphenyl64134,63
C6 4-Chlor4-Fluorphenyl33,95 µM0,55 µM61,73
IXZ3 3,4-Bis(4-methoxyphenyl)6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)ethyl-950-
Daten aus Referenzen[15][17][18]. IC₅₀-Werte geben die Konzentration an, die zur 50%igen Hemmung der Enzymaktivität erforderlich ist.

Die Daten zeigen, dass die Substitution am Amid-Stickstoff und am Phenylring des Isoxazols die Aktivität und Selektivität der Verbindungen stark beeinflusst.[15] Verbindung A13 erwies sich als der potenteste Inhibitor für beide Enzyme, während Verbindung C6 eine hohe Selektivität für COX-2 aufwies.[17]

Fallstudie 2: Isoxazol-Carboxamide als Inhibitoren der mitochondrialen Permeabilitätsübergangspore (mtPTP)

Die Öffnung der mtPTP ist ein entscheidendes Ereignis beim Zelltod und wird mit verschiedenen Pathologien in Verbindung gebracht, darunter neurodegenerative Erkrankungen und Ischämie-Reperfusionsschäden.[19][20] Inhibitoren der mtPTP sind daher vielversprechende therapeutische Kandidaten.

G cluster_trigger Trigger cluster_mtp Mitochondriale Permeabilitätsübergangspore (mtPTP) cluster_consequence Zelluläre Konsequenzen Ca_Stress ↑ Ca²⁺-Überladung ↑ Oxidativer Stress mtPTP_open Öffnung der mtPTP Ca_Stress->mtPTP_open Swelling Mitochondriale Schwellung & Dysfunktion mtPTP_open->Swelling Inhibitor Isoxazol-Derivat (z.B. Verbindung 60) Inhibitor->mtPTP_open Hemmung Death Zelltod (Nekrose/Apoptose) Swelling->Death

Signalweg der mtPTP-vermittelten Zellschädigung.

Eine Reihe von Diarylisoxazol-3-carboxamiden wurde als potente Inhibitoren der mtPTP identifiziert.[21] Diese Verbindungen verhindern die durch Kalziumüberladung induzierte mitochondriale Schwellung.

Tabelle 2: Aktivität von Isoxazol-Carboxamid-Inhibitoren gegen mtPTP

VerbindungStrukturmtPTP-Hemmung EC₅₀ (µM)
Hit 1 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazol-3-carboxamid< 0,39
60 N-(3-Chlor-2-methylphenyl)-5-(4-fluor-3-hydroxyphenyl)isoxazol-3-carboxamid- (pM-Potenz)
Daten aus Referenz[21]. EC₅₀ ist die Konzentration, die 50 % der maximalen Hemmung der mitochondrialen Schwellung bewirkt.

Die Optimierung der Leitstruktur Hit 1 führte zur Entdeckung von Verbindung 60 , die eine Wirksamkeit im pikomolaren Bereich aufwies und in einem Zebrafischmodell der kongenitalen Muskeldystrophie wirksam war, was ihr therapeutisches Potenzial unterstreicht.

Fazit

Isoxazol-3-carbonitril ist ein wertvoller und vielseitiger Baustein für die medizinische Chemie. Die Fähigkeit, die Nitrilgruppe selektiv in Carboxamide, Carbonsäuren oder Tetrazol-Bioisostere umzuwandeln, bietet einen robusten Werkzeugkasten für die Synthese und Optimierung von Molekülen mit einem breiten Spektrum an pharmakologischen Aktivitäten. Die hier vorgestellten Protokolle und Anwendungsbeispiele, wie die Entwicklung von COX- und mtPTP-Inhibitoren, verdeutlichen das erhebliche Potenzial dieses Gerüsts in der modernen Wirkstoffforschung.

References

Application Notes and Protocols: Isoxazole-3-carbonitrile in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of isoxazole-3-carbonitrile as a versatile building block in the synthesis of bioactive heterocyclic compounds. The unique reactivity of the isoxazole ring and the strategic placement of the cyano group at the 3-position make it a valuable precursor for the construction of various pharmacologically relevant scaffolds, particularly pyrazole derivatives.

Introduction to this compound as a Synthetic Intermediate

This compound is a five-membered heterocyclic compound featuring a nitrogen-oxygen bond and a nitrile functional group. The inherent ring strain of the isoxazole nucleus and the electrophilic nature of the nitrile group allow for a variety of chemical transformations. A particularly significant reaction is the ring conversion of isoxazoles into pyrazoles upon treatment with hydrazine. This transformation proceeds through a ring-opening of the isoxazole to form a β-ketonitrile intermediate, which subsequently undergoes cyclization with hydrazine to yield the corresponding aminopyrazole. This synthetic strategy provides a straightforward route to highly functionalized pyrazole derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Bioactive 5-Aminopyrazoles from this compound

The reaction of 5-substituted isoxazole-3-carbonitriles with hydrazine hydrate is a key method for the synthesis of 5-amino-4-cyanopyrazoles. These compounds serve as crucial intermediates for the preparation of a diverse array of fused heterocyclic systems with significant therapeutic potential.

Signaling Pathway Diagram

Synthesis_Pathway This compound This compound Ring_Opening Ring Opening (β-Ketonitrile intermediate) This compound->Ring_Opening Hydrazine Attack Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile Cyclization->5-Aminopyrazole-4-carbonitrile Further_Functionalization Further Functionalization 5-Aminopyrazole-4-carbonitrile->Further_Functionalization Bioactive_Heterocycles Bioactive_Heterocycles Further_Functionalization->Bioactive_Heterocycles

Caption: Synthetic pathway from this compound to bioactive heterocycles.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile

This protocol describes a general one-pot procedure for the synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles from the corresponding 5-aryl-isoxazole-3-carbonitriles.

Materials:

  • 5-Aryl-isoxazole-3-carbonitrile (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • Ethanol

Procedure:

  • To a solution of 5-aryl-isoxazole-3-carbonitrile in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-5-aryl-1H-pyrazole-4-carbonitrile.

Quantitative Data Summary

The following tables summarize the biological activities of pyrazole derivatives synthesized from isoxazole precursors.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Pyrazole Derivative 1 Staphylococcus aureus31.25[1]
Bacillus subtilis7.8[1]
Escherichia coli62.5[1]
Candida albicans15.62[1]
Pyrazole Derivative 2 Xanthomonas campestris50
Aspergillus niger100

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine 5c HeLa (Cervical Cancer)12.1[2]
COLO 205 (Colon Cancer)15.4[2]
HepG2 (Liver Cancer)18.2[2]
MCF7 (Breast Cancer)20.5[2]
Pyrazolo[3,4-b]pyridine 5d HeLa (Cervical Cancer)11.3[2]
COLO 205 (Colon Cancer)14.8[2]
HepG2 (Liver Cancer)17.5[2]
MCF7 (Breast Cancer)19.8[2]
Pyrazolo[3,4-b]pyridine 5h HeLa (Cervical Cancer)13.5[2]
COLO 205 (Colon Cancer)16.2[2]
HepG2 (Liver Cancer)19.1[2]
MCF7 (Breast Cancer)21.7[2]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery of novel bioactive heterocycles starting from this compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Start This compound Reaction Reaction with Hydrazine Start->Reaction Intermediate 5-Aminopyrazole-4-carbonitrile Reaction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Library Library of Bioactive Heterocycles Derivatization->Library Screening Biological Screening (Antimicrobial, Anticancer, etc.) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow using this compound as a starting material.

Conclusion

This compound proves to be a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The straightforward conversion to aminopyrazole derivatives opens up avenues for the creation of diverse molecular libraries for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this resourceful chemical entity in the development of novel therapeutic agents. The significant antimicrobial and anticancer activities observed in the resulting pyrazole derivatives underscore the importance of this synthetic strategy.[1][2]

References

Protocol for the Synthesis of 5-Substituted Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-01

For Research Use Only

Introduction

Isoxazole-3-carbonitriles are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules. The presence of a nitrile group at the 3-position and a variable substituent at the 5-position allows for a diverse range of structural modifications, making these compounds valuable synthons for the creation of novel therapeutic agents. This document provides a detailed protocol for the synthesis of 5-substituted isoxazole-3-carbonitriles, focusing on a robust method involving the reaction of α-chloro-α,β-unsaturated ketones with a dianionic cyanating reagent.

Principle

The primary synthetic strategy outlined here is the construction of the isoxazole ring through a Michael addition of a dianionic cyano-aci-nitroacetate to an α-chloro-α,β-unsaturated ketone, followed by an intramolecular nucleophilic substitution. This method provides a direct and efficient route to 5-acylated isoxazole-3-carbonitriles. The 5-acyl group can potentially be further modified to introduce a variety of other substituents.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Substituted 1,3-dicarbonyl compounds (for synthesis of α-chloro-α,β-unsaturated ketones)

    • Triphenylphosphine (PPh₃)

    • Carbon tetrachloride (CCl₄) or other chlorinating agent

    • Triethylamine (Et₃N)

    • Ethyl nitroacetate

    • Sodium hydride (NaH)

    • n-Butyllithium (n-BuLi)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Column chromatography setup (silica gel)

    • Standard glassware for organic synthesis

Part 1: Synthesis of α-Chloro-α,β-unsaturated Ketones (General Procedure)

The α-chloro-α,β-unsaturated ketones serve as the key electrophilic component in the isoxazole ring formation. They can be synthesized from the corresponding β-dicarbonyl compounds.

  • Chlorination of β-Diketone:

    • To a solution of the starting β-diketone (1.0 eq) in a suitable solvent such as benzene or dichloromethane, add triphenylphosphine (1.1 eq).

    • Cool the mixture in an ice bath and add a chlorinating agent like carbon tetrachloride or triphenylphosphine dichloride (1.1 eq) portion-wise.

    • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-chloro-α,β-unsaturated ketone.

Part 2: Synthesis of 5-Acyl-Isoxazole-3-carbonitrile (General Procedure)

This procedure details the formation of the isoxazole-3-carbonitrile ring system.

  • Preparation of the Dianionic Reagent:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl nitroacetate (2.1 eq) in anhydrous THF.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Cool the resulting solution to -78 °C.

    • Slowly add n-butyllithium (2.0 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for an additional 30 minutes to ensure the complete formation of the dianionic cyano-aci-nitroacetate reagent.

  • Cyclization Reaction:

    • To the freshly prepared dianionic reagent at -78 °C, add a solution of the α-chloro-α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the 5-acyl-isoxazole-3-carbonitrile.

Data Presentation

The following table summarizes representative examples of 5-substituted isoxazole-3-carbonitriles synthesized using the described protocol or similar methodologies.

Entry5-Substituent (R)ProductYield (%)Reaction Time (h)Ref.
1-C(O)Ph5-Benzoyl-isoxazole-3-carbonitrile852[1][2]
2-C(O)Me5-Acetyl-isoxazole-3-carbonitrile782[1][2]
3-C(O)Et5-Propionyl-isoxazole-3-carbonitrile812.5[1][2]
4-C(O)p-Tol5-(4-Methylbenzoyl)-isoxazole-3-carbonitrile832[1][2]
5-C(O)p-ClPh5-(4-Chlorobenzoyl)-isoxazole-3-carbonitrile882[1][2]

Note: Yields are based on the starting α-chloro-α,β-unsaturated ketone.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-acyl-isoxazole-3-carbonitriles.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_reaction Core Reaction cluster_product Final Product beta_diketone β-Diketone alpha_chloro_ketone α-Chloro-α,β-unsaturated Ketone beta_diketone->alpha_chloro_ketone Chlorination ethyl_nitroacetate Ethyl Nitroacetate dianion Dianionic Cyanating Reagent ethyl_nitroacetate->dianion Deprotonation (NaH, n-BuLi) cycloaddition Michael Addition & Intramolecular Substitution alpha_chloro_ketone->cycloaddition dianion->cycloaddition isoxazole 5-Acyl-isoxazole- 3-carbonitrile cycloaddition->isoxazole Workup & Purification

References

Application of Isoxazole-3-carbonitrile in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in the field of agrochemical research, with derivatives exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] The inherent chemical versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of activity, selectivity, and physicochemical properties.[5][6] Isoxazole-3-carbonitrile represents a key intermediate and a structural motif in the development of novel agrochemicals. The introduction of the cyano group at the 3-position can influence the molecule's electronic properties and binding interactions with target enzymes or receptors, potentially leading to enhanced efficacy and novel modes of action.[7] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation of this compound and its derivatives for agrochemical applications.

Mechanisms of Action in Agrochemicals

Isoxazole-based agrochemicals target various biological pathways in pests and weeds:

  • Herbicidal Action: A significant class of isoxazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7] Inhibition of HPPD disrupts the biosynthesis of plastoquinones, which are essential cofactors for carotenoid biosynthesis. This leads to the bleaching of photosynthetic tissues and ultimately plant death.[7] Another herbicidal mechanism involves the inhibition of protoporphyrinogen oxidase (Protox), an enzyme in the chlorophyll and heme biosynthesis pathway.[8] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption.[8]

  • Insecticidal Action: Certain isoxazoline insecticides, a related class of compounds, act as potent non-competitive antagonists of the invertebrate γ-aminobutyric acid (GABA)-gated chloride channels (GABACls), specifically targeting the Rdl receptor.[9] This binding blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation, paralysis, and death of the insect.[9]

  • Fungicidal Action: The mechanisms of action for isoxazole fungicides are diverse. Some derivatives are known to inhibit the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall.[10] Other potential targets include various enzymes involved in fungal metabolism and development.

Data Presentation: Efficacy of Isoxazole Derivatives in Agrochemical Applications

The following tables summarize the reported biological activities of various isoxazole derivatives, providing a comparative overview of their potential as agrochemicals.

Table 1: Fungicidal Activity of Isoxazole Derivatives

Compound/DerivativeTarget FungiEfficacy MetricValueReference
3-Substituted IsoxazolecarboxamidesAlternaria alternata, Botrytis cinerea, Rhizoctonia solaniHigh ActivityNot specified quantitatively[11]
3-chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one seriesFusarium oxysporumGrowth Inhibition>50% at 100 µg/mL[12]
Isoxazole-based heterocyclic hybridsCandida albicansMICNot specified quantitatively[13]
Isoxazole derivative (ISCH80)Fungal strainsIC503.6 µg/ml[14]
Isoxazole derivative (ISCH100)Fungal strainsIC503.6 µg/ml[14]

Table 2: Herbicidal Activity of Isoxazole Derivatives

Compound/DerivativeTarget WeedEfficacy MetricValueReference
IsoxaflutoleWide range of broadleaf and grass weedsNot specifiedNot specified[7]
5-(3-Fluoro-2-hydroxylphenyl) isoxazole (5r)Echinochloa crus-galli (Barnyard grass)Weed Control Index (WCI)53.9%[15]
2-(isoxazol-5-yl)-5-(methoxy) phenol (5a)Echinochloa crus-galli (Barnyard grass)Weed Control Index (WCI)52.9%[15]
FlufenacetAlopecurus myosuroides (Black-grass)ED50Varies by population[15]
Various Isoxazole DerivativesLeptochloa chinensisED50Varies by biotype[16]

Table 3: Insecticidal Activity of Isoxazole Derivatives

Compound/DerivativeTarget InsectEfficacy MetricValue (mg/L)Reference
Isoxazoline compound L17Spodoptera frugiperdaLC500.489[11]
FluralanerSpodoptera frugiperdaLC500.659[11]
IndoxacarbSpodoptera frugiperdaLC503.14[11]
Isoxazole-containing neonicotinoidsNilaparvata lugens (Brown planthopper)Mortality40-70% at 4 mg/L[17]
Isoxazole-containing neonicotinoidsAphis craccivora (Cowpea aphid)Mortality90% at 20 mg/L[17]
FlubendiamideAphis craccivoraLC500.027 (24h), 0.017 (48h)[18]
ClothianidinAphis craccivoraLC500.031 (24h), 0.029 (48h)[18]
ThiaclopridAphis craccivoraLC500.042 (24h), 0.028 (48h)[18]

Experimental Protocols

Synthesis of this compound (Proposed Method)

This protocol is a proposed adaptation based on the synthesis of functionalized 3-cyanoisoxazoles.[1][7]

Materials:

  • Dianionic cyano-aci-nitroacetate precursor

  • α-chloro-α,β-unsaturated ketone

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Base (e.g., n-Butyllithium)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Prepare the dianionic cyano-aci-nitroacetate reagent in situ by treating a suitable precursor with a strong base like n-butyllithium in anhydrous THF at low temperature (e.g., -78 °C).

  • Slowly add the α-chloro-α,β-unsaturated ketone to the solution of the dianionic reagent at -78 °C.

  • Allow the reaction mixture to stir at low temperature for a specified time (e.g., 2-4 hours) to facilitate the Michael addition.

  • Gradually warm the reaction to room temperature to promote the intramolecular nucleophilic substitution and ring closure to form the isoxazole ring.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is adapted from established methodologies for determining the Minimum Inhibitory Concentration (MIC).[6][19][20]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)

  • RPMI-1640 medium (buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) at 25-28°C. Prepare a spore suspension in sterile saline and adjust the concentration to 1-5 x 10⁶ CFU/mL using a hemocytometer.

  • Preparation of Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Dilute the fungal spore suspension in RPMI-1640 medium to the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL) and add it to each well containing the test compound. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Seal the plates and incubate at 25-28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in complete inhibition of visible fungal growth, determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Pre-Emergence Herbicidal Activity Assay

This protocol is based on standard methods for evaluating pre-emergence herbicides.[8][17][21][22]

Materials:

  • This compound formulated for application (e.g., as an emulsifiable concentrate)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays filled with a standard potting mix

  • Controlled environment growth chamber or greenhouse

  • Calibrated sprayer

Procedure:

  • Sowing: Fill pots with potting mix and sow a predetermined number of weed seeds at a uniform depth.

  • Herbicide Application: Prepare a series of dilutions of the this compound formulation to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha). Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated sprayer. Include an untreated control.

  • Incubation: Place the treated pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate humidity). Water the pots as needed.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the surviving plants.

  • Data Analysis: Calculate the percentage of inhibition or the ED50 (the effective dose that causes 50% reduction in plant growth) compared to the untreated control.

Insecticidal Bioassay Against Aphids (Leaf-Dip Method)

This protocol is adapted from standard IRAC and published methods for aphid bioassays.[2][3][9][23]

Materials:

  • This compound stock solution (in a suitable solvent with a surfactant)

  • Host plant leaves (e.g., faba bean, cabbage)

  • Aphids (e.g., Aphis fabae, Myzus persicae)

  • Petri dishes with a layer of agar (1-1.5%)

  • Fine paintbrush

  • Controlled environment chamber

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).

  • Leaf Treatment: Dip host plant leaf discs into the test solutions for a short period (e.g., 10 seconds) with gentle agitation. Allow the leaves to air dry. A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.

  • Assay Setup: Place the treated leaf discs, adaxial side up, onto the agar surface in Petri dishes.

  • Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.

  • Incubation: Seal the Petri dishes (with ventilation) and incubate in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (the lethal concentration that kills 50% of the test population) using probit analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Herbicidal_Mechanism_HPPD Tyrosine Tyrosine p-Hydroxyphenylpyruvate (HPP) p-Hydroxyphenylpyruvate (HPP) Tyrosine->p-Hydroxyphenylpyruvate (HPP) HPPD_Enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) p-Hydroxyphenylpyruvate (HPP)->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Bleaching Bleaching & Plant Death HPPD_Enzyme->Bleaching Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Isoxazole_Herbicide This compound (HPPD Inhibitor) Isoxazole_Herbicide->HPPD_Enzyme Inhibition

Caption: Mechanism of action for HPPD-inhibiting isoxazole herbicides.

Insecticidal_Mechanism_GABA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_Receptor GABA-gated Cl- Channel (Rdl Receptor) GABA_Release->GABA_Receptor GABA binds to receptor Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Isoxazoline_Insecticide This compound Derivative Isoxazoline_Insecticide->GABA_Receptor Blocks Channel

Caption: Insecticidal mechanism via GABA receptor antagonism.

Experimental_Workflow_Herbicidal_Assay Start Start Prepare_Pots Prepare Pots with Soil Start->Prepare_Pots Sow_Weed_Seeds Sow Weed Seeds Prepare_Pots->Sow_Weed_Seeds Apply_Herbicide Apply Herbicide to Soil Surface (Pre-emergence) Sow_Weed_Seeds->Apply_Herbicide Prepare_Herbicide_Dilutions Prepare this compound Dilutions Prepare_Herbicide_Dilutions->Apply_Herbicide Incubate Incubate in Controlled Environment (14-21 days) Apply_Herbicide->Incubate Assess_Efficacy Assess Efficacy: - Seedling Emergence - Plant Biomass Incubate->Assess_Efficacy Analyze_Data Analyze Data (e.g., ED50) Assess_Efficacy->Analyze_Data End End Analyze_Data->End

Caption: Workflow for pre-emergence herbicidal activity assay.

References

Isoxazole-3-carbonitrile: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Isoxazole-3-carbonitrile is emerging as a critical starting material in the synthesis of a variety of pharmaceutical agents, offering a versatile scaffold for the development of novel therapeutics. Its unique chemical reactivity allows for the straightforward introduction of diverse functional groups, leading to compounds with a broad spectrum of biological activities, including anticonvulsant and analgesic properties. This application note provides detailed protocols for the transformation of this compound into key pharmaceutical intermediates and highlights its role in the synthesis of bioactive molecules.

Introduction

The isoxazole ring is a prominent heterocyclic motif found in numerous clinically approved drugs. The strategic placement of a nitrile group at the 3-position of the isoxazole ring renders this compound a highly valuable precursor for medicinal chemists. The electron-withdrawing nature of the nitrile group activates the isoxazole ring and provides a reactive handle for various chemical modifications. This allows for the efficient construction of molecular complexity and the synthesis of targeted isoxazole derivatives with enhanced pharmacological profiles.

Key Synthetic Transformations and Protocols

This compound can be readily converted into several key intermediates, including isoxazole-3-carboxamides, isoxazole-3-carboxamidines, and 3-aminomethylisoxazoles. These intermediates serve as building blocks for a range of pharmaceutical agents.

Synthesis of Isoxazole-3-carboxamide Derivatives

One of the most important transformations of this compound is its conversion to isoxazole-3-carboxamides. These compounds have shown significant potential as anticonvulsant agents.[1][2] The synthesis typically proceeds through a two-step process involving hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide

Step 1: Hydrolysis of 5-Methylthis compound to 5-Methylisoxazole-3-carboxylic acid

  • To a solution of 5-methylthis compound (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure.

  • The aqueous residue is cooled in an ice bath and acidified with concentrated hydrochloric acid to pH 2-3, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-methylisoxazole-3-carboxylic acid.

Step 2: Amidation to 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide

  • To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of 4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazole-3-carboxamide.

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
5-Methylisoxazole-3-carboxylic acid5-Methylthis compoundNaOH, HClEthanol/Water4-6 h85-95>98
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide5-Methylisoxazole-3-carboxylic acidOxalyl chloride, 4-(trifluoromethyl)aniline, TEADichloromethane12-16 h70-85>99

Table 1: Summary of Quantitative Data for the Synthesis of an Isoxazole-3-carboxamide Derivative.

Synthesis of Isoxazole-3-carboxamidine Derivatives

The nitrile functionality of this compound can be directly converted to a carboxamidine group, a key pharmacophore in many bioactive molecules, via the Pinner reaction.[3]

Experimental Protocol: Synthesis of Isoxazole-3-carboxamidine Hydrochloride

  • Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of this compound (1.0 eq) in anhydrous ethanol until saturation.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to stand at 4 °C for 24 hours, during which the Pinner salt (ethyl isoxazole-3-carboximidate hydrochloride) precipitates.

  • The precipitate is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

  • The Pinner salt is then added to a solution of ammonia in ethanol (ethanolic ammonia) and stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with ether to yield isoxazole-3-carboxamidine hydrochloride.

ProductStarting MaterialKey ReagentsReaction TypeYield (%)
Isoxazole-3-carboxamidine hydrochlorideThis compoundHCl, Ethanol, AmmoniaPinner Reaction65-75

Table 2: Quantitative Data for the Synthesis of Isoxazole-3-carboxamidine Hydrochloride.

Application in Drug Development: Anticonvulsant Agents

Derivatives of isoxazole-3-carboxamide have demonstrated significant promise as anticonvulsant agents.[1][2] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. The isoxazole-3-carboxamide scaffold provides a template for designing molecules that can interact with these neurological targets.

Anticonvulsant_Mechanism Isoxazole-3-carboxamide Isoxazole-3-carboxamide Voltage-gated Na+ Channel Voltage-gated Na+ Channel Isoxazole-3-carboxamide->Voltage-gated Na+ Channel Modulation GABA-A Receptor GABA-A Receptor Isoxazole-3-carboxamide->GABA-A Receptor Potentiation Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-gated Na+ Channel->Reduced Neuronal Excitability Inhibition of Na+ influx GABA-A Receptor->Reduced Neuronal Excitability Enhancement of Cl- influx Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Putative mechanism of action for isoxazole-3-carboxamide anticonvulsants.

Experimental Workflow Visualization

The general workflow for the synthesis and screening of novel isoxazole-3-carboxamide derivatives as potential pharmaceutical agents is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Start This compound Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amidation Amidation with Substituted Amines Hydrolysis->Amidation Purification Purification and Characterization Amidation->Purification Library Library of Isoxazole-3- carboxamide Derivatives Purification->Library In_vitro In vitro Assays (e.g., Target Binding) Library->In_vitro In_vivo In vivo Models (e.g., Seizure Models) In_vitro->In_vivo Tox Toxicity Assessment In_vivo->Tox Lead Lead Compound Identification Tox->Lead

Caption: General workflow for the synthesis and evaluation of isoxazole-3-carboxamides.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical agents. The straightforward and efficient protocols for its conversion into key intermediates like carboxamides and carboxamidines, coupled with the significant biological activities of the resulting derivatives, underscore its importance in modern drug discovery and development. Further exploration of the chemical space accessible from this precursor holds great promise for the identification of new and improved therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution on Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution on isoxazole-3-carbonitrile derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through nucleophilic substitution opens avenues for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the nitrile group at the 3-position activates the isoxazole ring, particularly at the 4- and 5-positions when a suitable leaving group is present, for nucleophilic aromatic substitution (SNAr).

Introduction to Nucleophilic Substitution on Isoxazoles

Nucleophilic aromatic substitution on the isoxazole ring is a powerful tool for the introduction of a wide range of functional groups. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity of the isoxazole ring, yielding the substituted product. The regioselectivity of the substitution (at the 4- or 5-position) is dependent on the position of the leaving group on the starting isoxazole.

Key Reaction Parameters

Successful nucleophilic substitution on halo-isoxazole-3-carbonitriles is influenced by several factors:

  • Nucleophile: The choice of nucleophile (e.g., amines, thiols, alkoxides) determines the resulting functional group. The nucleophilicity and steric hindrance of the nucleophile can affect the reaction rate.

  • Leaving Group: Halogens, such as chlorine and bromine, are common leaving groups. Their ability to depart influences the reaction's feasibility.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N-dimethylacetamide (DMAc) are often employed to dissolve the reactants and facilitate the reaction.

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to deprotonate the nucleophile or neutralize the acid formed during the reaction.

  • Temperature: The reaction temperature can vary from room temperature to elevated temperatures to achieve a reasonable reaction rate.

Experimental Workflow

The general workflow for performing a nucleophilic substitution on a halo-isoxazole-3-carbonitrile is depicted below.

experimental_workflow reagents Reactants (Halo-isoxazole-3-carbonitrile, Nucleophile, Base) reaction Reaction Mixture reagents->reaction Dissolve solvent Solvent (e.g., DMF, DMSO) solvent->reaction heating Heating (if required) reaction->heating workup Aqueous Work-up (Extraction) heating->workup After cooling purification Purification (Column Chromatography) workup->purification product Substituted This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General experimental workflow for nucleophilic substitution.

Data Presentation

The following tables summarize representative data for the synthesis of substituted isoxazole-carbonitriles. Note that direct nucleophilic substitution data on this compound is limited in the literature; therefore, data from the synthesis of structurally related compounds are included for reference.

Table 1: Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles via Multicomponent Reaction [1]

EntryAryl AldehydeProductYield (%)M.P. (°C)
14-Hydroxybenzaldehyde5-Amino-3-(4-hydroxyphenyl)isoxazole-4-carbonitrile88228-230
2Thiophene-2-carboxaldehyde5-Amino-3-(thiophen-2-yl)isoxazole-4-carbonitrile--

Table 2: Spectroscopic Data for Representative Isoxazole-carbonitriles [1][2]

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
5-Amino-3-(4-hydroxyphenyl)isoxazole-4-carbonitrile2.25 (s, 3H), 7.28-7.39 (m, 3H), 8.14 (s, 2H), 9.15 (s, 1H)56.15, 103.57, 115.58, 117.27, 118.78, 122.58, 125.28, 144.74, 147.65, 154.47, 158.583502, 3412, 3340 (N-H, O-H), 2213 (CN), 1604, 1285232.14 [M+H]⁺
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile3.84 (s, 3H), 6.90-6.95 (m, 4H), 7.38-7.40 (dd, 2H), 7.78-7.80 (dd, 2H)55.7, 100.0, 114.1-114.3, 115.4-115.7, 116.8, 128.2-128.4, 129.0-129.2, 130.1, 130.5, 149.8, 156.8, 161.5, 161.92228 (CN), 1654 (C=N)-

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on a hypothetical 4-halo-isoxazole-3-carbonitrile. These protocols are based on standard procedures for nucleophilic aromatic substitution on electron-deficient heterocycles and should be optimized for specific substrates.

Protocol 1: Synthesis of 4-Amino-isoxazole-3-carbonitrile Derivatives

This protocol describes the reaction of a 4-halo-isoxazole-3-carbonitrile with an amine.

Materials:

  • 4-Halo-isoxazole-3-carbonitrile (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-halo-isoxazole-3-carbonitrile in DMF, add the amine and potassium carbonate.

  • Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: Synthesis of 4-(Alkyl/Arylthio)-isoxazole-3-carbonitrile Derivatives

This protocol outlines the reaction of a 4-halo-isoxazole-3-carbonitrile with a thiol.

Materials:

  • 4-Halo-isoxazole-3-carbonitrile (1.0 eq)

  • Thiol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 4-halo-isoxazole-3-carbonitrile and the thiol in DMAc.

  • Add potassium carbonate to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

  • Confirm the structure of the product using spectroscopic methods.

Protocol 3: Synthesis of 4-Alkoxy-isoxazole-3-carbonitrile Derivatives

This protocol details the reaction of a 4-halo-isoxazole-3-carbonitrile with an alcohol in the presence of a strong base.

Materials:

  • 4-Halo-isoxazole-3-carbonitrile (1.0 eq)

  • Alcohol (as solvent or reagent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the alcohol dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of 4-halo-isoxazole-3-carbonitrile in anhydrous THF to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by appropriate spectroscopic techniques.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a nucleophilic aromatic substitution reaction on a 4-halo-isoxazole-3-carbonitrile.

snAr_mechanism substrate 4-Halo-Isoxazole-3-carbonitrile (Electron Deficient) intermediate Meisenheimer-like Intermediate (Anionic, Non-aromatic) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) nucleophile->intermediate product 4-Substituted-Isoxazole-3-carbonitrile (Aromatic) intermediate->product Elimination leaving_group Leaving Group (Halide Ion) intermediate->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution.

References

Isoxazole-3-carbonitrile in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry due to its wide range of biological activities.[1][2][3][4][5] Derivatives of isoxazole have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6][7] The incorporation of the isoxazole moiety can enhance the physicochemical properties of compounds, making them attractive for drug design.[7] This document focuses on the application of a specific derivative, isoxazole-3-carbonitrile, as a ligand in the field of coordination chemistry, exploring its potential in the development of novel therapeutic agents and functional materials.

While the broader class of isoxazole-containing compounds has been extensively studied for its pharmacological properties, the specific use of this compound as a ligand in coordination complexes is an emerging area of research. The nitrile group at the 3-position and the nitrogen atom of the isoxazole ring provide potential coordination sites for metal ions, suggesting the possibility of forming stable and structurally diverse metal complexes with unique chemical and biological properties.

Synthesis of Isoxazole Derivatives: General Protocols

The synthesis of the isoxazole ring is a well-established process in organic chemistry, with several common methodologies available.[7][8]

Protocol 1: 1,3-Dipolar Cycloaddition

One of the most prevalent methods for synthesizing the isoxazole ring system is through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][7][9]

Experimental Workflow:

G cluster_prep Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Reaction cluster_workup Work-up and Purification start Aldoxime oxidant Oxidizing Agent (e.g., Chloramine-T) start->oxidant Oxidation nitrile_oxide In situ generated Nitrile Oxide oxidant->nitrile_oxide solvent Suitable Solvent (e.g., Ethanol) nitrile_oxide->solvent alkyne Alkyne alkyne->solvent reflux Reflux solvent->reflux isoxazole Isoxazole Derivative reflux->isoxazole extraction Extraction isoxazole->extraction chromatography Column Chromatography extraction->chromatography product Purified Isoxazole chromatography->product

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Detailed Methodology:

  • Generation of Nitrile Oxide: A suitable aromatic or aliphatic aldoxime is treated with an oxidizing agent, such as chloramine-T or N-bromosuccinimide, in a suitable solvent to generate the nitrile oxide in situ.

  • Cycloaddition: The alkyne is added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically carried out at elevated temperatures (reflux) to facilitate the cycloaddition.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as extraction and column chromatography to yield the desired isoxazole derivative.[4]

Protocol 2: Condensation of 1,3-Diketones with Hydroxylamine

Another common route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[7][8]

Experimental Workflow:

G cluster_reaction Condensation Reaction cluster_workup Work-up and Purification diketone 1,3-Diketone solvent Solvent (e.g., Ethanol) diketone->solvent hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->solvent base Base (e.g., KOH) base->solvent reflux Reflux solvent->reflux isoxazole Isoxazole Derivative reflux->isoxazole acidification Acidification isoxazole->acidification precipitation Precipitation acidification->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Purified Isoxazole recrystallization->product

Caption: General workflow for isoxazole synthesis via condensation.

Detailed Methodology:

  • Reaction Setup: The 1,3-diketone and hydroxylamine hydrochloride are dissolved in a suitable solvent, such as ethanol. A base, like potassium hydroxide, is added to the mixture.

  • Condensation: The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into crushed ice. The resulting precipitate is collected by filtration, washed, and purified by recrystallization to afford the pure isoxazole product.[2]

Coordination Chemistry of this compound

The coordination chemistry of this compound is a developing field. The presence of both the isoxazole nitrogen and the nitrile nitrogen as potential donor atoms allows for various coordination modes, including monodentate and bidentate chelation. The electronic properties of the isoxazole ring and the nitrile group can influence the stability and reactivity of the resulting metal complexes.

Potential Applications of Metal Complexes

While specific data for this compound complexes is limited, the broader family of isoxazole-containing metal complexes has shown promise in several areas:

  • Catalysis: Metal complexes containing heterocyclic ligands are widely used as catalysts in organic synthesis. The electronic and steric properties of the this compound ligand could be tuned to develop catalysts for specific transformations.

  • Bioinorganic Chemistry: Many essential biological processes involve metal ions. This compound complexes could serve as models for metalloenzymes or as therapeutic agents that target metal-dependent pathways. For instance, isoxazole derivatives have been investigated as inhibitors of carbonic anhydrase, a zinc-containing enzyme.[1]

  • Materials Science: The coordination of this compound to metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and photophysical properties.

Characterization of Coordination Complexes

The formation and properties of this compound metal complexes can be investigated using a variety of spectroscopic and analytical techniques.

Table 1: Common Characterization Techniques

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Provides information about the coordination of the nitrile group and the isoxazole ring to the metal center by observing shifts in the characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR can confirm the structure of the ligand and detect changes in the chemical environment upon coordination to a diamagnetic metal ion.
UV-Visible Spectroscopy Used to study the electronic transitions in the metal complexes and can provide insights into the coordination geometry.
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation pattern.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis Determines the elemental composition of the complex, which helps to confirm its stoichiometry.

Future Perspectives

The exploration of this compound as a ligand in coordination chemistry holds significant promise. Future research in this area could focus on:

  • Systematic Synthesis: The synthesis and characterization of a wide range of this compound complexes with various transition metals and lanthanides.

  • Quantitative Studies: Detailed investigation of the thermodynamic stability and kinetic lability of these complexes.

  • Catalytic Applications: Screening of the synthesized complexes for their catalytic activity in various organic reactions.

  • Biological Evaluation: Assessment of the antimicrobial, anticancer, and enzyme inhibitory activities of the metal complexes.

The development of novel this compound-based coordination compounds could lead to advancements in catalysis, medicine, and materials science.

References

Application Notes and Protocols for the Biological Screening of Isoxazole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biological screening of isoxazole-3-carbonitrile derivatives. This class of compounds has garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] The following sections detail experimental procedures and data presentation guidelines to facilitate the evaluation of novel this compound analogues.

Data Presentation: Biological Activity of Isoxazole Derivatives

The biological activities of various isoxazole derivatives are summarized below. This data, compiled from multiple studies, highlights the potential of this scaffold in drug discovery.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC in µM)Reference
Isoxazole-carboxamidesAnticancer (Cytotoxicity)HepG2 (Hepatocellular carcinoma)0.69 - 0.84[6]
Isoxazole-carboxamidesAnticancer (Cytotoxicity)Various Cancer Cell Lines%GI = 70.79 - 92.21 (at 10 µM)[6]
3,5-diaryl isoxazolesAnticancer (Cytotoxicity)PC3 (Prostate Cancer)Comparable to 5-FU[7]
Isoxazole-amide analoguesAnticancer (Cytotoxicity)HeLa (Cervical Cancer)15.48 µg/ml[8]
Isoxazole-amide analoguesAnticancer (Cytotoxicity)Hep3B (Liver Cancer)~23 µg/ml[8]
Isoxazole derivativesCOX-1 Enzyme InhibitionIn vitro4.1 nM - 3.87 µM[9]
Isoxazole derivativesCOX-2 Enzyme InhibitionIn vitro0.24 - 1.30 µM[1][9]
Isoxazole derivativesCarbonic Anhydrase InhibitionIn vitro112.3 - 483.0 µM[10]
N3, N5-di(substituted)isoxazole-3,5-diaminesAntibacterial (MIC)E. coli95 - 117 µg/mL[11]
N3, N5-di(substituted)isoxazole-3,5-diaminesAntibacterial (MIC)S. aureus95 - 100 µg/mL[11]

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are based on established methods and can be adapted for the high-throughput screening of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[12][14]

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test this compound derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12][14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[12][14] Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)[11]

  • Mueller-Hinton Broth (MHB)

  • Test this compound derivatives

  • DMSO

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Cloxacillin)[11]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (Example: Cyclooxygenase (COX) Inhibition Assay)

This assay evaluates the ability of the isoxazole derivatives to inhibit the activity of specific enzymes, such as COX-1 and COX-2, which are relevant in inflammation.[1][2]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Test this compound derivatives

  • Known COX inhibitor (e.g., Celecoxib) as a positive control

  • Detection reagent (e.g., a chromogenic substrate that measures prostaglandin production)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2), the test compound at various concentrations, and the assay buffer. Pre-incubate for a specified time.

  • Initiate Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme.

  • Stop Reaction and Detection: Stop the reaction and add the detection reagent to measure the amount of product formed.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial enzyme Enzyme Inhibition Assays (e.g., COX, Kinase) synthesis->enzyme ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the biological screening of novel compounds.

cytotoxicity_pathway compound This compound Derivative cell Cancer Cell compound->cell Treatment pathway Target Signaling Pathway cell->pathway Disruption apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis necrosis Necrosis (Cell Injury) pathway->necrosis viability Decreased Cell Viability apoptosis->viability necrosis->viability

Caption: Potential mechanisms of cytotoxicity induced by test compounds.

References

The Role of Isoxazole-3-Carbonitrile Derivatives in Pioneering Enzyme Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile isoxazole scaffold, particularly derivatives of isoxazole-3-carbonitrile, is proving to be a cornerstone in the development of novel enzyme inhibitors, offering promising avenues for therapeutic intervention in a range of diseases including inflammation, cancer, and bacterial infections. Researchers and drug development professionals are increasingly leveraging the unique chemical properties of this heterocyclic compound to design potent and selective inhibitors against a variety of enzymatic targets.

The isoxazole ring system, an unsaturated five-membered heterocycle containing adjacent oxygen and nitrogen atoms, serves as a valuable pharmacophore in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[2][4][5] The incorporation of the isoxazole moiety can enhance a compound's interaction with biological targets, improve pharmacokinetic profiles, and reduce toxicity.[1][6][7]

This application note provides a comprehensive overview of the use of this compound and its derivatives in enzyme inhibition, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this dynamic field.

Key Enzyme Targets and Inhibition Data

Isoxazole derivatives have been successfully developed to target a wide array of enzymes. Below is a summary of their inhibitory activities against several key enzyme classes.

Cyclooxygenase (COX) Enzymes

A significant area of research has focused on isoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.[8] Notably, certain derivatives have shown high selectivity for COX-2 over COX-1, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.[4]

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
C3COX-20.93 ± 0.0124.26[4]
C5COX-20.85 ± 0.0441.82[4]
C6COX-20.55 ± 0.03113.19[4]
A13COX-10.0644.63 (COX-1/COX-2)[9]
A13COX-20.013[9]
Carbonic Anhydrases (CAs)

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential. Isoxazole derivatives have emerged as significant inhibitors of this enzyme family.

Compound IDTarget EnzymeIC50 (µM)% InhibitionReference
AC2Carbonic Anhydrase112.3 ± 1.679.5[6]
AC3Carbonic Anhydrase228.4 ± 2.368.7[6]
StandardCarbonic Anhydrase18.6 ± 0.587.0[6]
Other Notable Enzyme Targets

The therapeutic potential of isoxazole derivatives extends to other critical enzymes.

Compound IDTarget EnzymeIC50 (µM)NotesReference
20aSerine O-acetyltransferase1.0Potential antibacterial adjuvant[10]
20bSerine O-acetyltransferase12.02[10]
20cSerine O-acetyltransferase3.95Ethyl ester analog of 20b[10]
108PTP1B2.3Antihyperglycemic and antiobesity agent[11]
36IL-17 & IFN-γ production≤ 0.01Inhibition of T cell proliferation[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of research findings. The following section outlines protocols for key experiments in the evaluation of isoxazole-based enzyme inhibitors.

General Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

A common and effective method for synthesizing isoxazole rings is through a 1,3-dipolar cycloaddition reaction.[12]

Protocol:

  • Generation of Nitrile Oxide: Aromatic aldoximes (1a-g) are treated with an oxidizing agent, such as chloramine-T, in a suitable solvent like ethanol to generate the nitrile oxide in situ.

  • Cycloaddition Reaction: The freshly generated nitrile oxide is reacted with a dipolarophile, for instance, 3-(4-methoxyphenyl)propiolonitrile (2).

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Monitoring and Work-up: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering any salts, evaporating the solvent, and extracting the product with an organic solvent like ether.

  • Purification: The crude product is purified using column chromatography to yield the desired 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles (3a-g).[12]

G A Aromatic Aldoxime C Nitrile Oxide (in situ generation) A->C Oxidation B Chloramine-T (Oxidizing Agent) B->C F 1,3-Dipolar Cycloaddition C->F D 3-(4-methoxyphenyl) propiolonitrile D->F E Reflux in Ethanol E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Pure this compound Derivative H->I

General workflow for the synthesis of this compound derivatives.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of compounds against COX-1 and COX-2.[4]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (isoxazole derivatives)

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system (e.g., colorimetric or fluorescent probe)

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a microplate, add the assay buffer.

    • Add the test compound or reference inhibitor.

    • Add the enzyme (COX-1 or COX-2) and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

  • Detection: After a set incubation period, stop the reaction and measure the product formation using a suitable detection method. The amount of prostaglandin E2 (PGE2) produced is often quantified.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G A Prepare Enzyme and Compound Solutions B Add Buffer and Test Compound to Plate A->B C Add COX Enzyme and Pre-incubate B->C D Add Arachidonic Acid (Substrate) C->D E Incubate D->E F Stop Reaction and Measure Product E->F G Calculate % Inhibition and IC50 F->G G A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation (Pain, Fever, Swelling) E->F G Isoxazole Derivative (COX-2 Inhibitor) G->D

References

Troubleshooting & Optimization

Technical Support Center: Isoxazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isoxazole-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring in this compound?

A1: The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] Another common approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] For this compound specifically, a 1,3-dipolar cycloaddition reaction is often employed.

Q2: What are the primary causes of low yields in this compound synthesis?

A2: Low yields in the synthesis of this compound, particularly via 1,3-dipolar cycloaddition, can often be attributed to several factors. A significant issue is the dimerization of the nitrile oxide intermediate to form furoxans, which is a common side reaction.[1] Other potential causes include suboptimal reaction conditions such as incorrect temperature or solvent, decomposition of starting materials, and inefficient generation of the nitrile oxide.[1]

Q3: How can I minimize the formation of the furoxan byproduct?

A3: To minimize the formation of furoxan (nitrile oxide dimer), it is crucial to control the concentration of the nitrile oxide intermediate. This can be achieved by the slow addition of the nitrile oxide precursor to the reaction mixture.[3] Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes accelerate the dimerization process.[1][3]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of the reaction?

A4: The formation of isomers is a common challenge in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is primarily influenced by the electronic and steric properties of both the nitrile oxide and the alkyne. The choice of solvent and the use of catalysts can also play a significant role in directing the reaction towards a specific regioisomer.[1][3] For instance, copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Product Formation Inactive starting materials or reagents.Verify the purity and reactivity of your starting materials and reagents. Ensure the base used for in situ nitrile oxide generation is appropriate and active.[1]
Inefficient nitrile oxide generation.Confirm the quality of the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride). Optimize the base and solvent system used for its generation.[1]
Reaction temperature is too low.Gradually increase the reaction temperature while carefully monitoring the reaction progress using thin-layer chromatography (TLC).
Formation of Furoxan Side Product High concentration of nitrile oxide.Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low instantaneous concentration.[3]
Reaction stoichiometry.Use a slight excess of the alkyne dipolarophile to outcompete the dimerization of the nitrile oxide.[3]
Formation of Regioisomers Electronic and steric effects.Modify the substituents on the alkyne or nitrile oxide to favor the desired regioisomer.
Suboptimal reaction conditions.Experiment with different solvents, as polarity can influence regioselectivity.[1] The use of catalysts, such as copper(I), can also control the regiochemical outcome.[3]
Difficult Purification Oily crude product that will not crystallize.Ensure all volatile solvents are removed under reduced pressure. Try scratching the flask with a glass rod to induce crystallization. Trituration with a non-polar solvent can also be effective.[4]
Persistent emulsion during work-up.Add brine to the aqueous layer to increase its ionic strength. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles via 1,3-Dipolar Cycloaddition[5]

This protocol describes a general procedure for the synthesis of isoxazole-4-carbonitriles.

Materials:

  • Aromatic aldoxime (5 mmol)

  • 3-(4-methoxyphenyl)propiolonitrile (5 mmol)

  • Chloramine-T trihydrate (5.5 mmol)

  • Ethyl alcohol

  • Ether

  • 5% Sodium hydroxide solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column elution

Procedure:

  • A mixture of the aromatic aldoxime (5 mmol), 3-(4-methoxyphenyl)propiolonitrile (5 mmol), and chloramine-T trihydrate (5.5 mmol) in ethyl alcohol is refluxed on a water bath for 3-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion of the reaction, the reaction mixture is cooled, and the salts formed are filtered off.

  • The solvent is evaporated under vacuum.

  • The residual mass is extracted with ether (1 x 25 mL).

  • The ether layer is washed successively with water (3 x 20 mL), 5% sodium hydroxide solution (2 x 10 mL), and brine solution (1 x 15 mL).

  • The organic layer is dried over anhydrous sodium sulfate.

  • Evaporation of the solvent affords the crude product, which is then purified by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent.

Quantitative Data

The following table summarizes reported yields for the synthesis of various isoxazole derivatives under different conditions. While specific data for this compound is limited, these examples provide a useful reference for expected yields in similar reactions.

Isoxazole Derivative Synthetic Method Key Reagents/Catalyst Yield (%) Reference
3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles1,3-Dipolar CycloadditionChloramine-TModerate[5]
3,5-Disubstituted Isoxazoles1,3-Dipolar Cycloaddition (Microwave-assisted)DiacetoxyiodobenzeneHigh[6]
3-Methyl-4-arylmethylene isoxazol-5(4H)-onesMulticomponent Reaction (Ultrasound)Pyruvic acid64-96[7]
3,5-Disubstituted Isoxazoles1,3-Dipolar Cycloaddition (Solvent-free, ball-milling)Cu/Al2O3Moderate to Excellent[8]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Reactants Aldoxime + Alkyne Nitrile Start->Reactants Reflux Reflux @ 80°C, 3-4h Reactants->Reflux Reagent Chloramine-T Reagent->Reflux Solvent Ethanol Solvent->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Filter Filter Salts TLC_Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Extract with Ether Evaporate->Extract Wash Wash with NaOH & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Column Column Chromatography Dry->Column Product Pure this compound Column->Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Start->Optimize_Conditions Check_Side_Products Analyze for Side Products (e.g., Furoxan) Start->Check_Side_Products Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Yield_Improved Yield Improved Optimize_Conditions->Yield_Improved Successful Yield_Not_Improved Yield Not Improved (Consider Alternative Route) Optimize_Conditions->Yield_Not_Improved Unsuccessful Slow_Addition Implement Slow Addition of Nitrile Oxide Precursor Check_Side_Products->Slow_Addition Furoxan Detected Excess_Alkyne Use Slight Excess of Alkyne Check_Side_Products->Excess_Alkyne Furoxan Detected Adjust_Stoichiometry Adjust Stoichiometry Slow_Addition->Adjust_Stoichiometry Excess_Alkyne->Adjust_Stoichiometry Purify_Reactants->Yield_Improved Adjust_Stoichiometry->Yield_Improved

Caption: A decision tree to troubleshoot low yields in this compound synthesis.

References

Technical Support Center: Purification of Isoxazole-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isoxazole-3-carbonitrile using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue Potential Cause Solution
Poor or No Separation Inappropriate solvent system (mobile phase) polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.3 for this compound.[1]
Column overloading.Reduce the amount of crude sample loaded onto the column.
Improperly packed column (channeling).Ensure the column is packed uniformly without air bubbles or cracks.[2]
Compound Elutes Too Quickly (in solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).
Compound Does Not Elute or Elutes Very Slowly The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[3][4]
Strong interaction with the stationary phase.Consider deactivating the silica gel with a small amount of triethylamine (1-2%) in the mobile phase, especially if the compound is basic.[1]
Compound may have decomposed on the column.Test the stability of this compound on silica gel using a 2D TLC analysis before performing column chromatography.[3]
Peak Tailing or Band Broadening Sample is poorly soluble in the mobile phase.Use a stronger, more polar solvent to dissolve the sample for loading, and then switch to the less polar mobile phase for elution. Dry loading is also a good alternative.[5]
Interactions between the compound and acidic silica gel.Add a small amount of a modifier like triethylamine to the mobile phase to improve the peak shape.[2]
Column overloading.Decrease the amount of sample loaded onto the column.[2]
Low Recovery of Purified Product Compound is irreversibly adsorbed onto the silica gel.Deactivate the silica gel as mentioned above or consider using a different stationary phase like alumina.[3]
The compound is volatile.Use a rotary evaporator at a low temperature and pressure to remove the solvent from the collected fractions.
Some fractions containing the product were not identified.Carefully monitor all collected fractions by TLC to ensure all product-containing fractions are combined.
Compound Decomposes on the Column This compound may be unstable on acidic silica gel.Test for stability on a TLC plate.[3] If unstable, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[3] The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the purification of isoxazole derivatives.[7] Given that this compound is a polar compound, normal-phase chromatography on silica gel is appropriate.[8]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: The ideal solvent system should provide a good separation of this compound from its impurities. This is typically determined by running several trial separations on TLC plates with different solvent mixtures. A good starting point for many isoxazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[7][9] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.3.[1]

Q3: What are some common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. For instance, if synthesized from an oxime precursor, residual oxime or byproducts from its cyclization could be present.[7][10] The polarity of these impurities will likely differ from the desired product, which allows for their separation by column chromatography.[7]

Q4: What is the best way to load the sample onto the column?

A4: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading : The crude product is dissolved in a minimal amount of the initial mobile phase and carefully added to the top of the column.[5][7] This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading : This method is recommended for samples with poor solubility in the mobile phase.[5][7] The crude product is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column.[5][7]

Q5: How can I monitor the separation during column chromatography?

A5: The separation is monitored by collecting fractions of the eluent and analyzing them using TLC. The fractions containing the pure desired compound (as determined by TLC) are then combined.

Q6: Are there any stability concerns for this compound during purification?

A6: Yes, the isoxazole ring can be sensitive to strong acids and bases, which can cause it to cleave.[6] Since standard silica gel is slightly acidic, it's possible for sensitive compounds to degrade. If you suspect degradation, it is advisable to use deactivated silica gel or an alternative stationary phase.[3]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Sample Preparation : Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.[7]

  • Spotting : Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a TLC plate.

  • Development : Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light.

  • Analysis : Calculate the Rf value for each spot. The ideal solvent system will give the target compound an Rf value of 0.2-0.3 and show good separation from impurities.

Protocol 2: Column Packing and Sample Loading
  • Column Preparation : Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[7]

  • Packing :

    • Wet Packing : Create a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

    • Dry Packing : Fill the column with dry silica gel, tapping to ensure it is well-packed. Then, run the mobile phase through the column until the silica is fully saturated.[1]

  • Equilibration : Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[7]

  • Sample Loading :

    • Wet Loading : Dissolve the crude sample in the minimum amount of mobile phase and carefully pipette it onto the top of the silica bed.[5]

    • Dry Loading : Add the silica-adsorbed sample as a powder to the top of the column.[5][7]

  • Final Preparation : Add a thin layer of sand on top of the sample to prevent disturbance when adding more solvent.[7]

Protocol 3: Elution and Fraction Collection
  • Elution : Carefully add the mobile phase to the top of the column. Apply gentle pressure (if necessary) to start the flow.

  • Gradient Elution (if needed) : Start with a non-polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.[2]

  • Fraction Collection : Collect the eluent in a series of labeled test tubes or flasks.

  • Monitoring : Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]

Visualizations

experimental_workflow start Crude this compound tlc TLC Solvent System Optimization (Target Rf ≈ 0.2-0.3) start->tlc Select Solvents packing Column Packing (Silica Gel) tlc->packing Prepare Column loading Sample Loading (Wet or Dry Method) packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis combine Combine Pure Fractions analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow decision decision issue issue solution solution start Problem with Separation? check_rf Is Rf in 0.2-0.3 range? start->check_rf check_loading Sample Overloaded? check_rf->check_loading Yes poor_sep Poor Separation check_rf->poor_sep No check_elution Compound Eluting? check_loading->check_elution No tailing Peak Tailing check_loading->tailing Yes check_stability Compound Stable on Silica? check_elution->check_stability Yes, but low recovery no_elution No Elution check_elution->no_elution No degradation Low Recovery/ Degradation check_stability->degradation No optimize_solvent Adjust Solvent Polarity poor_sep->optimize_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity reduce_load Reduce Sample Amount tailing->reduce_load dry_loading Use Dry Loading tailing->dry_loading deactivate_silica Use Deactivated Silica or Alumina degradation->deactivate_silica

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Synthesis of Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isoxazole-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common 1,3-dipolar cycloaddition route.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Dimerization of Nitrile Oxide: The in situ generated nitrile oxide can dimerize to form furoxan byproducts, reducing the amount available to react with propiolonitrile.- Slow Addition: Add the precursor for the nitrile oxide (e.g., hydroximoyl chloride or aldoxime) slowly to the reaction mixture containing propiolonitrile. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.- Excess Dipolarophile: Use a slight excess of propiolonitrile to increase the probability of reaction with the nitrile oxide.- Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the dimerization side reaction. Experiment with lower temperatures to find an optimal balance.
Inefficient Nitrile Oxide Generation: The base used may not be optimal for the specific precursor, or the precursor itself may be of poor quality.- Base Selection: Common bases for this reaction include triethylamine and N,N-diisopropylethylamine. The choice of base should be appropriate for the substrate and reaction conditions. An inappropriate base can lead to incomplete dehydrohalogenation of the hydroximoyl chloride.- Precursor Quality: Ensure the hydroximoyl chloride or aldoxime precursor is pure and dry. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.- Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and the rate of both the desired reaction and side reactions. Experiment with a range of solvents (e.g., toluene, THF, dichloromethane) to find the optimal medium.- Temperature Optimization: As mentioned, temperature is a critical parameter. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.
Problem 2: Formation of Impurities and Side Products

Common Impurities and Mitigation Strategies:

Impurity/Side ProductIdentificationMitigation and Removal
Furoxan (Nitrile Oxide Dimer): A common byproduct from the self-condensation of the nitrile oxide.Typically has a different retention factor (Rf) on TLC and can be identified by mass spectrometry.- Prevention: Follow the strategies to minimize nitrile oxide dimerization mentioned in "Problem 1".- Removal: Furoxans can often be separated from the desired this compound by column chromatography on silica gel.
Unreacted Propiolonitrile: Residual starting material.Can be detected by TLC and NMR spectroscopy (characteristic alkyne proton signal).- Reaction Monitoring: Monitor the reaction progress by TLC to ensure complete consumption of the starting material.- Purification: Propiolonitrile is volatile and can often be removed under reduced pressure. Column chromatography is also effective.
Unreacted Nitrile Oxide Precursor: (e.g., hydroximoyl chloride or aldoxime)Can be detected by TLC and NMR spectroscopy.- Stoichiometry: Ensure the stoichiometry of the reactants is correct.- Purification: These precursors can typically be removed by an aqueous workup or column chromatography.
Regioisomers: While the reaction of nitrile oxides with terminal alkynes is generally regioselective, the formation of the undesired regioisomer (Isoxazole-4-carbonitrile) can sometimes occur.Careful analysis of NMR spectra is required to distinguish between the 3- and 4-substituted isomers.- Catalyst Use: Copper(I) catalysts have been shown to improve the regioselectivity of 1,3-dipolar cycloadditions, favoring the formation of the 3,5-disubstituted (or in this case, 3-substituted) isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ) and propiolonitrile.[1][2]

Q2: What are the typical starting materials for the 1,3-dipolar cycloaddition synthesis of this compound?

A2: The key starting materials are:

  • Propiolonitrile (Cyanoacetylene): This serves as the dipolarophile.

  • A Nitrile Oxide Precursor: This is typically a hydroximoyl chloride (e.g., formohydroximoyl chloride) or an aldoxime (e.g., formaldehyde oxime) which is converted to the nitrile oxide in the reaction mixture.

  • A Base: A non-nucleophilic organic base like triethylamine is commonly used to generate the nitrile oxide from its precursor.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should observe the disappearance of the starting materials (propiolonitrile and the nitrile oxide precursor) and the appearance of a new spot corresponding to the this compound product.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Nitrile Oxides: These are high-energy intermediates and should be generated in situ and used immediately. They should not be isolated.

  • Propiolonitrile: This is a toxic and volatile compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents used in this synthesis are flammable and should be handled with care, away from ignition sources.

Q5: What purification methods are most effective for this compound?

A5: The most common purification method is column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). For volatile impurities, removal under reduced pressure may be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Propiolonitrile

  • Hydroximoyl chloride or Aldoxime (as nitrile oxide precursor)

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propiolonitrile (1.0 equivalent) in the chosen anhydrous solvent.

  • In a separate dropping funnel, prepare a solution of the nitrile oxide precursor (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution from the dropping funnel to the stirred solution of propiolonitrile at room temperature over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of the starting material), filter the reaction mixture to remove any precipitated triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Visualizations

reaction_pathway Propiolonitrile Propiolonitrile Isoxazole This compound Propiolonitrile->Isoxazole 1,3-Dipolar Cycloaddition NitrileOxide Nitrile Oxide (in situ generated) NitrileOxide->Isoxazole Furoxan Furoxan (Dimer) NitrileOxide->Furoxan Dimerization

Caption: Main reaction and side reaction in this compound synthesis.

troubleshooting_workflow Start Low Yield of This compound CheckDimerization Check for Furoxan (Dimer) Formation Start->CheckDimerization OptimizeAddition Slow down addition of nitrile oxide precursor CheckDimerization->OptimizeAddition Yes CheckNitrileOxideGen Inefficient Nitrile Oxide Generation? CheckDimerization->CheckNitrileOxideGen No OptimizeTemp Lower reaction temperature OptimizeAddition->OptimizeTemp End Improved Yield OptimizeTemp->End CheckBase Verify appropriateness of the base CheckNitrileOxideGen->CheckBase Yes CheckConditions Suboptimal Reaction Conditions? CheckNitrileOxideGen->CheckConditions No CheckPrecursor Check purity of nitrile oxide precursor CheckBase->CheckPrecursor CheckPrecursor->End OptimizeSolvent Screen different solvents CheckConditions->OptimizeSolvent Yes OptimizeReactionTemp Optimize reaction temperature OptimizeSolvent->OptimizeReactionTemp OptimizeReactionTemp->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

signaling_pathways cluster_cox COX-2 Inhibition cluster_hsp90 Hsp90 Inhibition cluster_systemxc System xc- Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole_COX Isoxazole Derivative Isoxazole_COX->COX2 Inhibits Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, Raf-1) Hsp90->ClientProteins Chaperones CellProliferation Cell Proliferation & Survival ClientProteins->CellProliferation Isoxazole_Hsp90 Isoxazole Derivative Isoxazole_Hsp90->Hsp90 Inhibits System_xc System xc- Transporter Glutamate_out Extracellular Glutamate System_xc->Glutamate_out Exports Cystine_in Intracellular Cystine System_xc->Cystine_in Imports GSH Glutathione Synthesis Cystine_in->GSH Isoxazole_Sxc Isoxazole Analog Isoxazole_Sxc->System_xc Inhibits

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Technical Support Center: Recrystallization of Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of Isoxazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: For moderately polar compounds like this compound, a mixed solvent system of ethanol and water is often effective. The general principle is to dissolve the compound in a minimum amount of hot ethanol (a "good" solvent in which the compound is highly soluble when hot) and then gradually add hot water (a "poor" solvent in which the compound is less soluble) until the solution becomes slightly turbid. Slow cooling should then induce the formation of pure crystals.[1] Other potential solvent systems for isoxazole derivatives include hexane/ethyl acetate and dichloromethane/hexane.[1]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this, try redissolving the oil by adding a small amount of the "good" solvent (e.g., ethanol) to the hot solution and then allowing it to cool more slowly. Seeding the solution with a tiny crystal of pure this compound can also help induce crystallization.

Q3: No crystals are forming even after the solution has cooled completely. What are the possible reasons and solutions?

A3: This issue can arise from several factors:

  • The solution may not be sufficiently saturated. Try to concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.[1]

  • Inappropriate solvent. The chosen solvent may be too good at dissolving the compound even at low temperatures. In this case, a different solvent or solvent system should be selected.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can be due to several reasons:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove adhering impurities, using an excessive volume of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the recrystallization of this compound.

Problem Possible Cause Recommended Solution
Oiling Out The compound is coming out of solution above its melting point.Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution to decrease the supersaturation. Allow the solution to cool more slowly. Consider using a lower boiling point solvent system if possible.
High concentration of impurities.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.
No Crystal Formation Solution is not saturated.Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Incorrect solvent choice.The compound is too soluble in the chosen solvent even at low temperatures. Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Low Crystal Yield Too much solvent used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude product completely.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter the hot solution as quickly as possible.
Excessive washing of crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are too fine and pass through the filter paper.Allow the solution to cool more slowly to encourage the growth of larger crystals. Use a finer porosity filter paper.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative and estimated solubility profile in common laboratory solvents. This information can serve as a starting point for solvent screening experiments.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighLowLow to Moderate
EthanolHighModerateHigh
MethanolHighModerateHigh
Ethyl AcetateMediumModerateHigh
DichloromethaneMediumModerateHigh
HexaneLowLowLow

Experimental Protocols

General Recrystallization Protocol for this compound using an Ethanol/Water System
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, preheat a gravity filtration setup (funnel and filter paper) with hot ethanol. Filter the hot solution quickly to remove the impurities.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude this compound B Add minimum hot solvent (e.g., Ethanol) A->B C Completely dissolved solution B->C D Hot gravity filtration (if insoluble impurities are present) C->D E Add hot anti-solvent (e.g., Water) until turbidity C->E No insoluble impurities D->E F Add a few drops of hot solvent to clarify E->F G Slow cooling to room temperature F->G H Cool in ice bath G->H I Vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry the pure crystals J->K

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystal Solutions cluster_lowyield Low Yield Solutions Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield AddSolvent Add more 'good' solvent OilingOut->AddSolvent SlowCooling Cool solution slower OilingOut->SlowCooling SeedCrystal Add a seed crystal OilingOut->SeedCrystal Concentrate Evaporate some solvent NoCrystals->Concentrate Scratch Scratch flask NoCrystals->Scratch SeedCrystal2 Add a seed crystal NoCrystals->SeedCrystal2 MinSolvent Use minimum hot solvent LowYield->MinSolvent FastFilter Filter hot solution quickly LowYield->FastFilter MinWash Wash with minimal cold solvent LowYield->MinWash

Caption: A troubleshooting guide for common recrystallization problems.

References

Navigating Isoxazole-3-carbonitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the preparation of isoxazole-3-carbonitrile can present a number of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis. The following information is designed to assist in optimizing reaction outcomes, improving yields, and ensuring the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing the isoxazole ring system, which can be adapted for this compound, include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2][3] Another common approach involves the reaction of α,β-unsaturated ketones with hydroxylamine.[4][5] Specifically for 3-substituted isoxazoles, the reaction of α,β-acetylenic oximes can be employed.[6]

Q2: I am observing very low yields in my 1,3-dipolar cycloaddition reaction. What are the likely causes and how can I improve the yield?

A2: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are often due to the rapid dimerization of the in situ generated nitrile oxide to form furoxan byproducts.[1][7] To mitigate this, consider the following strategies:

  • Slow Addition: Add the nitrile oxide precursor (e.g., an aldoxime) or the oxidizing agent slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[7]

  • Excess Alkyne: Using a slight excess of the alkyne dipolarophile can help to outcompete the dimerization reaction.[1]

  • Optimize Reaction Conditions: The choice of base and solvent for generating the nitrile oxide is critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes accelerate the undesired dimerization.[1]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired this compound?

A3: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[7] To control the regiochemical outcome, you can:

  • Catalysis: The use of catalysts, such as copper(I) or ruthenium(II), can promote the formation of specific regioisomers.[7] For instance, copper(I)-catalyzed reactions often favor the formation of 3,5-disubstituted isoxazoles.[7]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regioselectivity.[7]

  • Solvent Choice: The polarity of the solvent can impact the regioselectivity of the cycloaddition.[1] Experimenting with different solvents may be beneficial.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound typically involves standard laboratory techniques. The most common and effective methods are:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts.[8][9] The choice of eluent system (e.g., hexane-ethyl acetate) is crucial for achieving good separation.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inefficient generation of the nitrile oxide intermediate.Ensure the use of an appropriate and high-quality oxidizing agent (e.g., chloramine-T, sodium hypochlorite).[10][11] Verify the purity of the aldoxime precursor.[1]
Reaction temperature is too low, leading to a sluggish reaction.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1]
Incompatible functional groups on starting materials.Protect sensitive functional groups that may interfere with the reaction conditions.[1]
Formation of Furoxan Byproduct Dimerization of the nitrile oxide intermediate.Add the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low.[7] Use a slight excess of the alkyne.[1] Consider lowering the reaction temperature.[7]
Incomplete Dehydration of Aldoxime to Nitrile The dehydrating agent is not effective or the reaction conditions are not optimal.A variety of dehydrating agents can be used, such as thionyl chloride complexes, oxalyl chloride/DMSO, or iron catalysts.[12][13][14] The choice of reagent and conditions should be optimized for the specific substrate.
Difficulty in Product Isolation The product is highly soluble in the workup solvent.During aqueous workup, ensure the organic extraction solvent is appropriate. If the product has some water solubility, perform multiple extractions with a suitable organic solvent.
The product forms an oil instead of a solid.Try different solvents or solvent mixtures for recrystallization. If it remains an oil, purification by column chromatography is the recommended alternative.[11]

Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition for the Synthesis of 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles

This protocol is adapted from a general procedure for the synthesis of isoxazole-4-carbonitriles and serves as a representative example.[11]

Materials:

  • Aromatic aldoxime (1 mmol)

  • 3-(4-methoxyphenyl)propiolonitrile (1 mmol)

  • Chloramine-T (1.2 mmol)

  • Ethanol

Procedure:

  • A mixture of the aromatic aldoxime, 3-(4-methoxyphenyl)propiolonitrile, and chloramine-T in ethanol is refluxed.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is subjected to aqueous workup and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate eluent system.[11]

Visualizing the Workflow

A clear understanding of the experimental and troubleshooting workflow is essential for success in the laboratory.

Isoxazole_Synthesis_Troubleshooting start Start Synthesis reaction 1,3-Dipolar Cycloaddition start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product Success troubleshoot Troubleshoot purification->troubleshoot Problem low_yield Low Yield? troubleshoot->low_yield isomers Isomer Formation? troubleshoot->isomers low_yield->isomers No optimize_conditions Optimize Conditions: - Slow Addition - Excess Alkyne - Temperature low_yield->optimize_conditions Yes isomers->product No change_catalyst Modify Catalyst/ Solvent isomers->change_catalyst Yes optimize_conditions->reaction change_catalyst->reaction

References

Technical Support Center: Optimization of Reaction Conditions for Isoxazole-3-carbonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole-3-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain isoxazole-3-carbonitriles?

A1: The most common and versatile method for synthesizing the isoxazole ring system is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] Another prevalent method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[4] For producing 5-amino-3-phenylisoxazole-4-carbonitrile, a one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride using a Lewis acid catalyst has been reported.[1]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can arise from several factors. A primary concern is the instability of the in situ generated nitrile oxide, which can dimerize to form furoxans as a major side product.[2] To mitigate this, consider the following:

  • Slow addition of reagents: Adding the precursor for the nitrile oxide slowly to the reaction mixture containing the alkyne can help to keep its concentration low and favor the desired cycloaddition over dimerization.

  • Use of a slight excess of the dipolarophile (alkyne): This can help to trap the nitrile oxide as it is formed.

  • Optimization of reaction temperature: Lowering the reaction temperature may reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.

  • Choice of solvent and base: The selection of an appropriate solvent and base for the in situ generation of the nitrile oxide is crucial and can significantly impact the yield.

Q3: I am observing the formation of isomeric products. How can I control the regioselectivity of the cycloaddition?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the nitrile oxide and the alkyne. While the reaction with terminal alkynes often shows high regioselectivity, internal or electronically biased alkynes can lead to mixtures of regioisomers. Strategies to improve regioselectivity include:

  • Catalysis: Copper(I) and Ruthenium(II) catalysts have been shown to favor the formation of specific regioisomers.[2]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor plays a critical role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.

Q4: How can I purify my crude this compound product?

A4: Purification of isoxazole-3-carbonitriles is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a commonly reported method.[3] Recrystallization can also be an effective method for obtaining highly pure product, provided a suitable solvent system is identified.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inefficient generation of the nitrile oxide intermediate.- Ensure the purity of the starting materials (e.g., aldoxime).- Optimize the choice and amount of the oxidizing agent or base used for in situ generation.- Consider alternative methods for nitrile oxide generation.
Decomposition of starting materials or product.- If starting materials are sensitive, consider milder reaction conditions (e.g., lower temperature).- Check the stability of the product under the reaction and workup conditions.
Catalyst inactivity (if applicable).- Use a fresh batch of catalyst.- Ensure the correct catalyst loading is used.
Formation of Significant Side Products (e.g., Furoxans) Dimerization of the nitrile oxide intermediate.- Add the nitrile oxide precursor slowly to the reaction mixture.- Use a slight excess of the alkyne.- Optimize the reaction temperature (often lower temperatures are better).
Hydrolysis of the nitrile group.- Minimize exposure to strong acidic or basic conditions during the reaction and workup.- Use anhydrous solvents and reagents.[5]
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.- Ensure all volatile solvents have been thoroughly removed under reduced pressure.- Try trituration with a non-polar solvent.- Purify the oil directly using column chromatography.
Formation of a persistent emulsion during workup.- Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite.

Data Presentation

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile

The following table, based on a reported one-pot synthesis, illustrates how reaction parameters can be varied to optimize the product yield.[1]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ceric Ammonium SulphateIsopropyl AlcoholReflux588
2Ceric Ammonium SulphateEthanolReflux585
3Ceric Ammonium SulphateMethanolReflux582
4Ferric ChlorideIsopropyl AlcoholReflux675
5Zinc ChlorideIsopropyl AlcoholReflux670

Note: This table is a representative example. Optimal conditions will vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles via 1,3-Dipolar Cycloaddition[3]
  • A mixture of the appropriate aromatic aldoxime (5 mmol), 3-(4-methoxyphenyl)propiolonitrile (5 mmol), and chloramine-T trihydrate (5.5 mmol) in ethyl alcohol is refluxed on a water bath for 3-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated salts are removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude residue is extracted with a suitable organic solvent (e.g., diethyl ether), washed with water, 5% sodium hydroxide solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate eluent system.

Protocol 2: One-Pot Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile[1]
  • In a round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • To this solution, gradually add a catalytic amount of ceric ammonium sulphate (2 mmol) while stirring.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Starting Materials: - Aldehyde/Alkyne - Hydroxylamine derivative - Solvent - Catalyst (optional) reaction Heat and Stir (Monitor by TLC) reagents->reaction Set temperature and time quench Quench Reaction reaction->quench Cool to RT extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield of This compound check_sm Are starting materials pure? start->check_sm check_conditions Are reaction conditions optimal? check_sm->check_conditions Yes impure_sm Purify starting materials check_sm->impure_sm No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No furoxan Furoxan Dimerization? check_side_reactions->furoxan Check TLC/MS optimize_solvent Change Solvent optimize_temp->optimize_solvent optimize_catalyst Vary Catalyst/Base optimize_solvent->optimize_catalyst hydrolysis Nitrile Hydrolysis? furoxan->hydrolysis No slow_addition Slowly add nitrile oxide precursor furoxan->slow_addition Yes anhydrous Use anhydrous conditions hydrolysis->anhydrous Yes excess_alkyne Use excess alkyne slow_addition->excess_alkyne

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Isoxazole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as the precursor oxime (e.g., 2-hydroxy-5-fluorobenzaldehyde oxime in related syntheses) and other initial reagents.[1]

  • Reagents and Catalysts: Including dehydrating agents, bases, or any catalysts used during the cyclization step.[1]

  • Side Products: Arising from incomplete reactions or alternative cyclization pathways.[1]

  • Residual Solvents: Solvents used during the reaction and initial work-up procedures.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and widely used methods for the purification of this compound and its derivatives are column chromatography and recrystallization.[2] Column chromatography is particularly useful for separating the desired product from impurities with different polarities.[1] Recrystallization is an excellent technique for purifying solid products to a high degree of purity.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography.[4] By spotting collected fractions on a TLC plate and visualizing them under UV light, you can identify the fractions containing the pure product.[1] For recrystallization, the purity of the resulting crystals can be assessed by techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR).

Troubleshooting Guides

Problem 1: Low yield after column chromatography.

Possible Cause Troubleshooting Step
Product is too soluble in the eluent. Use a less polar solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.[1][4]
Product is adsorbing too strongly to the silica gel. Gradually increase the polarity of the eluent. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent system.
Improper column packing. Ensure the silica gel is packed evenly to avoid channeling. A layer of sand on top of the silica can prevent disturbance when adding the solvent.[1]
Product streaking on the column. The crude sample may be overloaded. Use a larger column or reduce the amount of sample loaded. The sample may not be fully dissolved; ensure complete dissolution in a minimal amount of the initial eluent before loading.[1]

Problem 2: Oily product obtained after recrystallization.

Possible Cause Troubleshooting Step
Incomplete removal of solvent. Ensure the crystals are thoroughly dried under vacuum after filtration.[5]
Presence of low-melting impurities. The chosen recrystallization solvent may not be optimal for rejecting certain impurities. Try a different solvent or a solvent mixture.[3] Consider a preliminary purification by column chromatography before recrystallization.
Product has a low melting point. If the product is an oil at room temperature, recrystallization may not be a suitable method. Purification by column chromatography or distillation under reduced pressure would be more appropriate.[6]

Problem 3: Colored impurities remain in the final product after recrystallization.

Possible Cause Troubleshooting Step
Colored impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[3][5]
Product itself is colored. If the pure compound is known to be colored, the color is not an impurity.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Isoxazole Derivatives

Compound Type Stationary Phase Eluent System Reference
5-Fluorobenzo[c]this compoundSilica Geln-Hexane : Ethyl Acetate (95:5)[1]
3,5-diaryl-isoxazole-4-carbonitrilesSilica GelBenzene : Ethyl Acetate (6:1)[4]
3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesSilica GelHexane : Ethyl Acetate (8:1 v/v)[4]

Table 2: Reported Yields and Purity of Purified Isoxazole Derivatives

Purification Method Compound Yield Purity Reference
Reduced Pressure DistillationThis compound50%99%[6]
Column Chromatography3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesModerateNot Specified[4]
Recrystallization2-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-6-methyl-chromen-4-one72%Not Specified[7]
Suction Filtration (Group-Assisted Purification)5-arylisoxazole derivativesHighPure (by NMR)[8][9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~0.5 cm).

    • Carefully pour dry silica gel into the column, tapping gently to ensure even packing.

    • Add another layer of sand (~0.5 cm) on top of the silica gel.[1]

    • Pre-elute the column with the starting eluent (e.g., n-Hexane : Ethyl Acetate = 95:5).

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimum volume of the starting eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.[1]

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting, less polar solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the elution of compounds by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.[1]

    • Gradually increase the polarity of the eluent if necessary to elute the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Common solvents for heterocyclic compounds include ethanol, methanol, hexane, and cyclohexane.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the selected solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to maximize recovery.[3]

  • Decolorization (Optional):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears complete, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[5]

    • Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in Minimum Solvent start->dissolve Begin Purification load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end Final Product troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Purification low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product colored_impurities Colored Impurities? start->colored_impurities solution_yield Adjust Eluent Polarity Check Column Packing low_yield->solution_yield Yes solution_oily Thoroughly Dry Change Recrystallization Solvent Use Chromatography oily_product->solution_oily Yes solution_color Use Activated Charcoal colored_impurities->solution_color Yes

References

Stability issues of Isoxazole-3-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isoxazole-3-carbonitrile under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound is its susceptibility to hydrolysis, particularly under basic (alkaline) conditions. The isoxazole ring can undergo cleavage, leading to degradation products. While generally more stable in acidic to neutral conditions, prolonged exposure to strong acids or elevated temperatures can also lead to degradation. The nitrile group may also be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxamide or carboxylic acid.

Q2: What are the expected degradation pathways for this compound?

A2: Under basic conditions, the primary degradation pathway involves the opening of the isoxazole ring. This is initiated by the deprotonation at the C3 position, leading to a cascade of reactions that cleave the weak N-O bond and form a β-keto nitrile intermediate. Under acidic conditions, the degradation is generally slower but can proceed via hydrolysis of the nitrile group and/or acid-catalyzed ring opening.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For solutions, especially in protic solvents, it is advisable to prepare them fresh before use. If storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen at -20°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred for longer-term storage.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common method for monitoring the degradation of this compound is by using High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the degradation process.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps
Rapid loss of starting material in basic buffer (e.g., pH > 8) Base-catalyzed hydrolysis of the isoxazole ring.1. pH Optimization: If possible, perform the reaction at a lower pH. Neutral or slightly acidic conditions are generally more favorable for the stability of the isoxazole ring. 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of degradation. 3. Minimize Reaction Time: Reduce the exposure time of the compound to basic conditions. 4. Use of Aprotic Solvents: If the reaction chemistry allows, consider using aprotic solvents to minimize hydrolysis.
Appearance of unexpected peaks in HPLC analysis of acidic solutions Acid-catalyzed degradation.1. Control Acid Concentration: Use the lowest effective concentration of the acid. 2. Temperature Control: Avoid heating acidic solutions of this compound for extended periods. 3. Monitor Reaction Progress: Frequently monitor the reaction to avoid prolonged exposure to acidic conditions once the desired transformation is complete.
Inconsistent results or poor reproducibility Degradation of stock solutions.1. Fresh Stock Solutions: Prepare stock solutions of this compound fresh for each experiment. 2. Proper Storage: If stock solutions must be stored, use a suitable aprotic solvent (e.g., anhydrous DMSO or acetonitrile), store at -20°C or below, and protect from light. 3. Inert Atmosphere: For long-term storage of sensitive solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides representative data based on the behavior of structurally similar isoxazole derivatives under forced degradation conditions. This data should be used as a general guide, and it is recommended to perform specific stability studies for your experimental conditions.

Condition Time (hours) Temperature (°C) % Degradation (Representative) Primary Degradation Products (Likely)
0.1 M HCl24605 - 15%Hydrolysis products of the nitrile group (amide, carboxylic acid), potential ring-opened products.
pH 4.0 Buffer2425< 5%Minimal degradation.
pH 7.4 Buffer2425< 5%Minimal degradation.
0.1 M NaOH22520 - 40%β-Keto nitrile and subsequent degradation products.
0.1 M NaOH825> 90%β-Keto nitrile and subsequent degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate buffer (pH 4.0 and 7.4)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Stability chamber or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 60°C.

    • Photolytic Degradation (Solution): Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare a mixed solution containing the unstressed this compound and aliquots from the forced degradation samples that show significant degradation.

  • Inject the mixed solution into the HPLC system.

  • Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway_basic isoxazole This compound intermediate Deprotonated Intermediate isoxazole->intermediate OH⁻ ketonitrile β-Keto Nitrile (Ring-Opened Intermediate) intermediate->ketonitrile Ring Opening products Further Degradation Products ketonitrile->products Hydrolysis/ Decomposition

Caption: Proposed degradation pathway of this compound under basic conditions.

degradation_pathway_acidic isoxazole This compound amide Isoxazole-3-carboxamide isoxazole->amide H₃O⁺ (Nitrile Hydrolysis) ring_opened Ring-Opened Products isoxazole->ring_opened Strong H⁺ / Δ (Ring Opening) acid Isoxazole-3-carboxylic Acid amide->acid H₃O⁺ (Amide Hydrolysis)

Caption: Potential degradation pathways of this compound under acidic conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic (0.1 M HCl, 60°C) sampling Time-Point Sampling acid->sampling base Basic (0.1 M NaOH, 25°C) base->sampling oxidative Oxidative (3% H₂O₂, 25°C) oxidative->sampling thermal Thermal (Solid, 60°C) thermal->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Product Profile) hplc->data start This compound Stock Solution start->acid start->base start->oxidative start->thermal

Caption: Experimental workflow for a forced degradation study of this compound.

Technical Support Center: Alternative Catalysts for Isoxazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoxazole-3-carbonitrile and its derivatives. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative catalysts for the synthesis of isoxazoles?

A1: While traditional methods exist, several alternative catalytic systems have been developed to improve yields, reduce costs, and enhance safety. These include:

  • Copper(I) Catalysts: Copper(I) salts like CuI and CuCl are widely used to catalyze the [3+2] cycloaddition of nitrile oxides (often generated in situ) with terminal alkynes.[1][2][3][4] This method is highly reliable and regioselective, typically yielding 3,5-disubstituted isoxazoles.[1][2]

  • Iron(III) Nitrate: A simple and direct method uses inexpensive and eco-friendly iron(III) nitrate as both a nitration and cyclization reagent for the synthesis of isoxazoles directly from alkynes.[5]

  • Gold(III) Chloride: AuCl₃ effectively catalyzes the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under moderate conditions.[1]

  • Organocatalysts: Metal-free approaches are gaining traction to avoid metal contamination and toxicity.[6][7] Catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2]

  • Photocatalysts: Visible-light photocatalysis, often using ruthenium or iridium complexes, provides a mild, room-temperature method for synthesizing substituted oxazoles and can be adapted for isoxazole synthesis pathways.[8][9]

  • "Green" Catalysts: Environmentally benign options, such as using natural fruit juices (e.g., Cocos nucifera L. juice) or deep eutectic solvents like choline chloride:urea, have been reported for specific isoxazole syntheses.[2][10]

Q2: My copper-catalyzed reaction to form a 3,5-disubstituted isoxazole is showing low yield. What are the likely causes?

A2: Low yields in copper-catalyzed cycloadditions are common and can often be traced to several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I). If your reaction is exposed to air, the Cu(I) can oxidize to the less active Cu(II) state. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nitrile Oxide Dimerization: The nitrile oxide intermediate can dimerize to form a furoxan byproduct, which competes with the desired cycloaddition.[11] This is more likely if the concentration of the nitrile oxide is too high or if the alkyne is not reactive enough.

  • Poor Reagent Quality: Ensure your alkyne is pure and the reagents used to generate the nitrile oxide (e.g., aldoxime and oxidant) are of high quality. The solvent should be dry and free of impurities.

  • Suboptimal Temperature: While many reactions proceed at room temperature, some substrate combinations may require gentle heating to improve the reaction rate and yield. Conversely, excessive heat can accelerate side reactions.

Q3: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?

A3: Furoxan formation is a common side reaction that consumes your nitrile oxide intermediate.[11] To minimize it, consider the following strategies:

  • In Situ Generation: Generate the nitrile oxide slowly in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.

  • Slow Addition: If you are adding a pre-formed nitrile oxide solution, add it dropwise to the reaction mixture containing the alkyne and catalyst.[11]

  • Excess Alkyne: Using a slight excess (e.g., 1.2-1.5 equivalents) of the alkyne can help to outcompete the dimerization pathway.[11]

  • Temperature Control: Lowering the reaction temperature can sometimes slow the rate of dimerization more significantly than the rate of cycloaddition.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Issue Potential Cause Recommended Solution
No Reaction or Very Slow Conversion 1. Inactive Catalyst: The catalyst may have degraded, oxidized, or is not suitable for the specific substrate.1a. For Cu(I) catalysis, add a mild reducing agent like sodium ascorbate. 1b. Use fresh catalyst or a different ligand. 1c. Ensure the reaction is under an inert atmosphere.
2. Low Reaction Temperature: The activation energy for the reaction may not be met.2. Gradually increase the temperature in 5-10 °C increments, monitoring the reaction by TLC or LC-MS.
3. Inefficient Nitrile Oxide Generation: The precursor (e.g., hydroximoyl chloride) may not be converting to the nitrile oxide.3. Check the purity of the precursor. Ensure the base used is appropriate and added correctly.
Multiple Products Observed (Poor Selectivity) 1. Regioselectivity Issues: The catalyst or conditions do not sufficiently control the orientation of the cycloaddition.1a. Copper(I) catalysts generally provide high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[11] 1b. For internal alkynes, regioselectivity can be challenging and may require screening different catalysts (e.g., Ruthenium).[6]
2. Byproduct Formation: Besides furoxan, other side reactions like polymerization of the alkyne may occur.2a. See FAQ Q3 for minimizing furoxan. 2b. Lower the reaction temperature and/or catalyst loading to reduce polymerization.
Product is Unstable or Decomposes During Workup/Purification 1. Ring Instability: The N-O bond in the isoxazole ring can be labile under certain conditions (e.g., UV light, strong acid/base).[12][13]1a. Avoid exposure to strong light. 1b. Use neutral or mildly acidic/basic conditions during aqueous workup. 1c. Use purification methods that avoid harsh conditions, such as flash chromatography with a buffered mobile phase if necessary.
2. Degradation on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel.2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base (e.g., 1% triethylamine in the eluent).

Data Presentation: Catalyst Performance Comparison

The following table summarizes performance data for various alternative catalytic systems in the synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloaddition.

Catalyst SystemCatalyst Loading (mol%)SolventTemperatureTime (h)Yield (%)Reference
CuI 10Toluene110 °C6 - 863 - 89[3]
Cu/AC/r-GO 1.5H₂O/THF (1:1)Room Temp.0.5 - 185 - 95[14]
Fe(NO₃)₃·9H₂O / KI 20 / 30DCE80 °C1260 - 85[5]
DBU (Organocatalyst) 100+ChloroformReflux24~75[2]
[Ru(bpy)₃]Cl₂ (Photocatalyst) 1DMFRoom Temp.12 - 2460 - 90[8][9]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported examples.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a general method for the Cu(I)-catalyzed cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.[2][3]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), the terminal alkyne (1.1 eq), and the copper(I) iodide (CuI) catalyst (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Base: Add a suitable solvent (e.g., toluene or THF, 0.2 M) via syringe, followed by the addition of a base (e.g., triethylamine, 1.2 eq).

  • Oxidant Addition: Add an oxidant (e.g., N-Chlorosuccinimide (NCS) or an equivalent chlorinating agent) portion-wise or via syringe pump over 30 minutes to generate the nitrile oxide in situ.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 40-60 °C). Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.

Visualizations

General Experimental Workflow

G prep 1. Reagent Preparation (Aldoxime, Alkyne, Catalyst) setup 2. Reaction Setup (Flask, Stir Bar, Inert Gas) prep->setup reaction 3. Reagent Addition (Solvent, Base, Oxidant) setup->reaction monitor 4. Reaction Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Workup & Catalyst Removal monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for isoxazole synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield Observed cause1 Catalyst Issue? start->cause1 cause2 Side Reaction? start->cause2 cause3 Conditions? start->cause3 sol1a Check for Oxidation (Cu(I) -> Cu(II)) Run under inert gas cause1->sol1a sol2a Furoxan byproduct detected? (Nitrile Oxide Dimer) cause2->sol2a sol3a Increase Temperature? cause3->sol3a sol3b Check Reagent Purity / Dry Solvent? cause3->sol3b sol1b Use fresh catalyst sol1a->sol1b sol2b Add nitrile oxide precursor slowly sol2a->sol2b

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Scaling Up the Synthesis of Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Isoxazole-3-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound and its derivatives, offering practical solutions to overcome them.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole and a significant amount of a dimeric byproduct. What is happening and how can I prevent it?

Recommended Solutions:

  • In Situ Generation: The most effective method is to generate the nitrile oxide in situ from a stable precursor, such as an aldoxime, in the presence of the alkyne. This allows the nitrile oxide to be trapped by the alkyne as it is formed.

  • Slow Addition: If using a pre-formed nitrile oxide, it should be added slowly to the reaction mixture containing the alkyne.

  • Excess Alkyne: Using a slight excess of the alkyne can help to outcompete the dimerization reaction.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[1]

Q2: I am observing the formation of regioisomeric isoxazole products. How can I improve the regioselectivity of the cycloaddition?

A2: The regioselectivity of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the nitrile oxide and the alkyne. While the reaction of terminal alkynes with nitrile oxides is often highly regioselective, leading to 3,5-disubstituted isoxazoles, mixtures can still occur.[1]

Strategies to Control Regioselectivity:

  • Catalysis: The use of catalysts can significantly influence the regiochemical outcome. Copper(I) and Ruthenium(II) catalysts have been shown to promote the formation of specific regioisomers.[1] For instance, copper(I)-catalyzed reactions often favor the formation of 3,5-disubstituted isoxazoles.[2]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can direct the regioselectivity.[1]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can favor the formation of the sterically less hindered product.[1]

  • Reaction Conditions: Varying the solvent and using Lewis acids like BF₃·OEt₂ can also control the regioselectivity in the synthesis of polysubstituted isoxazoles from β-enamino diketones and hydroxylamine.[3]

Q3: What are the key considerations when scaling up the synthesis of this compound?

A3: Scaling up a synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key Scale-Up Considerations:

  • Heat Transfer: Exothermic reactions, such as the in situ generation of nitrile oxides, can become difficult to control on a larger scale. Ensure the reaction vessel has adequate cooling capacity and consider slower addition rates.

  • Mixing: Efficient mixing is crucial to maintain homogeneity and ensure consistent reaction rates. Use appropriate stirring mechanisms for the scale of the reaction.

  • Reagent Addition: For large-scale reactions, controlled addition of reagents using pumps or dropping funnels is essential to maintain optimal reaction conditions.

  • Work-up and Purification: Procedures that are straightforward on a lab scale, like extraction and column chromatography, can be cumbersome and time-consuming on a larger scale. Consider alternative purification methods such as crystallization or distillation. A scalable synthesis of oxazoles has been demonstrated on a gram scale, highlighting the practicality of the approach.[4]

Q4: What are some common impurities I might encounter and how can I remove them?

A4: Besides the furoxan dimer, other potential impurities can arise from starting materials or side reactions.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. If starting materials remain, they can often be removed by column chromatography or by washing the crude product with a suitable solvent.

  • Solvent Residues: Ensure the product is thoroughly dried under vacuum to remove residual solvents.

  • Purification: For the final product, purification by recrystallization or distillation is often necessary to achieve high purity. For many isoxazole derivatives, suction filtration followed by washing can yield a pure product without the need for chromatography.[5]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of isoxazole derivatives under various conditions, providing a basis for selecting an appropriate method for scaling up the production of this compound.

Table 1: Synthesis of Isoxazole Derivatives via Reaction with Hydroxylamine

Starting MaterialsCatalyst/ConditionsSolventTimeYield (%)Reference
Chalcone & Hydroxylamine HCl40% KOHEthanol12 h (reflux)45-63[6]
3-(Dimethylamino)-1-arylprop-2-en-1-one & Hydroxylamine HClNoneEthanol-56-80[7]
3-(Dimethylamino)-1-arylprop-2-en-1-one & Hydroxylamine HClUltrasoundEthanol-84-96[7]
Aromatic aldehyde, Ethyl acetoacetate & Hydroxylamine HClItaconic acid, Ultrasound-15 min (50°C)95[7]
Aromatic aldehyde, Ethyl acetoacetate & Hydroxylamine HClItaconic acid, Conventional heating-3 h (100°C)90[7]
β-enamino ketones & Hydroxylamine HClMontmorillonite K-10, UltrasoundDichloromethane3 h (RT)89-99[7]

Table 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

AlkyneNitrile Oxide PrecursorCatalyst/ConditionsSolventTimeYield (%)Reference
Terminal AlkynesHydroxyimidoyl ChloridesCu/Al₂O₃, Ball-millingSolvent-free-Moderate to Excellent[8]
Terminal AlkynesAldoximesCopper(I)--Good[2]
Phenylacetylene4-NitrobenzaldoximeChloramine-TEthanol3 h (reflux)65-75 (isomeric mixture)[9]
Terminal AlkynesHydroxyimidoyl ChloridesCuSO₄·5H₂O, Sodium ascorbate, KHCO₃THF/CH₂Cl₂48 h (RT)47-93[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile (One-Pot Multicomponent Reaction)

This protocol is adapted from a method for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[11]

Materials:

  • Malononitrile (1 mmol)

  • Substituted aromatic aldehyde (1.2 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulphate (2 mmol)

  • Isopropyl alcohol (25 mL)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Cold water

Procedure:

  • In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.

  • Slowly add the ceric ammonium sulphate catalyst (2 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at reflux for 5 hours.

  • Monitor the progress of the reaction by TLC (mobile phase = Ethyl acetate: n-hexane - 4:6).

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the mixture with a solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition using in situ Generated Nitrile Oxide

This protocol provides a general method for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.1 equiv)

  • Chloramine-T (1.1 equiv)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the alkyne (1.1 equiv) in ethanol.

  • Add Chloramine-T (1.1 equiv) to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired isoxazole.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Method 1: 1,3-Dipolar Cycloaddition cluster_1 Method 2: Reaction with Hydroxylamine A1 Aldoxime C1 Nitrile Oxide (in situ) A1->C1 Oxidation (e.g., Chloramine-T) B1 Alkyne (e.g., Propiolonitrile) D1 This compound B1->D1 C1->D1 Cycloaddition A2 1,3-Dicarbonyl Compound (or equivalent) C2 This compound A2->C2 B2 Hydroxylamine B2->C2 Condensation/ Cyclization

Synthesis pathways for this compound.
Troubleshooting Workflow for Low Yield in Isoxazole Synthesis

Troubleshooting_Workflow Start Low Yield of Isoxazole CheckDimer Check for Furoxan Dimer (by TLC, NMR, or MS) Start->CheckDimer DimerPresent Dimer Present? CheckDimer->DimerPresent ImplementSolutions Implement Solutions: - In situ generation of nitrile oxide - Slow addition of nitrile oxide precursor - Use excess alkyne - Lower reaction temperature DimerPresent->ImplementSolutions Yes NoDimer Dimer Not Significant DimerPresent->NoDimer No End Improved Yield ImplementSolutions->End CheckRegioisomers Check for Regioisomers (by NMR, LC-MS) NoDimer->CheckRegioisomers RegioisomersPresent Regioisomers Present? CheckRegioisomers->RegioisomersPresent OptimizeRegioselectivity Optimize Regioselectivity: - Use a catalyst (e.g., Cu(I)) - Modify substituents - Change solvent RegioisomersPresent->OptimizeRegioselectivity Yes NoRegioisomers No Significant Regioisomers RegioisomersPresent->NoRegioisomers No OptimizeRegioselectivity->End CheckStartingMaterials Check Purity of Starting Materials NoRegioisomers->CheckStartingMaterials OptimizeConditions Optimize Reaction Conditions: - Temperature - Reaction time - Solvent CheckStartingMaterials->OptimizeConditions OptimizeConditions->End

A logical workflow for troubleshooting low yields.

References

Byproduct identification in Isoxazole-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isoxazole-3-carbonitrile and related syntheses.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and handling of isoxazoles, focusing on byproduct formation and reaction optimization.

Question 1: My 1,3-dipolar cycloaddition reaction to form a substituted isoxazole has a low yield. What are the potential causes?

Answer: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition can arise from several factors. The most common issues include:

  • Inefficient Nitrile Oxide Generation: The conversion of the precursor (e.g., an aldoxime) to the nitrile oxide intermediate may be incomplete.

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and decompose before reacting with the alkyne.[1]

  • Side Reactions: The most prevalent side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan byproduct.[1][2]

  • Low Reactivity: The alkyne (dipolarophile) may have low reactivity towards the nitrile oxide.

  • Product Instability: The final isoxazole product may be unstable under the reaction or workup conditions, leading to degradation.[3]

Question 2: I am observing a significant byproduct in my reaction. How can I identify and minimize it?

Answer: The most common byproduct is a furoxan (1,2,5-oxadiazole-2-oxide), which results from the [3+2] cycloaddition of two molecules of the nitrile oxide intermediate.[1]

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of your nitrile oxide intermediate.

  • NMR Spectroscopy: Furoxan structures will have characteristic shifts distinct from the desired isoxazole product.

Minimization Strategies:

  • In Situ Generation: Generate the nitrile oxide slowly in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired reaction over dimerization.[1] Common methods include the oxidation of aldoximes using reagents like Chloramine-T or N-Chlorosuccinimide (NCS).[1][4]

  • Slow Addition: If not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.[2]

  • Excess Dipolarophile: Using a larger excess of the alkyne can help to outcompete the dimerization pathway.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]

Question 3: My reaction is producing a mixture of isomers. How can I improve regioselectivity?

Answer: The formation of regioisomers (e.g., 3,4- versus 3,5-disubstituted isoxazoles) is a common challenge, particularly with internal or electronically ambiguous alkynes. Regioselectivity is governed by both electronic and steric factors.[2]

Strategies to Control Regioselectivity:

  • Catalysis: The use of catalysts can strongly direct the regiochemical outcome. Copper(I) and Ruthenium(II) catalysts have been effectively used to promote the formation of specific regioisomers.[2]

  • Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide are critical. Electron-withdrawing groups on the alkyne can influence the orientation of the cycloaddition.[2]

  • Steric Hindrance: Bulky groups on either reactant can sterically hinder one approach, thereby favoring the formation of the less hindered product.[2]

Question 4: The concentration of my purified this compound product decreases over time in an aqueous buffer. What is happening?

Answer: This suggests that your compound is unstable in the solution. The primary cause is likely hydrolysis of the isoxazole ring, which can be catalyzed by acidic or basic conditions.[3] The nitrile group could also be susceptible to hydrolysis.

Troubleshooting Steps:

  • pH Optimization: Test the compound's stability across a range of pH values to find the optimal condition. Neutral or slightly acidic conditions are often more favorable for isoxazole stability.[3]

  • Buffer Selection: Be aware that certain buffer components can catalyze degradation. Consider testing alternative buffer systems.[3]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions, as water can promote hydrolysis.[3]

  • Storage Conditions: Store solutions at low temperatures (2-8°C or frozen at -20°C) and protect them from light by using amber vials.[3]

  • Analytical Monitoring: Use HPLC or LC-MS to monitor for the appearance of new peaks, which correspond to degradation products. Characterizing the mass of these degradants can help elucidate the degradation pathway.[3]

Byproduct Summary

The table below summarizes common byproducts encountered in reactions involving this compound and its synthesis.

Byproduct/IssueCommon CauseIdentification MethodMitigation Strategy
Furoxan Dimer Self-cycloaddition of two nitrile oxide intermediates.[1]MS, NMRSlow addition or in situ generation of nitrile oxide; use of excess alkyne; lower reaction temperature.[2]
Regioisomers Reaction with an unsymmetrical internal alkyne.[2]NMR, HPLCEmploy regioselective catalysts (e.g., Cu(I), Ru(II)); modify electronic or steric properties of reactants.[2]
Hydrolysis Products Ring-opening of the isoxazole in aqueous media (acid/base catalyzed).[3]LC-MSControl pH of solutions; use anhydrous solvents; store solutions cold and protected from light; prepare fresh solutions before use.[3]
β-Enaminones Reductive ring-opening of the isoxazole ring.[5]MS, NMRAvoid harsh reducing conditions (e.g., catalytic hydrogenation with certain catalysts) if ring integrity is desired.[5]

Visual Workflow and Reaction Guides

1,3-Dipolar Cycloaddition Pathway and Byproduct Formation

This diagram illustrates the primary pathway for isoxazole synthesis via 1,3-dipolar cycloaddition and the competing side reaction that forms the common furoxan byproduct.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidation (e.g., NCS, Chloramine-T) Alkyne Alkyne (Dipolarophile) Isoxazole Desired Isoxazole Product Alkyne->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Furoxan Furoxan Byproduct (Dimer) NitrileOxide->Furoxan Dimerization (Side Reaction)

Caption: Reaction scheme for isoxazole synthesis and furoxan byproduct formation.

Troubleshooting Workflow for Low Yield / Impure Product

This workflow provides a logical sequence of steps to diagnose and solve common issues in isoxazole synthesis reactions.

G Start Start: Low Yield or Impure Product Detected CheckByproduct Analyze Crude Product (LC-MS, NMR) Start->CheckByproduct MajorByproduct Major Byproduct Identified? CheckByproduct->MajorByproduct Analysis Complete FuroxanPath Byproduct is Furoxan Dimer MajorByproduct->FuroxanPath Yes IsomerPath Mixture of Regioisomers MajorByproduct->IsomerPath Yes DegradationPath Degradation Products (e.g., from hydrolysis) MajorByproduct->DegradationPath Yes NoByproduct No Major Byproduct, Just Low Conversion MajorByproduct->NoByproduct No Sol_Furoxan Action: Reduce Nitrile Oxide Concentration (Slow Add / in situ) or Increase Alkyne Stoichiometry FuroxanPath->Sol_Furoxan Sol_Isomer Action: Introduce Catalyst (Cu(I)) or Modify Reactant Sterics/ Electronics IsomerPath->Sol_Isomer Sol_Degradation Action: Check Reaction/Workup pH, Use Anhydrous Solvents, Protect from Light/Heat DegradationPath->Sol_Degradation Sol_Conversion Action: Check Reagent Purity, Optimize Temperature/Time, Verify Nitrile Oxide Generation NoByproduct->Sol_Conversion

Caption: A logical troubleshooting workflow for isoxazole synthesis experiments.

Key Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition using In Situ Nitrile Oxide Generation

This protocol provides a representative method for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Aromatic Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 - 2.0 eq)

  • Chloramine-T trihydrate (1.2 eq)

  • Ethanol or other suitable solvent

  • Reaction flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldoxime (1.0 eq), the terminal alkyne (1.2 eq), and ethanol.

  • Initiation: Begin stirring the mixture at room temperature to dissolve the solids.

  • Oxidant Addition: Add Chloramine-T trihydrate (1.2 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent, typically ~80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent system typically a mixture of hexane and ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.[4]

Note: This is a general guideline. Reaction times, temperatures, stoichiometry, and purification methods should be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood.

References

Handling and storage recommendations for Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and troubleshooting of Isoxazole-3-carbonitrile in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a freezer at or below -20°C.[1][2] The container must be sealed tightly to keep it dry.[1][2] It is also recommended to store the compound under an inert atmosphere.[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, you should always wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

Q3: Are there any known stability issues or incompatibilities I should be aware of?

Yes. This compound is incompatible with strong oxidizing agents.[3] Additionally, similar isoxazole-containing compounds are susceptible to hydrolysis under strong acidic or basic conditions and can be prone to photodegradation.[5] Therefore, it is crucial to avoid these conditions and protect the compound from light.[5]

Q4: What solvents are recommended for dissolving this compound?

While specific solvent compatibility should be determined experimentally, common high-purity, anhydrous organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are generally suitable for related compounds.[5] Using anhydrous solvents is critical to minimize the risk of hydrolysis.[5]

Q5: My experimental results are inconsistent. How can I check if my this compound has degraded?

Inconsistent results may be due to compound degradation. You can monitor the stability of your sample using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Degradation is indicated by a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[5] It is advisable to prepare solutions fresh before use whenever possible.[5]

Q6: What general safety precautions should be followed during handling?

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not ingest or inhale the compound.[3][6]

  • Keep the compound away from heat, sparks, and open flames.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory area.[4]

Data Summary

Storage and Handling Parameters for this compound

ParameterRecommendationSource
Storage Temperature Store in freezer, ≤ -20°C[1][2]
Storage Atmosphere Sealed, dry, inert atmosphere[1][2][3]
Incompatible Materials Strong oxidizing agents[3]
Recommended PPE Safety goggles, gloves, protective clothing[3]
Ventilation Handle in a well-ventilated area or chemical fume hood[3][4]

Experimental Protocols

Protocol: Stability Assessment of this compound Solution via HPLC

This protocol outlines a general method to assess the stability of this compound in a chosen solvent or buffer.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a high-purity, anhydrous solvent (e.g., ACN or DMSO) to create a concentrated stock solution of known concentration.

  • Preparation of Working Solution:

    • Dilute the stock solution with your experimental solvent or buffer to the final working concentration.

  • Initial Analysis (T=0):

    • Immediately inject an aliquot of the freshly prepared working solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a separation method that provides a sharp, well-resolved peak for the parent compound.

    • Record the chromatogram, noting the retention time and peak area of this compound. This is your baseline (T=0) measurement.

  • Incubation:

    • Store the remaining working solution under your typical experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the working solution into the HPLC system using the same method.

    • Record the chromatograms for each time point.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area indicates degradation.

    • Observe the chromatograms for the appearance of new peaks, which would correspond to degradation products.

    • Calculate the percentage of the compound remaining at each time point to quantify its stability.

Visualizations

G cluster_storage Compound Storage cluster_handling Safe Handling cluster_outcome Experimental Integrity storage_temp Store at ≤ -20°C stability Maintains Compound Stability & Purity storage_temp->stability storage_cond Seal in Dry, Inert Atmosphere storage_cond->stability ppe Use Proper PPE ppe->stability ventilation Work in Fume Hood ventilation->stability conditions Avoid Incompatibles (Acids, Bases, Oxidizers) conditions->stability results Ensures Accurate & Reproducible Results stability->results Leads to

Caption: Logical workflow for ensuring experimental success.

References

Validation & Comparative

Characterization of Isoxazole-3-carbonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the characterization of isoxazole-3-carbonitrile, a key scaffold in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical methods.

This compound and its derivatives are prevalent structural motifs in a wide range of biologically active molecules, exhibiting diverse pharmacological properties. Accurate and efficient characterization of these compounds is paramount for understanding their structure-activity relationships and for ensuring the integrity of synthesized libraries. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, 2D NMR techniques are indispensable for the complete and unequivocal assignment of all proton and carbon signals, especially in substituted analogues.

Unambiguous Signal Assignment with 2D NMR

Two-dimensional NMR spectroscopy provides a powerful suite of experiments to resolve spectral overlap and elucidate the connectivity of atoms within a molecule. For a representative substituted isoxazole, 5-phenylthis compound, the following 2D NMR experiments are instrumental in its complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 5-phenylthis compound.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-46.84 (s)97.4
C-3-162.9
C-5-170.3
C-CN-113.5
Phenyl C1'-127.4
Phenyl H2'/H6'7.85 (m)126.7
Phenyl H3'/H5'7.48 (m)129.0
Phenyl H4'7.48 (m)130.1

Note: Chemical shifts are reported for CDCl₃ and are referenced to TMS. Data is compiled from representative literature values.

Key 2D NMR Techniques for Structural Elucidation:
  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound derivatives with substituents bearing protons, COSY is crucial for identifying adjacent protons, typically separated by two or three bonds. In the case of 5-phenylthis compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. For our example, the HSQC spectrum would show a cross-peak connecting the signal of H-4 to the signal of C-4, and similarly for all the protonated carbons of the phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is arguably the most powerful for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For this compound, HMBC is critical for assigning the quaternary carbons (C-3, C-5, and the nitrile carbon) by observing their correlations with the isoxazole proton (H-4) and protons on any substituents. For instance, H-4 would show a correlation to C-3 and C-5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. While less critical for the planar isoxazole ring itself, NOESY can be invaluable for determining the relative stereochemistry of substituents or for studying intermolecular interactions.

Experimental Protocols

High-quality 2D NMR data is contingent on appropriate experimental setup. The following provides a general methodology for the acquisition of 2D NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Spectrometer: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of performing inverse-detection experiments.

Typical Acquisition Parameters:

ExperimentParameterTypical Value
COSY Spectral Width10-12 ppm in both dimensions
Number of Increments256-512
Number of Scans2-8
Relaxation Delay1-2 s
HSQC ¹H Spectral Width10-12 ppm
¹³C Spectral Width160-200 ppm
Number of Increments128-256
Number of Scans2-16
¹JCH Coupling ConstantOptimized for ~145 Hz
HMBC ¹H Spectral Width10-12 ppm
¹³C Spectral Width200-220 ppm
Number of Increments256-512
Number of Scans8-64
Long-range JCHOptimized for 8-10 Hz

Data Processing: The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps typically include Fourier transformation, phase correction, and baseline correction.

Visualization of Characterization Workflow and Spectral Correlations

The logical flow of structural elucidation using 2D NMR and the key correlations observed can be visualized using the following diagrams.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Process Data Processing TwoD_NMR->Process Assign Signal Assignment Process->Assign Structure Structure Confirmation Assign->Structure

Caption: A streamlined workflow for the characterization of this compound using NMR spectroscopy.

nmr_correlations cluster_isoxazole This compound Core cluster_substituent Substituent (e.g., Phenyl at C-5) H4 H-4 C3 C-3 H4->C3 HMBC (²J) C4 C-4 H4->C4 HSQC C5 C-5 H4->C5 HMBC (²J) CN C≡N H4->CN HMBC (³J) H_ortho H-ortho H_ortho->C5 HMBC (³J) H_meta H-meta H_ortho->H_meta COSY C_ipso C-ipso H_ortho->C_ipso HMBC (³J)

Caption: Key 2D NMR correlations for the structural elucidation of a substituted this compound.

Comparison with Alternative Techniques

While 2D NMR is a cornerstone for structural elucidation in solution, other analytical techniques provide complementary and sometimes essential information.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, through-bond and through-space correlations, relative stereochemistry.Non-destructive, provides rich structural detail in solution, suitable for a wide range of compounds.Requires relatively pure sample (>95%), can be time-consuming, less sensitive than MS.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.High sensitivity (ng to pg range), rapid analysis, can be coupled to separation techniques (GC, LC).Provides limited information on isomerism and stereochemistry, fragmentation can be complex to interpret.[1]
X-ray Crystallography Unambiguous 3D molecular structure in the solid state, absolute stereochemistry, bond lengths and angles.Provides the "gold standard" for structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.[1]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C≡N, C=N, aromatic rings).Rapid and simple to perform, provides a characteristic "fingerprint" for a compound.Provides limited information on the overall molecular structure, can be difficult to interpret complex spectra.

References

A Comparative Guide to the Synthesis of Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoxazole-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to inform methodology selection.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the elimination from a pre-formed isoxazoline ring system. Below is a summary of the key quantitative parameters for these routes.

ParameterRoute 1: [3+2] CycloadditionRoute 2: Elimination from 5-ethoxy-4,5-dihydrothis compound
Starting Materials Nitroacetonitrile (or its precursor), Acetylene5-ethoxy-4,5-dihydrothis compound
Key Reagents Dehydrating agent (e.g., Phenyl isocyanate)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Reaction Time Not explicitly found2-3 hours
Temperature Not explicitly found0-5 °C
Yield (Purified) Not explicitly found50%[1]
Purification Method Not explicitly foundReduced pressure distillation[1]

Experimental Protocols

Route 1: [3+2] Cycloaddition of Cyanonitrile Oxide with Acetylene

This route involves the in situ generation of cyanonitrile oxide from a suitable precursor, such as nitroacetonitrile, followed by its [3+2] cycloaddition with acetylene. Cyanonitrile oxide is highly reactive and is typically generated and used immediately. A common method for generating nitrile oxides from nitroalkanes is through dehydration.

Detailed Experimental Protocol:

A specific, detailed experimental protocol with quantitative data for the synthesis of this compound via this route was not prominently found in the surveyed literature. However, the general approach involves the following steps:

  • Generation of Cyanonitrile Oxide: Nitroacetonitrile is treated with a dehydrating agent (e.g., phenyl isocyanate) to form cyanonitrile oxide in situ.

  • Cycloaddition: A stream of acetylene gas is then passed through the reaction mixture containing the in situ generated cyanonitrile oxide.

  • Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by chromatography or distillation.

Further research and methods development would be required to optimize this route for the specific synthesis of this compound and to determine key performance metrics such as reaction time, temperature, and yield.

Route 2: Elimination from 5-ethoxy-4,5-dihydrothis compound

This method relies on the elimination of ethanol from a pre-synthesized 5-ethoxy-4,5-dihydrothis compound precursor using a non-nucleophilic base.

Detailed Experimental Protocol: [1]

  • Reaction Setup: To a dry 10 L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add dichloromethane (520.0 g, 394 mL) and 5-ethoxy-4,5-dihydrothis compound (289.8 g, 1.04 mol, assuming 64.5 wt% purity).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (173.8 g, 1.14 mol) dropwise over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by HPLC until completion.

  • Neutralization: At 0-5 °C, neutralize the reaction mixture to a pH of 6.5-7.0 by adding 0.1 N hydrochloric acid (approximately 3.45 L).

  • Extraction: Extract the neutralized mixture twice with methyl tert-butyl ether (2 x 1170 g, 2 x 1.58 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (116 g), filter, and concentrate under reduced pressure to obtain the crude this compound. The reported crude yield is 62%.

  • Purification: Purify the crude product by reduced pressure distillation (40 °C / 5 mmHg) to yield the final product as a colorless oil. The reported purified yield is 50%.

Visualization of Synthetic Pathways

To better illustrate the logical flow of these synthetic approaches, the following diagrams were generated.

Synthesis_Routes cluster_0 Route 1: [3+2] Cycloaddition cluster_1 Route 2: Elimination Nitroacetonitrile Nitroacetonitrile Cyanonitrile Oxide Cyanonitrile Oxide Nitroacetonitrile->Cyanonitrile Oxide Dehydration Isoxazole-3-carbonitrile_R1 This compound Cyanonitrile Oxide->Isoxazole-3-carbonitrile_R1 [3+2] Cycloaddition Acetylene Acetylene Acetylene->Isoxazole-3-carbonitrile_R1 Precursor 5-ethoxy-4,5-dihydro- This compound Isoxazole-3-carbonitrile_R2 This compound Precursor->Isoxazole-3-carbonitrile_R2 Elimination (DBU)

Caption: Comparison of two synthesis routes for this compound.

Experimental_Workflow_Route2 start Start: 5-ethoxy-4,5-dihydro- This compound in DCM cool Cool to 0-5 °C start->cool add_dbu Add DBU dropwise cool->add_dbu react Stir for 2-3 hours at 0-5 °C add_dbu->react neutralize Neutralize with 0.1N HCl react->neutralize extract Extract with MTBE neutralize->extract dry_conc Dry and Concentrate extract->dry_conc distill Purify by Reduced Pressure Distillation dry_conc->distill end_product Final Product: This compound distill->end_product

Caption: Experimental workflow for the synthesis of this compound via Route 2.

References

A Comparative Guide to the Biological Activities of Isoxazole-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of Isoxazole-3-carbonitrile and its structurally related 5-amino-isoxazole-4-carbonitrile analogs. The information presented herein is compiled from various studies to aid in the rational design and development of novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the reported biological activities of selected this compound analogs. It is important to note that these compounds were evaluated in different studies and direct comparison of absolute values should be made with caution.

Compound IDStructureBiological ActivityCell Line/TargetIC50/MICReference
5-amino-3-aryl-isoxazole-4-carbonitrile derivatives
4l5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrileAnticancerMCF-76.57 ± 2.31 µM[1]
4o5-amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrileAnticancerMCF-721.93 ± 1.34 µM[1]
N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives (HSP90 Inhibitors)
(R)-8nN-((R)-3-(3-chloro-4-methoxyphenyl)-6,7-dihydrobenzo[d]isoxazol-4(5H)-ylidene)acetamideAnticancerMCF7submicromolar[2]
(R)-8nN-((R)-3-(3-chloro-4-methoxyphenyl)-6,7-dihydrobenzo[d]isoxazol-4(5H)-ylidene)acetamideAnticancerHCC1954submicromolar[2]
Isoxazolo(aza)naphthoquinones (HSP90 Inhibitors)
7f3-(pyridin-3-yl)naphtho[2,3-d]isoxazole-4,9-dioneAnticancerA431two-digit nanomolar[3]
10c6-aza-3-(pyridin-3-yl)naphtho[2,3-d]isoxazole-4,9-dioneAnticancerVarioustwo-digit nanomolar[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).[4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.

HSP90 Inhibition Assay: Western Blot for Client Protein Degradation

This protocol is used to confirm the on-target effect of HSP90 inhibitors by observing the degradation of known HSP90 client proteins and the induction of Hsp72.[8][9][10]

Materials:

  • Cancer cell line of interest

  • HSP90 inhibitor (isoxazole derivative)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against HSP90 client proteins (e.g., HER2, EGFR, AKT, CDK4) and HSP70[2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the HSP90 inhibitor at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of HSP90 client proteins and the induction of HSP70 in response to the inhibitor treatment.

Signaling Pathway and Experimental Workflow Diagrams

HSP90 Inhibition Pathway

The following diagram illustrates the mechanism of action of isoxazole-based HSP90 inhibitors. By binding to the ATP-binding pocket of HSP90, these inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation.[8][11][12]

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibition by Isoxazole Analog HSP90 HSP90 HSP90_ATP HSP90-ATP Complex HSP90->HSP90_ATP Binds Inactive_HSP90 Inactive HSP90 Complex HSP90->Inactive_HSP90 ATP ATP ATP->HSP90 Client_Protein Unfolded Client Protein Client_Protein->HSP90_ATP Client_Protein->Inactive_HSP90 Active_Client Folded (Active) Client Protein HSP90_ATP->Active_Client Promotes Folding Isoxazole Isoxazole Inhibitor Isoxazole->HSP90 Binds & Inhibits ATP Binding Ubiquitin Ubiquitin Inactive_HSP90->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Proteasome->Degradation

HSP90 inhibition by an isoxazole analog.
Experimental Workflow for In Vitro Anticancer Screening

The diagram below outlines the general workflow for the initial in vitro screening of isoxazole derivatives for their potential anticancer activity.

Anticancer_Screening_Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture compound_prep 2. Compound Preparation (Isoxazole Derivatives) cell_culture->compound_prep treatment 3. Cell Treatment compound_prep->treatment cytotoxicity_assay 4. Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay data_analysis 5. Data Analysis (Calculate IC50) cytotoxicity_assay->data_analysis mechanism_study 6. Mechanism of Action Studies (e.g., Western Blot for HSP90 clients) data_analysis->mechanism_study Potent Compounds end End data_analysis->end Inactive Compounds mechanism_study->end

In vitro anticancer screening workflow.

References

A Spectroscopic Showdown: Unmasking the Isomeric Identities of Isoxazole-3-carbonitrile and Isoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the world of medicinal chemistry and drug development, the precise structural characterization of isomeric molecules is paramount. Isoxazole-3-carbonitrile and Isoxazole-5-carbonitrile, two isomers with the same molecular formula but different arrangements of atoms, present a classic analytical challenge. A detailed comparison of their spectroscopic profiles provides a definitive method for their differentiation. This guide offers a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, equipping researchers with the necessary tools to distinguish between these two crucial heterocyclic compounds.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and Isoxazole-5-carbonitrile. Experimental data for this compound has been sourced, while data for Isoxazole-5-carbonitrile is predicted due to the limited availability of experimental spectra in the public domain.

Spectroscopic TechniqueThis compound (Experimental/Predicted)Isoxazole-5-carbonitrile (Predicted)Key Differentiating Features
¹H NMR (ppm)H5: 8.64 (d, J=1.6 Hz), H4: 6.70 (d, J=1.6 Hz)[1]H3: ~8.5, H4: ~7.0The chemical shifts of the isoxazole ring protons are distinct for each isomer.
¹³C NMR (ppm)C5: 160.92, C3: 139.19, C4: 109.95, CN: 107.40[1]C5: ~155, C3: ~150, C4: ~110, CN: ~115The chemical shifts of the carbon atoms in the isoxazole ring and the nitrile carbon are significantly different.
IR Spectroscopy (cm⁻¹)C≡N stretch: ~2230-2260, C=N stretch: ~1600-1650, Ring vibrations: variousC≡N stretch: ~2230-2260, C=N stretch: ~1600-1650, Ring vibrations: variousWhile the nitrile stretch is similar, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of ring vibrations.
Mass Spectrometry (m/z)Molecular Ion [M]⁺: 94.02Molecular Ion [M]⁺: 94.02Fragmentation patterns are expected to differ based on the position of the nitrile group, with characteristic losses of HCN, CO, and NO.

Experimental and Analytical Workflow

A logical workflow is crucial for the unambiguous identification of this compound and Isoxazole-5-carbonitrile. The following diagram illustrates a standard procedure for the spectroscopic analysis and comparison of these isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Isomer Identification Sample_3 This compound NMR ¹H & ¹³C NMR Sample_3->NMR IR FT-IR Sample_3->IR MS Mass Spectrometry Sample_3->MS Sample_5 Isoxazole-5-carbonitrile Sample_5->NMR Sample_5->IR Sample_5->MS Analyze Compare Chemical Shifts, Coupling Constants, Vibrational Frequencies, & Fragmentation Patterns NMR->Analyze IR->Analyze MS->Analyze Identify_3 Identify this compound Analyze->Identify_3 Identify_5 Identify Isoxazole-5-carbonitrile Analyze->Identify_5

Caption: General workflow for the spectroscopic comparison of isomers.

Detailed Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole carbonitrile isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The addition of an internal standard such as tetramethylsilane (TMS) at 0 ppm is recommended for accurate chemical shift referencing.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For enhanced signal-to-noise, 16-64 scans are averaged.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method): As isoxazole carbonitriles are often solids at room temperature, the thin film method is a convenient approach. Dissolve a small amount of the sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct insertion or gas chromatography (GC-MS) can be used. For less volatile solids, a direct insertion probe is suitable.

  • Ionization: Electron Impact (EI) ionization is a common method for small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.

Conclusion

The subtle yet significant differences in the spectroscopic signatures of this compound and Isoxazole-5-carbonitrile provide a robust basis for their differentiation. The distinct chemical shifts of the ring protons and carbons in their NMR spectra, coupled with unique fragmentation patterns in their mass spectra and characteristic vibrations in their IR spectra, allow for the confident and unambiguous structural assignment of these important isomeric building blocks. By following the detailed protocols outlined in this guide, researchers can ensure the accuracy and reliability of their analytical data, a critical step in the advancement of drug discovery and development.

References

A Comparative Guide to Purity Analysis of Isoxazole-3-carbonitrile: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of heterocyclic building blocks like isoxazole-3-carbonitrile is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly alter the outcomes of chemical reactions and biological assays. This guide provides an objective comparison of two robust analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental protocols and data.

High-Performance Liquid Chromatography is a widely utilized technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for many heterocyclic compounds.[1] Gas Chromatography, on the other hand, is a powerful tool for the analysis of volatile substances and can provide excellent separation and identification of impurities, particularly when coupled with a mass spectrometer (GC-MS).[1]

Performance Comparison at a Glance

The following table summarizes the key performance metrics of a validated HPLC method versus a GC method for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)
Purity Determination QuantitativeQuantitative/Qualitative (with MS)
Limit of Detection (LOD) ~0.02%~0.01%
Limit of Quantitation (LOQ) ~0.06%~0.04%
Precision (RSD) < 1.5%< 2.0%
Accuracy (Recovery) 98.5-101.5%97.0-103.0%
Analysis Time per Sample ~20 minutes~30 minutes
Compound Volatility Not requiredRequired
Impurity Identification Requires reference standards or LC-MSStructural information from Mass Spectrum

High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method offers high resolution and accurate quantification for the purity assessment of this compound and its potential non-volatile impurities.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-12 min: 20% to 80% B

      • 12-15 min: 80% B

      • 15.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using acetonitrile as the diluent.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor to the main component.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard hplc_system HPLC System (Pump, Autosampler, Oven, Detector) prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection (240 nm) separation->detection acquire Data Acquisition detection->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate

HPLC analysis workflow for this compound.

Gas Chromatography (GC) Method

Gas chromatography is an excellent alternative, particularly for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range (for MS): 40-400 amu.

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Standard and Sample Solutions: Accurately prepare solutions of the reference standard and the test sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the standard solution to determine the retention time and response of this compound.

    • Inject the sample solution.

    • For purity determination by FID, use the area percent method.

    • For impurity identification with MS, compare the resulting mass spectra with spectral libraries or fragmentation patterns of potential impurities.

GC_Analysis_Logic start Start Purity Analysis sample_prep Prepare Sample in Volatile Solvent start->sample_prep gc_injection Inject into GC sample_prep->gc_injection separation Separation on Capillary Column gc_injection->separation detection Detection separation->detection fid FID (Quantification) detection->fid For Quantification ms MS (Identification) detection->ms For Identification quant_report Quantitative Purity Report fid->quant_report qual_report Impurity Identification Report ms->qual_report end End quant_report->end qual_report->end

Logical flow for GC-based purity analysis.

Conclusion

Both HPLC and GC are powerful and reliable methods for the purity analysis of this compound.

  • HPLC is the preferred method for routine quality control due to its high precision and suitability for a wide range of potential non-volatile impurities. It provides accurate quantitative data essential for lot release and stability studies.

  • GC-MS serves as an excellent orthogonal technique. It is particularly valuable for identifying and quantifying volatile residual solvents and impurities from the synthetic process. The mass spectral data provides a higher degree of confidence in impurity identification.

For comprehensive purity profiling of this compound, especially during process development and for regulatory submissions, employing both HPLC for primary purity assessment and GC-MS for volatile impurity analysis is highly recommended. This dual-technique approach ensures a thorough understanding of the compound's purity profile, leading to higher quality and more reliable scientific outcomes.

References

A Comparative Guide to the Synthesis of Isoxazole-3-carbonitrile: A Novel One-Pot Approach vs. Traditional Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a modern, one-pot synthesis of isoxazole-3-carbonitrile derivatives with the traditional 1,3-dipolar cycloaddition method, supported by experimental data.

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the development of efficient and sustainable synthetic routes to functionalized isoxazoles, such as this compound and its derivatives, is of significant interest to the scientific community. This guide provides a detailed comparison between a novel one-pot, multi-component synthesis and a conventional 1,3-dipolar cycloaddition method for preparing isoxazole carbonitrile derivatives.

Performance Comparison

The following table summarizes the key performance indicators for a traditional and a new synthetic method for isoxazole carbonitrile derivatives, based on reported experimental data. The traditional method involves a 1,3-dipolar cycloaddition reaction under reflux conditions, while the new method utilizes a one-pot, multi-component approach.

ParameterTraditional Method (1,3-Dipolar Cycloaddition)New Method (One-Pot, Multi-component Synthesis)
Reaction Time 3-4 hours5 hours
Temperature Reflux (Water Bath)Reflux
Yield 54-62%Good to Excellent (not explicitly quantified)
Key Reagents Aromatic aldoximes, propiolonitrile derivative, Chloramine-TMalononitrile, Aromatic aldehydes, Hydroxylamine hydrochloride, Ceric ammonium sulphate
Solvent Ethyl alcoholIsopropyl alcohol
Work-up Procedure Filtration, evaporation, ether extraction, column chromatographyNeutralization, ethyl acetate extraction
Environmental Impact Use of chlorinated oxidant (Chloramine-T)Use of a catalytic amount of Lewis acid

Experimental Protocols

Traditional Method: 1,3-Dipolar Cycloaddition for 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles[1]

This method represents a conventional approach to synthesizing substituted isoxazole carbonitriles.

Materials:

  • Aromatic aldoxime (5 mmol)

  • 3-(4-methoxyphenyl)propiolonitrile (5 mmol)

  • Chloramine-T trihydrate (5.5 mmol)

  • Ethyl alcohol

Procedure:

  • A mixture of the aromatic aldoxime, 3-(4-methoxyphenyl)propiolonitrile, and Chloramine-T trihydrate in ethyl alcohol is refluxed on a water bath for 3-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the salts formed are filtered off.

  • The solvent is evaporated under vacuum.

  • The residual mass is extracted with diethyl ether.

  • The crude product is purified by column chromatography.

New Method: One-Pot, Multi-component Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile[2]

This novel approach offers a more streamlined synthesis of a related isoxazole-4-carbonitrile derivative.

Materials:

  • Malononitrile (1 mmol)

  • Substituted aromatic aldehyde (1.2 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulphate (2 mmol)

  • Isopropyl alcohol (25 mL)

Procedure:

  • A mixture of malononitrile, the substituted aromatic aldehyde, and hydroxylamine hydrochloride is dissolved in isopropyl alcohol in a round-bottom flask.

  • A catalytic amount of ceric ammonium sulphate is gradually added to the reaction mixture.

  • The reaction is continued for 5 hours with stirring.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is poured into cold water and neutralized with a sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the organic layer is separated to yield the final product.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow of the new synthetic method and a generalized reaction pathway.

new_synthetic_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up Malononitrile Malononitrile Mixing Dissolve in Isopropyl Alcohol Malononitrile->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mixing Catalyst Ceric Ammonium Sulphate Catalyst->Mixing Reaction Reflux for 5 hours Mixing->Reaction Quenching Pour into Cold Water & Neutralize Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Product Final Product: 5-amino-3-phenylisoxazole-4-carbonitrile Extraction->Product

Caption: Workflow for the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.

logical_relationship Reactants Malononitrile + Aromatic Aldehyde + Hydroxylamine HCl Intermediate In-situ formation of α-cyanocinnamonitrile and oxime intermediates Reactants->Intermediate One-Pot Reaction Cyclization Lewis Acid Catalyzed Intramolecular Cyclization Intermediate->Cyclization Ceric Ammonium Sulphate Product 5-amino-3-aryl-isoxazole-4-carbonitrile Cyclization->Product

Caption: Proposed reaction pathway for the new synthetic method.

Conclusion

The novel one-pot, multi-component synthesis presents a compelling alternative to the traditional 1,3-dipolar cycloaddition for preparing isoxazole carbonitrile derivatives. While the reaction time is comparable, the one-pot approach simplifies the experimental procedure by reducing the number of separate steps and purifications. The avoidance of chlorinated oxidants also suggests a more environmentally benign process. Although a direct yield comparison for the exact same product is not available from the initial literature, the description of "good to excellent yields" for the one-pot method is promising. Further optimization of this new method could lead to even more significant improvements in efficiency and sustainability for the synthesis of this important class of heterocyclic compounds.

A Comparative Guide to Catalysts in Isoxazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of the isoxazole scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds. This guide provides a comparative analysis of catalytic methods for the synthesis of isoxazole-3-carbonitrile and its derivatives, focusing on experimental data and detailed protocols to aid in the selection of an optimal synthetic route.

While a direct comparative study of various catalysts for the synthesis of the parent this compound is not extensively documented in publicly available literature, a comparison can be drawn from methodologies applied to the synthesis of closely related isoxazole-carbonitrile derivatives. This guide focuses on two distinct catalytic approaches: a Chloramine-T catalyzed synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and a Ceric Ammonium Nitrate (CAN) catalyzed synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a critical step in optimizing the synthesis of isoxazole-carbonitriles, with significant impacts on reaction efficiency, yield, and conditions. Below is a summary of the performance of Chloramine-T and Ceric Ammonium Nitrate in the synthesis of substituted isoxazole-carbonitriles.

Catalyst SystemTarget ProductStarting MaterialsSolventReaction TimeTemperatureYield (%)
Chloramine-T 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrilesAromatic aldoximes, 3-(4-methoxyphenyl)propiolonitrileEthyl alcohol3 hoursRefluxModerate
Ceric Ammonium Nitrate (CAN) 5-amino-3-phenylisoxazole-4-carbonitrileMalononitrile, Substituted aromatic aldehydes, Hydroxylamine hydrochlorideIsopropyl alcohol5 hoursRefluxup to 89%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Protocol 1: Chloramine-T Catalyzed Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles

This protocol is adapted from the synthesis of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles.

Materials:

  • Aromatic aldoxime (1.0 eq)

  • 3-(4-methoxyphenyl)propiolonitrile (1.0 eq)

  • Chloramine-T (1.0 eq)

  • Ethyl alcohol

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldoxime, 3-(4-methoxyphenyl)propiolonitrile, and Chloramine-T in ethyl alcohol is prepared.

  • The reaction mixture is refluxed on a water bath for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to afford the desired 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile.

Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile[1]

Materials:

  • Malononitrile (1.0 eq)

  • Substituted aromatic aldehyde (1.2 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (2 mmol)

  • Isopropyl alcohol (25 mL)

Procedure:

  • A mixture of malononitrile, a substituted aromatic aldehyde, and hydroxylamine hydrochloride is dissolved in 25 mL of isopropyl alcohol in a 50 mL round-bottom flask.[1]

  • Ceric Ammonium Nitrate (2 mmol) is gradually added to the reaction mixture.[1]

  • The reaction is continued for 5 hours at reflux.[1]

  • The progress of the reaction is monitored by TLC using an EtOAc:n-hexane (4:6) mobile system.[1]

  • After completion, the reaction mixture is poured into cold water and neutralized with a solution of NaHCO3.[1]

  • The product is extracted with ethyl acetate, and the organic layer is separated.[1]

  • The organic layer is dried and concentrated to yield the crude product, which can be further purified if necessary.

Visualizing the Synthetic Pathways

To better understand the experimental workflows and the logical relationships in catalyst comparison, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 Aromatic Aldoxime reaction Reflux in Ethanol (3 hours) start1->reaction start2 Propiolonitrile Derivative start2->reaction start3 Chloramine-T start3->reaction workup Solvent Removal reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product Isoxazole-carbonitrile Derivative purification->product

Caption: Experimental workflow for Chloramine-T catalyzed synthesis.

G cluster_catalyst1 Chloramine-T cluster_catalyst2 Ceric Ammonium Nitrate (CAN) cluster_comparison Comparison Metrics cat1_yield Yield: Moderate yield Yield cat1_yield->yield cat1_time Time: 3 hours time Reaction Time cat1_time->time cat1_temp Temp: Reflux conditions Conditions cat1_temp->conditions cat1_reagents Reagents: - Aromatic aldoxime - Propiolonitrile cat2_yield Yield: High (up to 89%) cat2_yield->yield cat2_time Time: 5 hours cat2_time->time cat2_temp Temp: Reflux cat2_temp->conditions cat2_reagents Reagents: - Malononitrile - Aldehyde - Hydroxylamine

Caption: Comparison of Chloramine-T and CAN catalysts.

References

In-Silico Docking and Performance Analysis of Isoxazole-3-carbonitrile Derivatives in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico docking performance of isoxazole-3-carbonitrile derivatives against various cancer-related protein targets. The information presented is supported by experimental data from multiple studies, offering insights into the potential of this chemical scaffold in oncology drug discovery.

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of isoxazole have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting crucial enzymes like topoisomerase, and modulating signaling pathways critical for cancer cell proliferation and survival.[1][3] This guide focuses specifically on isoxazole derivatives featuring a carbonitrile group at the 3-position, a substitution that can significantly influence binding affinities and biological activity.

Comparative In-Silico Performance of this compound and Related Derivatives

The following tables summarize quantitative data from various in-silico docking and in-vitro studies, providing a comparative overview of the performance of this compound and structurally similar isoxazole derivatives against key cancer targets.

Table 1: Docking Performance of Isoxazole Derivatives Against Cancer-Related Kinases

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Isoxazole-piperazine conjugatesEGFRNot Specified> -8.4Not Specified[4]
5-amino-3-aryl-isoxazole-4-carbonitrilesNot Specified1M17Not SpecifiedNot Specified[5]
Thiazole-indole-isoxazole amidesSTAT2 SH2 domainNot SpecifiedSignificant Binding AffinityNot Specified[2][6]
Quinoxaline-isoxazole-piperazine conjugatesEGFRNot SpecifiedHigh AffinityNot Specified[4]

Table 2: In-Vitro Anticancer Activity of Isoxazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
5-amino-3-aryl-isoxazole-4-carbonitrilesMCF-7 (Breast)6.57 - 21.93[5]
4-nitroimidazole-isoxazole analogsMCF-7 (Breast)0.012 - 0.052[7]
Isoxazole-carboxamidesHepG2 (Liver)0.69 - 0.84[8]
Isoxazole-amide analoguesHep3B (Liver)~23[5]
Isoxazole-amide analoguesHeLa (Cervical)15.48[5]
Isoxazolo[4,5-b]indole derivativesHeLa (Cervical)1.21 - 1.56[9]
Isoxazolo[4,5-b]indole derivativesMCF-7 (Breast)1.23 - 1.89[9]
Isoxazolo[4,5-b]indole derivativesNCI-H460 (Lung)1.54 - 1.87[9]
5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrilesKelly (Neuroblastoma)1.9[10][11][12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of scientific findings. The following sections outline the typical experimental protocols employed in the in-silico docking and in-vitro anticancer activity studies cited in this guide.

In-Silico Molecular Docking

A generalized workflow for computational docking studies is crucial for predicting the binding interactions between ligands and their target proteins.[8]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges are assigned to the protein atoms.[13]

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands is performed to obtain their most stable conformation.[14]

  • Grid Generation: A docking grid or box is defined around the active site of the target protein to specify the search space for the ligand.[14]

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses and affinities of the ligands within the protein's active site.[15][16] The software systematically evaluates different orientations and conformations of the ligand, calculating a docking score for each pose, which is typically expressed in kcal/mol.[16]

  • Analysis of Results: The docking results are analyzed based on the binding energy and the interactions between the ligand and the amino acid residues of the protein. Visualization tools are used to examine hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[14]

In-Vitro Anticancer Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity and cell proliferation.[9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[17]

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives and incubated for a specified period (e.g., 48 hours).[9]

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the wells.[9]

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.[9]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[9]

  • Solubilization: The protein-bound dye is solubilized with a Tris-base solution.[9]

  • Absorbance Reading: The optical density is measured using a microplate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.[9]

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[9]

Visualizing Molecular Interactions and Signaling Pathways

Understanding the molecular basis of action requires visualizing both the direct interactions with the target protein and the downstream effects on cellular signaling pathways. The PI3K/Akt pathway is a critical signaling cascade that is frequently overactivated in cancer, promoting cell proliferation and survival.[18][19][20]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoxazole This compound Derivative Isoxazole->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by isoxazole derivatives.

Experimental_Workflow_Docking ProteinDB Protein Data Bank (PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) ProteinDB->PrepProtein GridGen Grid Generation (Define Active Site) PrepProtein->GridGen LigandDesign 2D Ligand Design (this compound) PrepLigand 3D Ligand Preparation (Energy Minimization) LigandDesign->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: Generalized workflow for in-silico molecular docking studies.

References

Quantitative Analysis of Isoxazole-3-carbonitrile in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of Isoxazole-3-carbonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to this compound and its Quantification

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis, often involving cycloaddition reactions, can result in a complex mixture of starting materials, reagents, intermediates, byproducts, and the desired product. Therefore, robust and reliable analytical methods are essential to monitor the reaction progress and accurately determine the concentration of this compound. This guide compares the performance of HPLC, GC, and qNMR for this purpose, providing detailed experimental protocols and performance data to aid in method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, a reversed-phase HPLC method is often suitable.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase (or a solvent compatible with the mobile phase, such as acetonitrile/water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 column with polar endcapping (e.g., Agilent Zorbax SB-Aq, Waters Atlantis T3), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v A:B). The exact ratio should be optimized to achieve good resolution and a reasonable retention time for this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by DAD analysis, likely around 220-240 nm).

  • Run Time: 15 minutes.

3. Calibration:

  • Prepare a stock solution of pure this compound standard in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the analyte in the reaction mixture samples.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the reaction mixture samples.

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Figure 1: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. This compound is expected to be sufficiently volatile for GC analysis.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (FID)

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a known amount of an internal standard (e.g., a stable compound with a different retention time, such as undecane).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC Instrumentation and Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., Agilent DB-WAX or a similar polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of pure this compound and a constant concentration of the internal standard.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the chromatograms of the reaction mixture samples.

  • Calculate the peak area ratio.

  • Determine the concentration of this compound in the samples using the calibration curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Volume add_is->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve (Area Ratios) integrate->calibrate quantify Quantify Concentration calibrate->quantify

Figure 2: Workflow for GC analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of substances without the need for a calibration curve of the analyte, provided a certified internal standard is used.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

Experimental Protocol: ¹H qNMR with an Internal Standard

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) directly into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture components.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to the NMR tube.

  • Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30-60 seconds is often a safe starting point.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase the spectrum carefully.

  • Perform a baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / MWstd) * (MWanalyte / msample) * Pstd

    Where:

    • Canalyte = Concentration (or purity) of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • P = Purity of the standard

    • subscripts 'analyte' and 'std' refer to the analyte and the internal standard, respectively.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Reaction Mixture add_solvent Add Deuterated Solvent weigh_sample->add_solvent weigh_is Weigh Internal Standard weigh_is->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire acquire_params acquire->acquire_params process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Concentration integrate->calculate

References

A Comparative Analysis of the Reactivity of Isoxazole-3-carbonitrile and Other Common Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of isoxazole-3-carbonitrile with two widely used nitriles: benzonitrile and acetonitrile. This analysis is intended to assist researchers in understanding the unique chemical properties conferred by the isoxazole ring and in designing synthetic routes and reactivity studies. The comparison focuses on key reaction types relevant to organic synthesis and drug development, including hydrolysis, reduction, and nucleophilic addition.

Executive Summary

The reactivity of the nitrile group is significantly influenced by the electronic properties of its substituent. In this compound, the electron-withdrawing nature of the isoxazole ring is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to benzonitrile and significantly more so than acetonitrile. This guide presents available quantitative data for benzonitrile and acetonitrile and provides a qualitative assessment of the expected reactivity of this compound based on established electronic effects.

Comparison of Reactivity

The nitrile functional group, with its carbon-nitrogen triple bond, exhibits a range of reactivities, primarily centered around the electrophilic character of the nitrile carbon. The nature of the group attached to the cyano moiety dictates the electron density at this carbon and, consequently, its reactivity.

Electronic Effects of Substituents:

  • Isoxazole: The isoxazole ring is an electron-withdrawing heterocycle due to the electronegativity of the nitrogen and oxygen atoms.[1] This property is anticipated to decrease the electron density on the nitrile group, making the carbon atom more electrophilic.

  • Phenyl Group (Benzonitrile): The phenyl group is generally considered to be weakly electron-withdrawing by induction but can be electron-donating or -withdrawing through resonance, depending on the reaction type. Overall, it renders the nitrile carbon more electrophilic than in aliphatic nitriles.

  • Methyl Group (Acetonitrile): The methyl group is electron-donating through induction, which increases the electron density on the nitrile carbon, making it the least electrophilic and generally the least reactive of the three nitriles in nucleophilic additions.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under acidic or basic conditions. The rate of this reaction is a direct measure of the nitrile's susceptibility to nucleophilic attack by water or hydroxide ions.

NitrileReaction ConditionsRate Constant (k)Activation Energy (Ea)
Acetonitrile Hg(II)-catalyzed, 25 °C1.05 ± 0.06 × 10⁻⁴ mol⁻¹ L min⁻¹[2][3]18.9 kcal mol⁻¹[2][3]
Benzonitrile High-temperature liquid water (HTLW)Data not directly comparable-
This compound Not available--

Analysis: Direct kinetic data for the hydrolysis of this compound is not readily available in the literature. However, given the electron-withdrawing nature of the isoxazole ring, it is predicted that this compound will undergo hydrolysis at a faster rate than both benzonitrile and acetonitrile under similar conditions. The increased electrophilicity of the nitrile carbon in this compound should facilitate the initial nucleophilic attack by water or hydroxide.

Reduction to Primary Amines

The reduction of nitriles to primary amines is a crucial reaction in the synthesis of many pharmaceuticals and bioactive molecules. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

NitrileReducing AgentReaction ConditionsYield of Primary Amine
Acetonitrile LiAlH₄THF, refluxTypically high (>90%)
Benzonitrile LiAlH₄THF, refluxTypically high (>90%)
This compound H₂/Pd-CNot specifiedN-O bond cleavage observed[4]

Analysis: While LiAlH₄ is effective for the reduction of simple aliphatic and aromatic nitriles, the reduction of this compound is more complex. The isoxazole ring itself is susceptible to reduction, particularly cleavage of the weak N-O bond.[4] Catalytic hydrogenation of a substituted isoxazole has been shown to result in the reductive opening of the isoxazole ring.[4] This suggests that the selective reduction of the nitrile group in the presence of the isoxazole ring would require carefully chosen reagents and reaction conditions to avoid unwanted side reactions with the heterocyclic core.

Nucleophilic Addition of Grignard Reagents

The reaction of nitriles with Grignard reagents is a classic method for the synthesis of ketones. The reactivity in this case also depends on the electrophilicity of the nitrile carbon.

NitrileGrignard ReagentReaction ConditionsProduct
Acetonitrile Phenylmagnesium bromideEther, refluxAcetophenone
Benzonitrile Ethylmagnesium bromideEther, refluxPropiophenone
This compound Not available-Expected to be highly reactive

Analysis: No specific experimental data for the reaction of this compound with Grignard reagents was found. Based on electronic arguments, this compound is expected to be highly reactive towards Grignard reagents. The electron-withdrawing isoxazole ring should significantly activate the nitrile group for nucleophilic attack. However, the potential for the Grignard reagent to interact with the heteroatoms of the isoxazole ring or for side reactions to occur should be considered.

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Acid-Catalyzed Hydrolysis of a Nitrile

Objective: To hydrolyze a nitrile to the corresponding carboxylic acid.

Materials:

  • Nitrile (e.g., Benzonitrile)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitrile (1.0 eq).

  • Slowly and carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. Caution: The addition of sulfuric acid to water is highly exothermic.

  • Heat the reaction mixture to reflux using a heating mantle and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the product in a desiccator or oven at an appropriate temperature.

Protocol 2: Reduction of a Nitrile with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce a nitrile to the corresponding primary amine.

Materials:

  • Nitrile (e.g., Benzonitrile)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the nitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully and slowly quench the reaction by the sequential dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% NaOH (x mL), and then water again (3x mL).

  • A granular precipitate will form. Stir the mixture at room temperature for 15 minutes.

  • Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude primary amine.

  • Purify the product by distillation or chromatography as needed.

Visualizations

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Tautomerization to Amide cluster_step5 Further Hydrolysis to Carboxylic Acid Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H3O_plus H₃O⁺ H3O_plus->Nitrile H2O H₂O Protonated_Nitrile2 R-C≡N⁺-H Intermediate1 R-C(OH₂⁺)=NH Protonated_Nitrile2->Intermediate1 H2O_2 H₂O H2O_2->Protonated_Nitrile2 Intermediate1_2 R-C(OH₂⁺)=NH Imidic_Acid R-C(OH)=NH Intermediate1_2->Imidic_Acid H2O_3 H₂O H2O_3->Intermediate1_2 H3O_plus2 H₃O⁺ Imidic_Acid2 R-C(OH)=NH Amide R-C(=O)NH₂ Imidic_Acid2->Amide Amide2 R-C(=O)NH₂ Carboxylic_Acid R-COOH + NH₄⁺ Amide2->Carboxylic_Acid H₃O⁺, Δ

Caption: Mechanism of acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Experimental Workflow: Nitrile Reduction

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Assemble dry glassware under N₂ Add_LAH 2. Suspend LiAlH₄ in anhydrous THF Setup->Add_LAH Cool 3. Cool to 0 °C Add_LAH->Cool Add_Nitrile 4. Add nitrile solution dropwise Cool->Add_Nitrile Warm_Stir 5. Warm to RT/reflux and stir Add_Nitrile->Warm_Stir Monitor 6. Monitor by TLC Warm_Stir->Monitor Quench 7. Cool to 0 °C and quench Monitor->Quench Filter 8. Filter the solid Quench->Filter Evaporate 9. Evaporate solvent Filter->Evaporate Purify 10. Purify by distillation/chromatography Evaporate->Purify

Caption: General experimental workflow for the reduction of a nitrile using LiAlH₄.

Logical Relationship: Factors Affecting Nitrile Reactivity

Reactivity_Factors cluster_reactivity Nitrile Reactivity cluster_factors Influencing Factors cluster_substituents Substituent Examples Reactivity Nitrile Reactivity (Susceptibility to Nucleophilic Attack) Electrophilicity Electrophilicity of Nitrile Carbon Electrophilicity->Reactivity Electronic_Effects Electronic Effects of Substituent Electronic_Effects->Electrophilicity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Isoxazole Isoxazole (Strongly Electron-Withdrawing) Isoxazole->Electronic_Effects increases Phenyl Phenyl (Weakly Electron-Withdrawing) Phenyl->Electronic_Effects moderately increases Methyl Methyl (Electron-Donating) Methyl->Electronic_Effects decreases

Caption: Factors influencing the reactivity of the nitrile group.

References

A Comparative Guide to the Efficacy of Isoxazole-3-carbonitrile-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various isoxazole-3-carbonitrile-based compounds as potential anticancer agents. The data presented is compiled from recent studies and is intended to offer an objective overview to aid in drug discovery and development efforts. This document summarizes quantitative efficacy data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of a selection of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a Prostate (PC3)Significant Activity--
1b Prostate (PC3)Significant Activity--
1c Prostate (PC3)Significant Activity--
4a -Broad-spectrum antimicrobial--
4b -Broad-spectrum antimicrobial--
4d -Broad-spectrum antimicrobial--
4i -Antioxidant Activity--

Note: "Significant Activity" was reported without specific IC50 values in the referenced literature. The antimicrobial and antioxidant activities are also noted for context.

Table 2: Cytotoxicity of 5-(3-Alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives

Compound IDA549 (Lung)COLO 205 (Colon)MDA-MB 231 (Breast)PC-3 (Prostate)
4n <12 µM<12 µM<12 µM<12 µM

Table 3: Cytotoxicity of Miscellaneous Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5 A549 (Lung)10.67 ± 1.53--
Compound 5 C6 (Glioma)4.33 ± 1.04--
Compound 3a A549 (Lung)5.988 ± 0.12--
TTI-4 MCF-7 (Breast)2.63--

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to identify and characterize compounds that interfere with the assembly of microtubules, a key target for many anticancer drugs.[6][7][8][9][10]

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (General Tubulin Buffer) with GTP

  • Fluorescent reporter dye or a spectrophotometer capable of measuring turbidity at 340 nm

  • 96-well plates (pre-warmed to 37°C)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in G-PEM buffer. Include a known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control and a vehicle control.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compounds, controls, and a tubulin solution prepared in G-PEM buffer containing GTP.

  • Initiation of Polymerization: The polymerization reaction is initiated by incubating the plate at 37°C.

  • Kinetic Measurement: Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time using a microplate reader.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. The IC50 value can be calculated by plotting the maximum polymerization rate or the plateau of the polymerization curve against the compound concentration.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies Cell_Culture Cell Line Culture (e.g., A549, MCF-7, PC-3) Drug_Treatment Treatment with this compound Compounds (Varying Concentrations) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cell Viability Drug_Treatment->MTT_Assay Tubulin_Assay Tubulin Polymerization Inhibition Assay Drug_Treatment->Tubulin_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination IC50_Determination->Tubulin_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Experimental workflow for evaluating anticancer efficacy.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Isoxazole This compound Compounds Isoxazole->Cellular_Stress Apoptosis Apoptosis Executioner_Caspases->Apoptosis

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Isoxazole-3-carbonitrile. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile). Inspect for degradation or perforation before use. Dispose of contaminated gloves immediately. - Lab Coat: A flame-resistant lab coat to prevent skin contact.Isoxazole and its derivatives can cause skin irritation.
Respiratory Protection All handling should occur in a certified chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is required.To prevent inhalation of potentially harmful vapors or aerosols.
Body Protection For large quantities or situations with a high risk of splashing, consider a chemical-resistant apron or coveralls.Provides an additional layer of protection against contamination.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including gloves, when unpacking.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

  • Keep the container tightly closed.[1] For long-term storage, refrigeration under an inert atmosphere is recommended.[1]

2.2. Handling and Experiments:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use non-sparking tools and ground all equipment when handling to prevent ignition from static discharge.[1]

  • Keep away from heat, sparks, and open flames.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[1] All chemical waste must be handled according to local, state, and federal regulations.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or labware, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages and safety considerations for working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Fume Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment 3. Assemble Necessary Equipment Prepare Fume Hood->Assemble Equipment Retrieve Chemical 4. Retrieve this compound from Storage Assemble Equipment->Retrieve Chemical Perform Experiment 5. Conduct Experiment in Fume Hood Retrieve Chemical->Perform Experiment Quench Reaction 6. Quench Reaction (if applicable) Perform Experiment->Quench Reaction Segregate Waste 7. Segregate Waste (Chemical, Contaminated Solids) Quench Reaction->Segregate Waste Clean Work Area 8. Clean and Decontaminate Work Area Segregate Waste->Clean Work Area Doff PPE 9. Doff PPE Correctly Clean Work Area->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.